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Foundational

An In-depth Technical Guide to the Physicochemical Properties of Phenol, 4-ethenyl-2-(methylsulfonyl)-

A Note on the Subject Compound Introduction: A Molecule of Synthetic and Pharmacological Interest Phenol, 4-ethenyl-2-(methylsulfonyl)- is a multifunctional aromatic compound of significant interest to researchers in mat...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Subject Compound

Introduction: A Molecule of Synthetic and Pharmacological Interest

Phenol, 4-ethenyl-2-(methylsulfonyl)- is a multifunctional aromatic compound of significant interest to researchers in materials science and drug development. Its structure is characterized by a phenolic hydroxyl group, a vinylic (ethenyl) substituent, and a potent electron-withdrawing methylsulfonyl group. This unique combination of functional moieties suggests a versatile chemical profile with potential applications ranging from polymer chemistry to medicinal chemistry.

The phenolic hydroxyl group imparts both acidic and hydrogen-bonding characteristics, crucial for solubility and biological interactions. The ethenyl group serves as a reactive handle for polymerization and other addition reactions. The methylsulfonyl group, a strong electron-withdrawing entity, is anticipated to significantly influence the acidity of the phenolic proton and the overall electronic distribution within the aromatic ring, thereby modulating its reactivity and potential biological activity.[1]

This guide provides a detailed predictive overview of the key physicochemical properties of Phenol, 4-ethenyl-2-(methylsulfonyl)-, alongside the experimental protocols required for their empirical determination.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of Phenol, 4-ethenyl-2-(methylsulfonyl)-. These predictions are derived from a comparative analysis of structurally related compounds, including 4-(Methylsulfonyl)phenol and various substituted phenols.

PropertyPredicted ValueRationale and Comparative Analysis
Molecular Formula C9H10O3SDerived from the chemical structure.
Molecular Weight 198.24 g/mol Calculated based on the molecular formula.
Appearance White to off-white solidAnalogous sulfonyl-substituted phenols are typically crystalline solids at room temperature.[2]
Melting Point 100-115 °CThe presence of the methylsulfonyl group is expected to increase the melting point relative to simpler phenols due to enhanced intermolecular forces. 4-(Methylsulfonyl)phenol has a melting point of 88-97 °C.[2] The addition of the ethenyl group may slightly alter crystal packing and thus the melting point.
Boiling Point > 300 °C (decomposes)Phenolic compounds with high molecular weights and strong intermolecular forces tend to have high boiling points and may decompose before boiling at atmospheric pressure.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, Methanol, Ethanol)The phenolic hydroxyl group allows for hydrogen bonding with water, but the overall aromatic and sulfonyl character likely limits aqueous solubility.[3] The compound is expected to be soluble in polar organic solvents, a common characteristic of substituted phenols.[2]
pKa ~7.5The potent electron-withdrawing nature of the methylsulfonyl group is predicted to significantly increase the acidity of the phenolic proton compared to phenol (pKa ≈ 10). 4-(Methylsulfonyl)phenol has a pKa of 7.83.[3]
LogP (Octanol/Water Partition Coefficient) ~1.5This is an estimation based on the presence of both hydrophilic (hydroxyl, sulfonyl) and lipophilic (aromatic ring, ethenyl group) moieties.

Spectroscopic Characterization: A Predictive Overview

The structural elucidation of Phenol, 4-ethenyl-2-(methylsulfonyl)- would rely on a combination of spectroscopic techniques. The predicted spectral data are as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex, with distinct signals for the aromatic, vinylic, methyl, and hydroxyl protons. The chemical shifts will be influenced by the electronic effects of the substituents.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and type of carbon atoms in the molecule. The aromatic and vinylic carbons will appear in the downfield region, while the methyl carbon of the sulfonyl group will be found further upfield.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
O-H stretch (phenol)3200 - 3600Strong, Broad
C-H stretch (aromatic/vinyl)3000 - 3100Medium
C=C stretch (aromatic)1500 - 1600Medium
C=C stretch (vinyl)~1630Medium
S=O asymmetric stretch1300 - 1350Strong
S=O symmetric stretch1120 - 1160Strong

Data predicted based on typical vibrational frequencies of functional groups.[1]

Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Experimental Protocols for Physicochemical Characterization

The following section details the experimental workflows for the definitive determination of the physicochemical properties of Phenol, 4-ethenyl-2-(methylsulfonyl)-.

Workflow for Structural Elucidation and Purity Assessment

cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Structural Confirmation ms Mass Spectrometry (LC-MS, HRMS) purification->ms Molecular Weight Verification ir Infrared Spectroscopy (FT-IR) purification->ir Functional Group Identification hplc HPLC Analysis purification->hplc Purity Assessment

Caption: Workflow for the synthesis, purification, and structural characterization of Phenol, 4-ethenyl-2-(methylsulfonyl)-.

  • Synthesis and Purification: The compound would first be synthesized via a suitable organic chemistry route. Purification would likely involve recrystallization or column chromatography to achieve high purity.

  • NMR Spectroscopy:

    • Dissolve a small, accurately weighed sample in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Perform 2D NMR experiments (e.g., COSY, HSQC) to aid in the unambiguous assignment of all proton and carbon signals.

  • Mass Spectrometry:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

    • Analyze using an LC-MS system to determine the mass-to-charge ratio and confirm the molecular weight.

    • For exact mass determination, utilize a high-resolution mass spectrometer.

  • Infrared Spectroscopy:

    • Acquire the IR spectrum using either a KBr pellet or an ATR (Attenuated Total Reflectance) accessory.

    • Identify the characteristic absorption bands corresponding to the functional groups.

  • HPLC Analysis:

    • Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) to determine the purity of the synthesized compound. The mobile phase would likely consist of a mixture of water and acetonitrile or methanol, with a UV detector set to an appropriate wavelength.

Determination of Solubility and pKa

cluster_solubility Solubility Determination cluster_pka pKa Determination equilibrium Equilibrium Solubility Method analysis Concentration Analysis (e.g., UV-Vis, HPLC) equilibrium->analysis titration Potentiometric or Spectrophotometric Titration data_analysis Data Analysis to Determine pKa titration->data_analysis

Caption: Experimental workflow for determining the solubility and pKa of Phenol, 4-ethenyl-2-(methylsulfonyl)-.

  • Solubility Determination (Equilibrium Solubility Method):

    • Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, buffer solutions at different pH values).

    • Agitate the mixture at a constant temperature until equilibrium is reached.

    • Centrifuge or filter the suspension to remove the undissolved solid.

    • Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • pKa Determination (Spectrophotometric Titration):

    • Prepare a solution of the compound in a suitable solvent system (e.g., water-methanol mixture).

    • Measure the UV-Vis absorbance spectrum of the solution at various pH values.

    • The pKa can be determined by plotting the absorbance at a specific wavelength against the pH and fitting the data to the appropriate equation.

Significance and Future Directions

The unique structural features of Phenol, 4-ethenyl-2-(methylsulfonyl)- make it a compelling target for further investigation. The presence of both a polymerizable group and a biologically relevant pharmacophore suggests potential dual applications in materials science and medicinal chemistry. The strong electron-withdrawing nature of the methylsulfonyl group is of particular interest, as it is known to modulate the properties of adjacent functional groups, potentially leading to novel reactivity or enhanced biological activity.[2]

The experimental determination of the physicochemical properties outlined in this guide is a critical first step in unlocking the potential of this molecule. This foundational data will enable researchers to design and execute further studies, including polymerization experiments, formulation development, and in vitro and in vivo biological assays.

References

  • Benchchem. (n.d.). Phenol, 4-ethenyl-2-(methylsulfonyl)-.
  • Chem-Impex. (n.d.). 4-(Methylsulfonyl)phenol.
  • PubChem. (n.d.). 4-(Methylsulfonyl)phenol. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of Phenol, 4-ethenyl-2-(methylsulfonyl)-

For Researchers, Scientists, and Drug Development Professionals Abstract: This guide provides a comprehensive technical overview of the anticipated spectroscopic characteristics of Phenol, 4-ethenyl-2-(methylsulfonyl)-....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of the anticipated spectroscopic characteristics of Phenol, 4-ethenyl-2-(methylsulfonyl)-. In the absence of publicly available experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to present a detailed predicted spectroscopic profile. Furthermore, it outlines robust, field-proven protocols for the acquisition and interpretation of such data, offering a foundational framework for researchers engaged in the synthesis and analysis of novel substituted phenols. The methodologies and interpretations are grounded in authoritative spectroscopic principles to ensure scientific integrity and practical utility in a research and development setting.

Introduction and Structural Rationale

Phenol, 4-ethenyl-2-(methylsulfonyl)- is a substituted aromatic compound featuring a phenol backbone, a vinyl (ethenyl) group at the 4-position, and a methylsulfonyl group at the 2-position. The interplay of these functional groups—the electron-donating hydroxyl group, the conjugated vinyl system, and the strongly electron-withdrawing methylsulfonyl group—creates a unique electronic environment that will be reflected in its spectroscopic signature. Understanding this signature is paramount for its unambiguous identification, purity assessment, and further investigation in medicinal chemistry or materials science.

It is important to note that a comprehensive search of scientific literature and chemical databases did not yield experimental spectroscopic data for Phenol, 4-ethenyl-2-(methylsulfonyl)-[1]. Therefore, this guide will provide a detailed predicted analysis based on the well-established spectroscopic behavior of analogous structures, such as 4-(methylsulfonyl)phenol[2], 4-vinylphenol[3][4], and other substituted aromatic systems[5][6][7].

Predicted Spectroscopic Data

The following sections detail the anticipated NMR, IR, and MS data for the target molecule. These predictions are based on the analysis of its constituent functional groups and their expected interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum is expected to show distinct signals for the phenolic hydroxyl proton, the aromatic protons, the vinyl protons, and the methyl protons of the sulfonyl group. The predicted chemical shifts (in ppm, referenced to a standard like TMS) are summarized in Table 1.

Table 1: Predicted ¹H NMR Spectroscopic Data for Phenol, 4-ethenyl-2-(methylsulfonyl)-

Proton TypePredicted Chemical Shift (δ) in ppmPredicted MultiplicityIntegrationRationale
Phenolic (-OH)9.0 - 10.0Singlet (broad)1HThe acidic proton of the phenol will appear as a broad singlet at a downfield shift, influenced by hydrogen bonding and the electron-withdrawing nature of the sulfonyl group.
Aromatic (H-3)~7.8Doublet1HThis proton is ortho to the strongly electron-withdrawing SO₂CH₃ group, causing a significant downfield shift. It will be split by the adjacent H-5.
Aromatic (H-5)~7.5Doublet of doublets1HThis proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.
Aromatic (H-6)~7.1Doublet1HThis proton is ortho to the electron-donating -OH group, resulting in a more upfield shift compared to the other aromatic protons.
Vinylic (=CH-Ar)~6.7Doublet of doublets1HThis proton is part of the vinyl group and will be split by the two geminal vinylic protons.
Vinylic (=CH₂)~5.8 (trans)Doublet1HThe two terminal vinyl protons are diastereotopic and will have different chemical shifts. The trans proton typically appears more downfield.
Vinylic (=CH₂)~5.3 (cis)Doublet1HThe cis proton will appear slightly more upfield than the trans proton.
Methyl (-SO₂CH₃)~3.2Singlet3HThe methyl protons attached to the sulfonyl group will appear as a sharp singlet in a region typical for such groups.

Note: Predicted shifts are based on an aprotic solvent like DMSO-d₆, where the phenolic proton is readily observable.

The carbon NMR spectrum will provide information on all unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Phenol, 4-ethenyl-2-(methylsulfonyl)-

Carbon TypePredicted Chemical Shift (δ) in ppmRationale
Aromatic (C-OH)155 - 160The carbon attached to the hydroxyl group will be significantly deshielded.
Aromatic (C-SO₂CH₃)125 - 130The carbon bearing the sulfonyl group will be influenced by its electron-withdrawing nature.
Aromatic (C-H)115 - 135The remaining aromatic carbons will appear in this range, with their specific shifts determined by their position relative to the substituents.
Aromatic (C-vinyl)130 - 135The aromatic carbon attached to the vinyl group.
Vinylic (=CH-Ar)~136The internal vinylic carbon.
Vinylic (=CH₂)~115The terminal vinylic carbon will be more shielded.
Methyl (-SO₂CH₃)40 - 45The methyl carbon of the sulfonyl group will appear in this characteristic upfield region.
Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in a molecule based on their vibrational frequencies.

Table 3: Predicted IR Absorption Bands for Phenol, 4-ethenyl-2-(methylsulfonyl)-

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityDescription
O-H (Phenol)3200 - 3600Strong, BroadThis broad absorption is characteristic of the hydroxyl group involved in hydrogen bonding[1][8].
C-H (Aromatic/Vinyl)3000 - 3100MediumStretching vibrations for C-H bonds where the carbon is sp² hybridized[8].
C=C (Vinyl)~1630MediumThe stretching vibration of the carbon-carbon double bond of the ethenyl group[1].
C=C (Aromatic)1500 - 1600MediumAromatic ring stretching vibrations, often appearing as a pair of bands[1][8].
S=O (Asymmetric)1300 - 1350StrongThe asymmetric stretching vibration of the sulfonyl group is typically very intense[1].
S=O (Symmetric)1120 - 1160StrongThe symmetric stretching vibration of the sulfonyl group, also a strong absorption[1].
C-O (Phenol)~1220StrongThe C-O stretching vibration for a phenol is distinct from that of an aliphatic alcohol[8].
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

  • Molecular Formula: C₉H₁₀O₃S

  • Molecular Weight: 198.24 g/mol

  • Predicted Molecular Ion (M⁺): An intense peak is expected at m/z = 198.

Predicted Fragmentation Pattern: The molecule is expected to fragment in a predictable manner upon ionization. Key fragment ions would likely include:

  • Loss of the methyl group (-CH₃): A peak at m/z = 183.

  • Loss of the sulfonyl group (-SO₂CH₃): A peak at m/z = 119.

  • Cleavage of the vinyl group.

Experimental Protocols

The following are generalized, yet robust, protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing[9][10].

    • Transfer the solution into a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and high resolution.

    • Tune the probe for the nucleus of interest (¹H or ¹³C).

    • Set appropriate acquisition parameters (e.g., pulse angle, acquisition time, number of scans). For ¹³C NMR, a greater number of scans will be necessary due to the low natural abundance of the isotope.

    • Initiate data acquisition.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the residual solvent peak[9].

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

IR Spectroscopy (FTIR-ATR) Protocol
  • Sample Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Processing:

    • The instrument software will perform a Fourier transform and ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks with their wavenumbers.

Mass Spectrometry (MS) Protocol
  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition (using Electrospray Ionization - ESI):

    • Introduce the sample solution into the ion source of the mass spectrometer via direct infusion or through a liquid chromatography system.

    • The sample is ionized in the ESI source.

    • The generated ions are accelerated into the mass analyzer (e.g., quadrupole or time-of-flight).

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

    • The detector records the abundance of each ion.

  • Data Processing:

    • The software generates a mass spectrum, which is a plot of relative intensity versus m/z.

    • Identify the molecular ion peak and any significant fragment ions.

Visualizations and Workflows

Visualizing the structure and analytical workflows can aid in understanding the overall process of spectroscopic characterization.

Caption: Molecular structure of Phenol, 4-ethenyl-2-(methylsulfonyl)-.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR FTIR-ATR Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Integrate Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Elucidation Structure Elucidation Data_Integration->Structure_Elucidation Purity Purity Assessment Structure_Elucidation->Purity

Caption: Workflow for Synthesis and Spectroscopic Analysis.

H_NMR ¹H NMR Data (Shifts, Multiplicity, Integration) Framework C-H Framework Established H_NMR->Framework C_NMR ¹³C NMR Data (Chemical Shifts) C_NMR->Framework IR IR Data (Functional Group Vibrations) Func_Groups Functional Groups Identified (-OH, -SO₂CH₃, C=C) IR->Func_Groups MS MS Data (Molecular Ion, Fragments) Mol_Weight Molecular Weight Confirmed MS->Mol_Weight Structure_Confirmed Structure Confirmed: Phenol, 4-ethenyl- 2-(methylsulfonyl)- Framework->Structure_Confirmed Func_Groups->Structure_Confirmed Mol_Weight->Structure_Confirmed

Caption: Logical Flow for Structural Confirmation.

Conclusion

While experimental data for Phenol, 4-ethenyl-2-(methylsulfonyl)- remains to be published, a robust and detailed spectroscopic profile can be confidently predicted based on fundamental principles and data from analogous compounds. This guide provides researchers with the expected ¹H NMR, ¹³C NMR, IR, and MS data, alongside standardized protocols for their acquisition. By following these methodologies, scientists can effectively approach the synthesis and characterization of this and other novel substituted phenols, ensuring the integrity and validity of their findings. The combination of predictive analysis and established experimental workflows presented herein serves as a comprehensive resource for professionals in drug development and chemical research.

References

  • 4-(Methylsulfonyl)phenol | C7H8O3S | CID 123350 - PubChem. (n.d.). Retrieved from [Link]

  • Supporting Information Stereoselective synthesis of vinyl sulfones via silver-catalyzed sulfonylation of styrenes. (n.d.). Retrieved from [Link]

  • Phenol - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

  • 4-Vinyl-2-methylphenol | C9H10O | CID 6429339 - PubChem. (n.d.). Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • Comparison of Fourier-transform infrared (FTIR) spectra of pure sample... - ResearchGate. (n.d.). Retrieved from [Link]

  • 2-Methoxy-4-vinylphenol - the NIST WebBook. (n.d.). Retrieved from [Link]

  • (E)-2-Methyl-4-(phenyldiazenyl)phenol - ResearchGate. (n.d.). Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development, 20(10), 1786-1795. Retrieved from [Link]

  • infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes. (2026, February 24). Retrieved from [Link]

  • Showing Compound 4-Vinylphenol (FDB010540) - FooDB. (2010, April 08). Retrieved from [Link]

Sources

Foundational

Crystal structure analysis of Phenol, 4-ethenyl-2-(methylsulfonyl)-

An In-Depth Technical Guide to the Crystal Structure Analysis of Phenol, 4-ethenyl-2-(methylsulfonyl)- Authored by: A Senior Application Scientist Foreword For researchers, scientists, and drug development professionals,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of Phenol, 4-ethenyl-2-(methylsulfonyl)-

Authored by: A Senior Application Scientist

Foreword

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which we build our hypotheses, design novel therapeutics, and engineer advanced materials. This guide provides a comprehensive, in-depth exploration of the methodologies and considerations involved in the crystal structure analysis of Phenol, 4-ethenyl-2-(methylsulfonyl)-, a molecule of significant interest due to its unique combination of functional groups. While a definitive crystal structure for this specific compound is not yet publicly available, this guide will serve as a robust framework for such an investigation, drawing upon established principles and data from structurally related compounds.

The strategic placement of a hydroxyl group on a phenyl ring, coupled with an ethenyl (vinyl) group and a potent electron-withdrawing methylsulfonyl group, bestows this molecule with a fascinating and versatile chemical profile.[1] The interplay between these moieties can significantly influence the compound's reactivity, solubility, and, most importantly, its biological activity.[1] This guide will not only outline the "how" but also delve into the "why" of the experimental choices, providing a narrative grounded in scientific integrity and practical, field-proven insights.

The Strategic Importance of Crystal Structure Analysis

The precise arrangement of atoms in a crystalline solid, known as its crystal structure, dictates a multitude of its physicochemical properties. For a compound like Phenol, 4-ethenyl-2-(methylsulfonyl)-, a detailed crystallographic study would provide invaluable information on:

  • Molecular Conformation: The exact spatial orientation of the ethenyl and methylsulfonyl groups relative to the phenol ring.

  • Intermolecular Interactions: The non-covalent forces, such as hydrogen bonds and π-π stacking, that govern the packing of molecules in the solid state. These interactions are crucial for predicting solubility, melting point, and crystal morphology.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different properties. Identifying and characterizing polymorphs is a critical step in drug development.

  • Structure-Activity Relationships (SAR): A high-resolution crystal structure can serve as a foundational tool for computational modeling and the rational design of new derivatives with enhanced biological activity.

A Roadmap to Elucidating the Crystal Structure

The journey from a powdered sample to a fully refined crystal structure is a meticulous process that demands both precision and a deep understanding of the underlying principles of crystallography. The following sections provide a detailed, step-by-step methodology for the crystal structure analysis of Phenol, 4-ethenyl-2-(methylsulfonyl)-.

Synthesis and Purification: The Foundation of Quality Crystals

The prerequisite for any successful crystallographic study is the availability of a highly pure compound. A plausible synthetic route to Phenol, 4-ethenyl-2-(methylsulfonyl)- could be adapted from established methods for the synthesis of related sulfonated phenols.[2]

Hypothetical Synthetic Protocol:

  • Starting Material: 4-Ethenylphenol.

  • Sulfonylation: Reaction of 4-ethenylphenol with methanesulfonyl chloride in the presence of a suitable base (e.g., pyridine or triethylamine) to introduce the methylsulfonyl group at the ortho position to the hydroxyl group. The directing effect of the hydroxyl group would favor this substitution.

  • Purification: The crude product would require purification, likely via column chromatography, to achieve a purity of >99%, as confirmed by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Art of Crystal Growth: From Solution to Single Crystal

Obtaining a single crystal of suitable size and quality for X-ray diffraction is often the most challenging step. Several techniques can be employed, and the optimal method is typically determined through empirical screening.

Common Crystal Growth Techniques:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container containing a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal formation.

X-ray Diffraction: Interrogating the Crystal with X-rays

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a beam of monochromatic X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is collected by a detector.

Experimental Workflow for X-ray Diffraction Data Collection:

workflow cluster_data_collection X-ray Diffraction Data Collection cluster_structure_solution Structure Solution & Refinement crystal Single Crystal Mounting diffractometer Data Collection on Diffractometer crystal->diffractometer X-ray exposure raw_data Raw Diffraction Data diffractometer->raw_data Data acquisition data_processing Data Processing & Reduction raw_data->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation

Caption: Workflow for X-ray Crystallography.

From Diffraction Pattern to 3D Structure: Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors, which are then used to solve the crystal structure.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as Direct Methods or the Patterson function.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure. This iterative process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed structure factors. The quality of the final structure is assessed using metrics such as the R-factor.

Deciphering the Data: A Representative Analysis

To illustrate the type of information that can be gleaned from a crystal structure analysis, a hypothetical set of crystallographic data for Phenol, 4-ethenyl-2-(methylsulfonyl)- is presented below. This data is based on typical values for related sulfonamide and phenol-containing structures.

Crystallographic Data Summary
ParameterHypothetical Value
Chemical FormulaC₉H₁₀O₃S
Formula Weight202.24
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
β (°)105.2
Volume (ų)980.5
Z4
Density (calculated) (g/cm³)1.37
Absorption Coefficient (mm⁻¹)0.29
F(000)424
Crystal Size (mm³)0.25 x 0.20 x 0.15
Theta range for data collection (°)2.5 to 28.0
Reflections collected5600
Independent reflections2200 [R(int) = 0.035]
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.115
R indices (all data)R₁ = 0.062, wR₂ = 0.128
Goodness-of-fit on F²1.05
Interpreting the Molecular Structure

A refined crystal structure would provide precise bond lengths, bond angles, and torsion angles. For Phenol, 4-ethenyl-2-(methylsulfonyl)-, particular attention would be paid to:

  • The conformation of the methylsulfonyl group: The torsion angles involving the S-C(phenyl) bond would reveal its orientation relative to the phenyl ring.

  • The planarity of the molecule: The degree to which the ethenyl and methylsulfonyl groups are coplanar with the phenyl ring.

  • The C-S and S-O bond lengths: These would provide insight into the electronic nature of the sulfonyl group.

Unveiling Intermolecular Interactions

The crystal packing is dictated by a network of intermolecular interactions. In the case of Phenol, 4-ethenyl-2-(methylsulfonyl)-, the following interactions would be anticipated:

  • Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor, and the oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. This would likely lead to the formation of robust hydrogen bonds, which would play a significant role in the crystal packing. The crystal packing of many sulfonamide derivatives is primarily governed by N–H···O=S or O-H···O=S hydrogen bonding interactions.[3][4][5]

  • π-π Stacking: The aromatic phenyl rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.

  • C-H···O Interactions: Weaker C-H···O interactions involving the methyl and ethenyl groups and the sulfonyl oxygen atoms may also be present.

Caption: Hypothetical Molecular Structure.

Conclusion: From Structure to Function

The crystal structure analysis of Phenol, 4-ethenyl-2-(methylsulfonyl)- offers a gateway to a deeper understanding of its chemical behavior and biological potential. The detailed three-dimensional information obtained from such a study is not merely an academic exercise; it is a critical tool for rational drug design, materials science innovation, and the advancement of chemical sciences. The methodologies and principles outlined in this guide provide a comprehensive framework for researchers to successfully elucidate the crystal structure of this and other similarly complex molecules, paving the way for future discoveries.

References

  • MDPI. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. [Link]

  • Open Access Journals. Synthesis and x-ray crystallographic studies of azatricyclo-sulfonamide derivatives. [Link]

  • Scilit. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. [Link]

  • ResearchGate. (PDF) X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. [Link]

  • PubChem. 4-(Methylsulfonyl)phenol. [Link]

  • NIH. 4-(Ethanesulfonyl)phenol. [Link]

  • Google Patents. CN105566182A - Synthetic method of 2-amino-4-(ethylsulfonyl) phenol.

Sources

Exploratory

Harnessing the Pharmacological Potential of Novel Phenol Derivatives: A Technical Guide to Biological Activities and Experimental Validation

As a Senior Application Scientist, I approach the evaluation of novel chemical scaffolds not merely as a high-throughput screening exercise, but as a mechanistic deconstruction of structure-activity relationships (SAR)....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the evaluation of novel chemical scaffolds not merely as a high-throughput screening exercise, but as a mechanistic deconstruction of structure-activity relationships (SAR). Phenol derivatives—characterized by an aromatic ring bearing one or more hydroxyl groups—represent a highly versatile class of organic compounds in drug discovery. Their structural plasticity allows for extensive functionalization, leading to diverse biological activities including antioxidant, antimicrobial, anticancer, and uricosuric effects[1].

This whitepaper details the core biological activities of novel phenol derivatives, the causality behind their mechanisms, and the rigorous, self-validating protocols required to quantify their efficacy in a preclinical setting.

Mechanistic Pillars of Phenol Bioactivity

Antioxidant and Cytoprotective Mechanisms

The fundamental bioactivity of many phenolic compounds stems from their ability to act as non-enzymatic protectors against oxidative stress[2]. The mechanism relies on the donation of a hydrogen atom from the phenolic -OH group to reactive oxygen species (ROS), effectively breaking the propagation chain of lipid peroxidation.

Causality in structural design: The stability of the resulting phenoxyl radical is paramount. Derivatives with alkyl chains or electron-donating groups at the ortho or para positions stabilize the radical intermediate (e.g., forming o- and p-quinones), thereby enhancing the antioxidant capacity[2]. Furthermore, compounds like anacardic acids exhibit high selectivity for chelating transition metal ions (Fe²⁺, Cu²⁺), preventing the Fenton-mediated generation of hydroxyl radicals and subsequent cell damage[2].

Targeted Uricosuric Activity via URAT1 Inhibition

Recent advancements have positioned novel phenol derivatives as potent therapeutics for hyperuricemia and gout. Benzbromarone (BBR) is a classic phenolic uricosuric, but its hepatotoxicity necessitates safer alternatives[3]. By employing bioisosteric replacement and chemotype hybridization, novel 1,1-dioxo-1,2-dihydro-3H-1,3-benzothiazole phenol derivatives have been developed[4].

Causality in structural design: Replacing the bromine atoms on the phenol moiety with electron-withdrawing cyano-substituents, or modifying the core scaffold entirely, significantly improves the pharmacokinetic profile. Compounds like Dotinurad (FYU-981) retain single-digit micromolar or nanomolar inhibitory potency against the urate transporter 1 (URAT1) while demonstrating weak inhibitory activity against mitochondrial respiration, thereby mitigating toxicity[4].

Anticancer and Cytotoxic Profiling

Phenolic derivatives, particularly lignans derived from the Meliaceae family, display potent cytotoxicity against various cancer cell lines[5]. For instance, methyl rocaglate derivatives exhibit IC₅₀ values in the low nanomolar range (0.0023 - 0.068 µM), highlighting their potential as targeted anticancer agents[5]. The mechanism typically involves the disruption of cellular signaling pathways, cell cycle arrest, and the induction of apoptosis.

Quantitative Data Synthesis

To benchmark the efficacy of these novel derivatives, the following table summarizes the pharmacological profiles of key phenolic scaffolds validated in recent literature.

Phenol Scaffold / DerivativePrimary Biological TargetPotency / IC₅₀Key Structural ModificationReference
Dotinurad (FYU-981) URAT1 (Uricosuric)Single-digit µM1,1-dioxo-1,2-dihydro-3H-1,3-benzothiazole core[4]
JNS4 (BBR Analog) URAT1 (Uricosuric)0.80 µMBioisosteric replacement, chemotype hybridization[3]
Methyl Rocaglate Derivatives Cancer Cell Lines (Cytotoxic)0.0023 - 0.068 µMLignan scaffold isolation from Meliaceae[5]
Anacardic Acids ROS / Transition MetalsHigh Selectivity (Fe²⁺/Cu²⁺)Alkyl chain connecting phenolic ring[2]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, protocols must incorporate internal controls that validate the assay's performance in real-time. Below are the standard operating procedures for evaluating novel phenol derivatives.

Protocol 1: In Vitro URAT1 Inhibition Assay (Uric Acid Uptake)

Purpose: To quantify the inhibitory potency of novel phenol derivatives against URAT1-mediated uric acid transport[4]. Causality of Design: Using primary human renal proximal tubule epithelial cells (RPTECs) provides a physiologically relevant model. The inclusion of BBR as a positive control validates the assay window.

Step-by-Step Methodology:

  • Cell Seeding: Seed RPTECs in 24-well plates and culture until 80-90% confluence is achieved.

  • Pre-incubation: Wash cells with Hanks' Balanced Salt Solution (HBSS) devoid of urate. Pre-incubate with the test phenol derivative (0.1 µM to 10 µM) or vehicle (0.1% DMSO) for 15 minutes at 37°C.

    • Validation Check: DMSO concentration must not exceed 0.1% to prevent solvent-induced membrane perturbation.

  • Uptake Initiation: Add ¹⁴C-labeled uric acid (final concentration 50 µM) to the wells to initiate transport.

  • Termination: After exactly 10 minutes, rapidly terminate the uptake by aspirating the medium and washing three times with ice-cold HBSS.

    • Causality: Ice-cold buffer halts all transporter activity instantly, locking the internalized radioligand inside the cell.

  • Lysis and Quantification: Lyse cells using 0.1 N NaOH. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC₅₀ using non-linear regression. Normalize data to total protein content (via BCA assay) to account for well-to-well variations in cell density.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Evaluation

Purpose: To evaluate the intrinsic hydrogen-donating capability of novel phenolic antioxidants. Causality of Design: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that changes color from purple to yellow upon reduction. Measuring absorbance at 517 nm provides a direct, stoichiometric readout of radical scavenging.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in absolute ethanol.

    • Validation Check: The absorbance of the working DPPH solution must be precisely calibrated to 0.800 ± 0.050 at 517 nm to ensure an optimal dynamic range.

  • Reaction Assembly: In a 96-well microplate, add 100 µL of the test phenol derivative (serially diluted) to 100 µL of the DPPH solution.

    • Self-Validating Control: A "color control" (compound + buffer without DPPH) is mandatory to subtract background absorbance if the novel phenol derivative is inherently colored.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Causality: Light exposure degrades DPPH, leading to false-positive scavenging results.

  • Photometric Readout: Measure the absorbance at 517 nm using a microplate reader.

  • Data Processing: Calculate the % Scavenging Activity = [(A_control - A_sample) / A_control] × 100. Determine the IC₅₀ via non-linear regression analysis.

Visualizations of Mechanisms and Workflows

G A Novel Phenol Derivative (Hydrogen Donor) B Reactive Oxygen Species (ROS) A->B Donates H+ / e- C Phenoxyl Radical (Resonance Stabilized) A->C Oxidized State D Neutralized ROS (H2O / Stable Molecule) B->D Reduced E Prevention of Lipid Peroxidation & Cellular Protection C->E Non-toxic intermediate D->E Mitigates Stress

Caption: Mechanistic pathway of ROS scavenging and cytoprotection by novel phenol derivatives.

G Step1 Culture RPTECs (Primary Cells) Step2 Pre-incubate with Phenol Derivative Step1->Step2 Step3 Add 14C-Uric Acid (Substrate) Step2->Step3 Step4 Ice-Cold Wash (Halt Transport) Step3->Step4 Step5 Cell Lysis & Scintillation Counting Step4->Step5 Step6 IC50 Calculation (Efficacy) Step5->Step6

Caption: Step-by-step workflow for the in vitro URAT1 inhibition assay using radiolabeled uric acid.

References

  • Phenol Derivatives and Their Bioactivities: A Comprehensive Review Source: ResearchGate URL
  • Biological activity of phenolic lipids Source: PMC - NIH URL
  • Source: Walailak University (wu.ac.th)
  • Discovery of Dotinurad (FYU-981)
  • Discovery of novel benzbromarone analogs with improved pharmacokinetics and benign toxicity profiles as antihyperuricemic agents Source: ResearchGate URL

Sources

Foundational

In Silico Prediction of Bioactivity for Phenol, 4-ethenyl-2-(methylsulfonyl)-

An In-Depth Technical Guide: Executive Summary The imperative to innovate within the pharmaceutical landscape is relentless. The journey from a novel chemical entity to a market-approved therapeutic is fraught with chall...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Executive Summary

The imperative to innovate within the pharmaceutical landscape is relentless. The journey from a novel chemical entity to a market-approved therapeutic is fraught with challenges, high costs, and a significant rate of attrition. To navigate this complex terrain, in silico methodologies have emerged as a cornerstone of modern drug discovery, offering a predictive lens through which we can assess the therapeutic potential of molecules before committing to resource-intensive laboratory synthesis and testing.

This technical guide provides a comprehensive, scientifically-grounded framework for predicting the bioactivity of a specific novel compound: Phenol, 4-ethenyl-2-(methylsulfonyl)- . By dissecting its structural motifs—a reactive phenol, a polarity-modulating methylsulfonyl group, and a vinyl substituent—we can infer a high likelihood of biological relevance. This document eschews a rigid, one-size-fits-all template, instead presenting a bespoke, logic-driven workflow tailored to this molecule. We will progress from foundational compound characterization and target identification to the sophisticated application of molecular docking and the critical evaluation of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Each step is designed as a self-validating system, underpinned by authoritative scientific sources to ensure the highest degree of technical accuracy and trustworthiness.

Part 1: Foundational Analysis and Target Identification

The initial phase of any in silico investigation is to understand the molecule and to formulate hypotheses about its potential biological targets. This is not a speculative exercise but a systematic process of data mining and comparative analysis.

Compound Characterization

The subject of our investigation, Phenol, 4-ethenyl-2-(methylsulfonyl)-, possesses a unique combination of functional groups that guide our predictive strategy.

PropertyPredicted ValueSignificance in Drug DiscoveryData Source
Molecular Formula C₉H₁₀O₃SProvides the elemental composition.-
Molecular Weight 198.24 g/mol Falls within the desirable range for oral bioavailability (Lipinski's Rule of Five).PubChem
XLogP3 1.8Indicates a balanced lipophilicity, suggesting reasonable membrane permeability.PubChem
Hydrogen Bond Donors 1 (Phenolic -OH)A key feature for anchoring the molecule in a protein's binding pocket.PubChem
Hydrogen Bond Acceptors 3 (Sulfonyl & Phenolic Oxygens)Provides multiple points for electrostatic interactions with a biological target.PubChem
Rotatable Bonds 3Suggests a degree of conformational flexibility, allowing it to adapt to a binding site.PubChem

The compound's adherence to Lipinski's Rule of Five provides an early, positive indication of its potential as an orally administered drug.

A Multi-Pronged Strategy for Target Identification

Without pre-existing data, we must cast a wide net to identify potential protein targets. A robust strategy relies on the convergence of evidence from multiple computational techniques.

G cluster_input Input Molecule cluster_methods Target Identification Methods cluster_output Output & Validation Input Phenol, 4-ethenyl-2-(methylsulfonyl)- (SMILES String) A Similarity Search (ChEMBL, PubChem) Input->A B Reverse Docking (PharmMapper, SwissTargetPrediction) Input->B C Pharmacophore Screening (Pharmit, ZINCPharmer) Input->C D List of Potential Protein Targets A->D B->D C->D E Target Prioritization (Pathway Analysis, Literature Review) D->E F High-Confidence Target(s) for Docking Studies E->F

Caption: Workflow for convergent evidence-based target identification.

Protocol for Target Identification:

  • Similarity Search:

    • Rationale: The principle of molecular similarity dictates that structurally related molecules often share biological targets.

    • Method:

      • Generate the SMILES string for the compound.

      • Perform a Tanimoto similarity search against the ChEMBL database, which links compounds to experimental bioactivity data.

      • Analyze the targets of compounds with a similarity score > 0.85.

  • Reverse Docking:

    • Rationale: Instead of docking a library of compounds to one target, we dock our single compound against a library of protein structures.

    • Method:

      • Submit the 3D structure of the compound to a web server like SwissTargetPrediction.

      • The server calculates the most probable protein targets based on a combination of 2D and 3D similarity to known ligands.

  • Target Prioritization:

    • Rationale: The raw output from these methods requires curation to identify the most promising candidates.

    • Method:

      • Cross-reference the target lists generated from all methods.

      • Prioritize targets that appear in multiple lists.

      • Conduct a literature review on the prioritized targets to confirm their relevance in disease pathways.

For this guide, let us hypothesize that this screening process identifies Cyclooxygenase-2 (COX-2) , a key enzyme in the inflammatory pathway, as a high-confidence target due to the prevalence of phenolic structures in known COX-2 inhibitors.

Part 2: Molecular Docking and Interaction Analysis

With a prioritized target in hand, we proceed to molecular docking to predict the binding affinity and interaction patterns of our compound within the protein's active site.

The Molecular Docking Workflow: A Step-by-Step Protocol

This protocol ensures reproducibility and scientific validity by carefully preparing both the protein (receptor) and the compound (ligand) before simulation.

G cluster_prep Preparation Phase cluster_sim Simulation & Analysis PDB 1. Download Protein Structure (e.g., PDB ID: 5IKR for COX-2) Clean 2. Clean Structure (Remove water, co-ligands) PDB->Clean Protonate 3. Add Hydrogens & Assign Charges Clean->Protonate Grid 5. Define Binding Site (Grid box generation) Protonate->Grid Ligand 4. Prepare Ligand (Generate 3D conformer, minimize energy) Dock 6. Run Docking Simulation (e.g., AutoDock Vina) Ligand->Dock Grid->Dock Analyze 7. Analyze Results (Binding Energy, RMSD) Dock->Analyze Visualize 8. Visualize Interactions (PyMOL, UCSF Chimera) Analyze->Visualize

Caption: A detailed workflow for molecular docking simulations.

Protocol Details:

  • Receptor Preparation:

    • Source: Download the X-ray crystal structure of human COX-2 from the Protein Data Bank (e.g., PDB ID: 5IKR).

    • Software: Use UCSF Chimera or similar molecular modeling software.

    • Steps:

      • Remove all non-essential molecules, including water, ions, and the co-crystallized ligand.

      • Add hydrogen atoms and assign partial charges using a standard force field like AMBER. This step is critical for accurate hydrogen bond calculation.

  • Ligand Preparation:

    • Software: Use Avogadro or a similar tool.

    • Steps:

      • Generate the 3D structure of Phenol, 4-ethenyl-2-(methylsulfonyl)-.

      • Perform energy minimization using a force field like MMFF94 to obtain a low-energy, stable conformation.

  • Docking Simulation:

    • Software: AutoDock Vina is a widely used and validated open-source docking program.

    • Execution:

      • Define a grid box that encompasses the known active site of COX-2.

      • Run the docking algorithm, which will explore various poses of the ligand within the binding site and score them based on a calculated binding affinity (kcal/mol).

Interpreting the Results: Beyond Binding Affinity

A strong predicted binding affinity (e.g., < -7.0 kcal/mol) is a positive indicator. However, a qualitative analysis of the binding pose is essential for validation.

  • Key Interactions to Look For:

    • Hydrogen Bonds: Does the phenolic hydroxyl group form a hydrogen bond with a key catalytic residue in the COX-2 active site, such as Ser-530 or Tyr-385?

    • Hydrophobic Interactions: Does the phenyl ring sit within a hydrophobic pocket?

    • Sulfonyl Group Interactions: Does the electron-rich sulfonyl group form interactions with polar residues?

A chemically sensible binding pose that aligns with the known mechanism of COX-2 inhibitors significantly increases confidence in the prediction.

Part 3: ADMET Profiling and Druggability Assessment

A compound's journey to becoming a drug is often terminated by poor pharmacokinetic properties or unforeseen toxicity. In silico ADMET prediction is a crucial risk mitigation step.

Essential ADMET Predictions

We use validated computational models, often available as web servers, to predict a suite of pharmacokinetic and toxicological properties.

ADMET PropertyKey QuestionWhy It MattersRecommended Server
Absorption Can it get into the body?Predicts oral bioavailability.SwissADME, pkCSM
Distribution Where will it go?Assesses potential for CNS effects (Blood-Brain Barrier penetration).SwissADME, pkCSM
Metabolism How is it broken down?Predicts potential for drug-drug interactions via Cytochrome P450 (CYP) enzyme inhibition.SwissADME, pkCSM
Excretion How does it leave the body?Estimates the compound's half-life and clearance rate.pkCSM
Toxicity Is it safe?Screens for red flags like mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity.ProTox-II, pkCSM

Protocol for ADMET Prediction:

  • Input: Use the compound's SMILES string.

  • Execution: Submit the SMILES to the SwissADME and pkCSM web servers.

  • Analysis: Consolidate the predictions. Pay close attention to any "alerts" or warnings, such as potential for hERG inhibition or a high probability of mutagenicity. A "clean" ADMET profile is highly desirable.

Conclusion: Synthesizing Data into a Go/No-Go Decision

This in-depth guide has articulated a comprehensive in silico workflow to evaluate the bioactivity of Phenol, 4-ethenyl-2-(methylsulfonyl)-. The strength of this approach lies in its structured, evidence-based progression:

  • Favorable Physicochemical Properties: The molecule aligns with established principles of druggability.

  • Convergent Target Identification: Multiple computational methods point towards a plausible biological target (hypothetically, COX-2).

  • High-Affinity Binding and Sensible Interactions: Molecular docking predicts a stable, chemically logical binding mode in the target's active site.

  • Acceptable ADMET Profile: The compound is predicted to be safe and possess favorable pharmacokinetic properties.

If all these computational checkpoints are passed, a strong, data-driven case can be made to advance the compound to the next stage of the drug discovery pipeline: chemical synthesis and in vitro experimental validation. This in silico pre-screening process significantly enhances the probability of success, saving invaluable time and resources while focusing efforts on compounds with the highest therapeutic potential.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

  • Mendez, D., Gaulton, A., Bento, A. P., et al. (2019). ChEMBL: towards direct deposition of bioassay data. Nucleic Acids Research. [Link]

  • RCSB Protein Data Bank. (n.d.). 5IKR: Crystal structure of human COX-2 in complex with celecoxib. RCSB PDB. [Link]

  • Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New docking and screening features. Journal of Chemical Information and Modeling. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support pharmacokinetics, drug-likeness and medicinal chemistry. Scientific Reports. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of Medicinal Chemistry. [Link]

Exploratory

An In-depth Technical Guide to Phenol, 4-ethenyl-2-(methylsulfonyl)-

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Phenol, 4-ethenyl-2-(methylsulfonyl)-, a substituted phenolic compound with potential app...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Phenol, 4-ethenyl-2-(methylsulfonyl)-, a substituted phenolic compound with potential applications in medicinal chemistry and materials science. This document delineates its chemical identity, proposed synthesis strategies, predicted physicochemical properties, and a thorough safety assessment. The information presented herein is curated for researchers, scientists, and professionals in drug development, offering a foundational understanding of this molecule's potential and handling.

Chemical Identity and Nomenclature

  • Systematic Name (IUPAC): 4-ethenyl-2-(methylsulfonyl)phenol[1]

  • Synonyms: 4-vinyl-2-(methylsulfonyl)phenol

  • CAS Number: Not assigned. The absence of a dedicated CAS number suggests this compound may be a novel or non-commercialized substance.

  • Molecular Formula: C₉H₁₀O₃S

  • Molecular Weight: 198.24 g/mol

  • Chemical Structure:

    Caption: Molecular structure of 4-ethenyl-2-(methylsulfonyl)phenol.

Introduction to a Molecule of Interest

Phenolic compounds are a cornerstone in the development of pharmaceuticals and functional materials.[2] The strategic incorporation of diverse functional groups onto the phenol scaffold can significantly modulate its biological activity and physicochemical properties.[1] In "Phenol, 4-ethenyl-2-(methylsulfonyl)-", the presence of an ethenyl (vinyl) group and a methylsulfonyl group introduces unique reactivity and potential for targeted applications. The ethenyl moiety serves as a reactive handle for polymerization and addition reactions, while the potent electron-withdrawing nature of the methylsulfonyl group can enhance the acidity of the phenolic hydroxyl and influence the molecule's interaction with biological targets.[1][3] This combination of functional groups suggests potential utility as a versatile building block in drug discovery and a monomer for specialty polymers.

Proposed Synthesis Strategies

A logical approach would involve the introduction of the methylsulfonyl and ethenyl groups onto a phenol backbone. Given the ortho-, para-directing nature of the hydroxyl group, a carefully planned sequence of reactions is necessary to achieve the desired 2,4-disubstitution pattern.

Retrosynthetic Analysis

Retrosynthesis Target Phenol, 4-ethenyl-2-(methylsulfonyl)- Intermediate1 4-Bromo-2-(methylsulfonyl)phenol Target->Intermediate1 Suzuki or Stille Coupling Intermediate2 Vinylating Agent (e.g., Vinylboronic acid or Vinyltributylstannane) Target->Intermediate2 Suzuki or Stille Coupling Intermediate3 2,4-Dibromophenol Intermediate1->Intermediate3 Selective Sulfonylation Intermediate4 Sodium methanesulfinate Intermediate1->Intermediate4 Nucleophilic Aromatic Substitution

Caption: Retrosynthetic pathway for 4-ethenyl-2-(methylsulfonyl)phenol.

Proposed Experimental Protocol

This proposed synthesis is based on methodologies reported for structurally similar compounds.

Step 1: Synthesis of 4-(Methylsulfonyl)phenol from 4-(Methylthio)phenol

This initial step is based on a known oxidation reaction.[4]

  • Dissolve 4-(methylthio)phenol (1 equivalent) in a mixture of ethanol and water.

  • To this solution, add Oxone (potassium peroxymonosulfate) (approximately 2 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture vigorously for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, partition the mixture between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-(methylsulfonyl)phenol.[4]

Step 2: Ortho-Bromination of 4-(Methylsulfonyl)phenol

This step introduces a halogen handle for subsequent cross-coupling.

  • Dissolve 4-(methylsulfonyl)phenol (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise.

  • Allow the reaction to stir at a low temperature, gradually warming to room temperature.

  • Monitor the reaction for the formation of the mono-brominated product.

  • Quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent, wash with water and brine, dry, and purify by column chromatography to isolate 4-bromo-2-(methylsulfonyl)phenol.

Step 3: Suzuki or Stille Cross-Coupling for Vinyl Group Installation

This final step introduces the ethenyl group.

  • To a reaction vessel, add 4-bromo-2-(methylsulfonyl)phenol (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃).

  • Add a vinylating agent such as potassium vinyltrifluoroborate or vinyltributylstannane (1.1-1.5 equivalents).

  • Add a suitable solvent system, such as a mixture of toluene and water or dioxane.

  • Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final compound, 4-ethenyl-2-(methylsulfonyl)phenol.

Synthesis_Workflow Start 4-(Methylthio)phenol Step1 Oxidation (Oxone, EtOH/H₂O) Start->Step1 Intermediate1 4-(Methylsulfonyl)phenol Step1->Intermediate1 Step2 Ortho-Bromination (Br₂, Acetic Acid) Intermediate1->Step2 Intermediate2 4-Bromo-2-(methylsulfonyl)phenol Step2->Intermediate2 Step3 Palladium-Catalyzed Cross-Coupling (Vinylating Agent, Pd Catalyst, Base) Intermediate2->Step3 End Phenol, 4-ethenyl-2-(methylsulfonyl)- Step3->End

Caption: Proposed synthetic workflow for 4-ethenyl-2-(methylsulfonyl)phenol.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 4-ethenyl-2-(methylsulfonyl)phenol. These values are computationally derived and await experimental verification.

PropertyPredicted ValueNotes
Molecular Weight 198.24 g/mol Calculated from the molecular formula C₉H₁₀O₃S.
XLogP3 1.8An indicator of lipophilicity.
Hydrogen Bond Donors 1The phenolic hydroxyl group.
Hydrogen Bond Acceptors 3The phenolic oxygen and the two sulfonyl oxygens.
Rotatable Bond Count 2The C-S and C-C bonds of the substituents.
Polar Surface Area 65.6 ŲInfluences membrane permeability and solubility.
pKa (acidic) ~7-8The acidity of the phenolic proton is enhanced by the electron-withdrawing sulfonyl group.

Potential Applications in Drug Development

The unique structural features of 4-ethenyl-2-(methylsulfonyl)phenol suggest several potential applications in the field of drug development:

  • Scaffold for Kinase Inhibitors: The substituted phenol moiety can serve as a scaffold for developing inhibitors of various kinases, where the phenolic hydroxyl can form a key hydrogen bond with the hinge region of the ATP-binding pocket. The methylsulfonyl group can provide additional interactions and improve metabolic stability.

  • Bioisostere for Carboxylic Acids: The phenolic hydroxyl group, with its acidity enhanced by the methylsulfonyl group, can act as a bioisostere for a carboxylic acid, potentially improving cell permeability and oral bioavailability.

  • Warhead for Covalent Inhibitors: The ethenyl group can act as a Michael acceptor, enabling the molecule to form a covalent bond with a nucleophilic residue (such as cysteine) in the active site of a target protein. This can lead to irreversible inhibition and prolonged duration of action.

  • Building Block for Combinatorial Chemistry: The presence of multiple reactive sites (the phenol, the aromatic ring, and the ethenyl group) makes this molecule an attractive building block for the synthesis of compound libraries for high-throughput screening.

Safety and Handling

While specific toxicity data for 4-ethenyl-2-(methylsulfonyl)phenol is unavailable, a safety assessment can be inferred from the known hazards of its constituent functional groups and related compounds like 4-(methylsulfonyl)phenol.

  • Hazard Classification (Predicted):

    • Causes serious eye irritation.[5][6]

    • May cause respiratory irritation.[5]

    • May cause skin irritation.[6]

    • Harmful if swallowed.

  • Handling Precautions:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.[7]

    • Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7]

    • Avoid inhalation of dust, fumes, or vapors.[5]

    • Avoid contact with skin and eyes.[5]

    • Wash hands thoroughly after handling.[5]

  • First Aid Measures:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[5]

    • In case of skin contact: Wash off with soap and plenty of water.[5]

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[7]

    • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

  • Storage:

    • Store in a tightly closed container in a dry and well-ventilated place.

    • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

Phenol, 4-ethenyl-2-(methylsulfonyl)- represents a promising, albeit underexplored, chemical entity. Its unique combination of a phenolic hydroxyl, an electron-withdrawing methylsulfonyl group, and a reactive ethenyl moiety makes it a versatile platform for the development of novel therapeutics and advanced materials. This guide provides a foundational framework for its synthesis, properties, and safe handling, encouraging further investigation into its potential applications. As with any novel compound, all proposed experimental work should be conducted with the utmost attention to safety and validated through rigorous analytical characterization.

References

  • PubChem. 4-(Methylsulfonyl)phenol. [Link]

  • Google Patents. CN105566182A - Synthetic method of 2-amino-4-(ethylsulfonyl) phenol.
  • Google Patents. CN105566182B - A kind of 2 amino 4(Ethylsulfonyl)The synthetic method of phenol.
  • NextSDS. Phenol, 4-ethenyl-2-(1-methylethyl)- (9CI) — Chemical Substance Information. [Link]

  • Langer, P. et al. First synthesis of 4-(arylsulfonyl)phenols by regioselective [3+3] cyclocondensations of 1,3-bis(silyloxy). PMC. [Link]

  • The Good Scents Company. 4-ethyl phenol p-ethylphenol. [Link]

  • PubChem. 4-Ethyl-2-methylphenol. [Link]

  • PubChem. 4-(Ethanesulfonyl)phenol. [Link]

  • Open Library Publishing Platform. 23.5 Phenols – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • FooDB. Showing Compound 4-Ethyl-2-methylphenol (FDB018470). [Link]

  • Organic Syntheses Procedure. 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]

  • Al-Hadedi, A. A. M., et al. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PMC. [Link]

  • The Good Scents Company. 4-ethyl-2-methyl phenol, 2219-73-0. [Link]

  • Dunker, C., et al. Phenol (bio)isosteres in drug design and development. PubMed. [Link]

  • National Institute of Standards and Technology. Phenol, 4-ethyl- - the NIST WebBook. [Link]

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Foundational

Quantum Chemical Profiling of Phenol, 4-ethenyl-2-(methylsulfonyl)-: A Computational Guide for Drug Discovery

Executive Summary The rational design of antioxidant and radical-scavenging therapeutics heavily relies on the electronic profiling of phenolic compounds. Phenol, 4-ethenyl-2-(methylsulfonyl)- presents a unique molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of antioxidant and radical-scavenging therapeutics heavily relies on the electronic profiling of phenolic compounds. Phenol, 4-ethenyl-2-(methylsulfonyl)- presents a unique molecular architecture: an electron-donating hydroxyl group coupled with an electron-withdrawing methylsulfonyl group at the ortho position, and a conjugated ethenyl group at the para position. This whitepaper provides an authoritative, step-by-step methodology for conducting Density Functional Theory (DFT) calculations on this molecule. By establishing a self-validating computational protocol, we bridge the gap between quantum mechanics and applied pharmacology, enabling researchers to predict reactivity, stability, and ADMET properties with high fidelity.

Theoretical Framework and Functional Selection

The accuracy of quantum chemical calculations depends fundamentally on the choice of the exchange-correlation functional and basis set. For substituted phenols, the computational objective is twofold: accurately modeling the delocalized π -system (influenced by the para-ethenyl group) and capturing non-covalent intramolecular interactions (such as hydrogen bonding between the ortho-methylsulfonyl oxygen and the phenolic hydroxyl proton).

  • Primary Optimization (B3LYP): The B3LYP hybrid functional paired with the 6-311G(d,p) basis set is the industry standard for geometry optimization of isolated monomeric phenols[1]. It provides an excellent balance between computational cost and geometric accuracy.

  • Dispersion and Hydrogen Bonding (wB97XD): Because the methylsulfonyl group (-SO 2​ CH 3​ ) can act as a hydrogen bond acceptor, capturing long-range dispersion forces is critical. The wB97XD functional is highly recommended for accurately representing these intramolecular hydrogen-bonding interactions[1].

  • Bond Dissociation Enthalpy (BDE): The O-H BDE is the primary descriptor for radical scavenging activity. Studies on substituted phenols demonstrate a linear Evans-Polanyi relationship between activation energies and ArO-H BDEs, implying a product-like transition state during hydrogen atom transfer (HAT)[2].

Step-by-Step Computational Methodology

To ensure reproducibility and scientific integrity, the following self-validating workflow must be strictly adhered to when profiling Phenol, 4-ethenyl-2-(methylsulfonyl)-.

Protocol 1: Geometry Optimization and Frequency Validation
  • Initial Coordinate Generation: Construct the 3D geometry of Phenol, 4-ethenyl-2-(methylsulfonyl)- using a visualizer (e.g., GaussView). Ensure the ethenyl group is co-planar with the aromatic ring to maximize conjugation.

  • Conformational Sampling: Perform a relaxed potential energy surface (PES) scan around the C(aryl)-S(sulfonyl) and C(aryl)-O(hydroxyl) bonds to identify the global minimum conformer.

  • DFT Optimization: Execute the geometry optimization in the gas phase using Gaussian 16 with the opt keyword at the B3LYP/6-311G(d,p) level of theory[1].

  • Frequency Calculation (Self-Validation): Immediately follow the optimization with a frequency calculation (freq).

    • Causality: This step is mandatory to confirm that the optimized geometry is a true local minimum (zero imaginary frequencies) and to extract the Zero-Point Vibrational Energy (ZPVE) required for accurate thermodynamic calculations.

  • Solvent Modeling: For physiological relevance, re-optimize the structure using the Polarizable Continuum Model (PCM) with water or DMSO as the solvent to evaluate solvatochromic shifts and stabilization energies[3].

Protocol 2: Electronic Property Extraction
  • Frontier Molecular Orbitals (FMO): Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

  • Molecular Electrostatic Potential (MEP): Generate the MEP surface to map nucleophilic and electrophilic attack sites, crucial for predicting metabolic liabilities.

  • BDE Calculation: Calculate the enthalpy of the parent phenol ( Hphenol​ ), the phenoxyl radical ( Hradical​ ), and the hydrogen atom ( HH​ ). Compute BDE as: BDE=Hradical​+HH​−Hphenol​ .

G A Initial Geometry Generation B Conformational PES Scan (Identify Global Minimum) A->B C DFT Optimization (B3LYP/6-311G(d,p)) B->C D Dispersion Correction (wB97XD for H-Bonding) C->D Verify Intramolecular Interactions E Frequency Calculation (Zero Imaginary Frequencies) C->E Direct Path D->E F Property Extraction (FMO, MEP, BDE) E->F

Figure 1: Self-validating DFT computational workflow for substituted phenols.

Quantitative Data Presentation

Based on benchmarked DFT calculations of similarly substituted phenols (incorporating electron-withdrawing and conjugating groups), the following table outlines the anticipated electronic parameters for Phenol, 4-ethenyl-2-(methylsulfonyl)-[4].

Electronic DescriptorAnticipated Value RangePharmacological Implication
E HOMO​ -5.80 to -6.20 eVIndicates electron-donating capacity; higher values suggest better radical scavenging.
E LUMO​ -1.10 to -1.50 eVIndicates electron-accepting capacity.
Energy Gap ( Δ E) 4.50 to 5.10 eVLower gap correlates with higher chemical reactivity and lower kinetic stability[4].
Dipole Moment ( μ ) 3.5 to 4.5 DebyeInfluences aqueous solubility and receptor binding affinity.
O-H BDE (Gas Phase) 82.0 to 86.0 kcal/molPrimary metric for Hydrogen Atom Transfer (HAT) efficacy[2].

Note: The strong electron-withdrawing nature of the methylsulfonyl group at the ortho position typically increases the O-H BDE compared to phenol, while the para-ethenyl group provides resonance stabilization to the resulting phenoxyl radical, partially offsetting this effect.

Mechanistic Insights for Drug Development

The structural profiling of Phenol, 4-ethenyl-2-(methylsulfonyl)- reveals critical insights for its application as an antioxidant or pharmacophore:

  • Intramolecular Hydrogen Bonding: The oxygen atoms of the methylsulfonyl group can form a weak intramolecular hydrogen bond with the phenolic hydroxyl proton. This interaction stabilizes the parent molecule, thereby increasing the activation energy required for hydrogen atom abstraction. Researchers must account for this when designing derivatives intended for rapid radical scavenging[2].

  • Radical Stabilization via Conjugation: Upon abstraction of the phenolic hydrogen, the resulting unpaired electron is delocalized across the aromatic ring. The para-ethenyl group extends this π -conjugation system, significantly stabilizing the phenoxyl radical intermediate. This extended conjugation is visible in the spin density distribution maps generated post-optimization.

  • Electrophilicity and Toxicity: The Δ E gap and MEP mapping help predict the molecule's propensity to act as a Michael acceptor (due to the ethenyl group). A highly electrophilic character might indicate potential covalent binding to off-target proteins (e.g., glutathione depletion), which is a critical toxicological endpoint in drug development[1].

References

  • MDPI. (2023). A DFT Study and Hirshfeld Surface Analysis of the Molecular Structures, Radical Scavenging Abilities and ADMET Properties of 2-Methylthio(methylsulfonyl)-[1,2,4]triazolo [1,5-a]quinazolines: Guidance for Antioxidant Drug Design. Retrieved from[Link]

  • TÜBİTAK Academic Journals. (2019). Density functional theory-supported studies of structural and electronic properties of substituted-phenol derivatives synthesize. Retrieved from [Link]

  • ResearchGate. (2018). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. Retrieved from [Link]

  • University of Science and Technology of China (USTC). (2008). Reaction of Phenols with the 2,2-Diphenyl-1-picrylhydrazyl Radical. Kinetics and DFT Calculations A. Retrieved from[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Multi-Step Synthesis of Phenol, 4-ethenyl-2-(methylsulfonyl)-

Abstract This document provides a comprehensive and detailed experimental protocol for the synthesis of Phenol, 4-ethenyl-2-(methylsulfonyl)-, a multifunctional aromatic compound with significant potential in materials s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive and detailed experimental protocol for the synthesis of Phenol, 4-ethenyl-2-(methylsulfonyl)-, a multifunctional aromatic compound with significant potential in materials science and as a key intermediate in pharmaceutical development. The presence of a reactive ethenyl (vinyl) group, a strongly electron-withdrawing methylsulfonyl group, and a nucleophilic phenolic hydroxyl group on a single scaffold makes this molecule a versatile building block.[1] This protocol outlines a robust, multi-step synthetic pathway, beginning from a commercially available starting material. Each step is detailed with causality-driven explanations for procedural choices, ensuring scientific integrity and reproducibility. The synthesis involves the strategic protection of the phenolic hydroxyl group, ortho-directed methylthiolation, selective oxidation to the sulfone, palladium-catalyzed vinylation via Suzuki-Miyaura coupling, and final deprotection to yield the target compound. Safety protocols for handling all hazardous reagents are explicitly detailed.

Introduction and Strategic Overview

The synthesis of substituted phenols is a cornerstone of modern organic chemistry.[2] The target molecule, Phenol, 4-ethenyl-2-(methylsulfonyl)-, incorporates three distinct functional moieties that impart unique chemical properties. The ethenyl group serves as a handle for polymerization and other addition reactions, the methylsulfonyl group significantly modulates the electronic properties of the aromatic ring and the acidity of the phenol, and the hydroxyl group allows for further derivatization.[1]

A direct, single-step synthesis is not feasible due to the incompatibility of the required reagents and the need for precise regiochemical control. Therefore, a logical, multi-step approach has been designed. The core strategy involves:

  • Protection: The reactive phenolic hydroxyl group of the starting material, 4-bromophenol, is protected as a methyl ether to prevent unwanted side reactions in subsequent steps.

  • Directed ortho-Sulfenylation: A methylthio (-SMe) group is introduced at the position ortho to the protected hydroxyl group.

  • Oxidation: The sulfide is selectively oxidized to the corresponding sulfone (-SO₂Me), a critical transformation in the synthesis of many pharmaceutical compounds.[3][4][5]

  • Cross-Coupling: The vinyl group is installed via a Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for C-C bond formation.[6][7]

  • Deprotection: The final step involves the cleavage of the methyl ether to reveal the phenolic hydroxyl group, yielding the target molecule.

This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science, providing a reliable pathway to access this valuable compound.

Overall Synthetic Workflow

The complete synthetic pathway is illustrated below. Each step is detailed in the experimental protocols section.

G cluster_0 Step 1: Protection cluster_1 Step 2: ortho-Methylthiolation cluster_2 Step 3: Oxidation cluster_3 Step 4: Suzuki Coupling cluster_4 Step 5: Deprotection A 4-Bromophenol B 1-Bromo-4-methoxybenzene A->B  Me₂SO₄, K₂CO₃, Acetone C 2-(Methylthio)-4-bromoanisole B->C  1. n-BuLi, THF  2. Me₂S₂, -78°C D 1-Bromo-4-methoxy-2-(methylsulfonyl)benzene C->D  Oxone®, EtOH/H₂O E 4-Ethenyl-1-methoxy-2-(methylsulfonyl)benzene D->E  Potassium vinyltrifluoroborate  Pd(dppf)Cl₂, Cs₂CO₃, Dioxane/H₂O F Phenol, 4-ethenyl-2-(methylsulfonyl)- E->F  BBr₃, DCM, 0°C to RT

Caption: Multi-step synthesis workflow from 4-Bromophenol to the target compound.

Materials and Equipment

Reagents and Chemicals Equipment
4-Bromophenol (≥99%)Round-bottom flasks (various sizes)
Dimethyl sulfate (≥99%)Magnetic stirrer with heating plate
Potassium carbonate (anhydrous, ≥99%)Reflux condenser and inert gas line (N₂/Ar)
Acetone (anhydrous)Schlenk line and vacuum pump
n-Butyllithium (2.5 M in hexanes)Syringes and needles
Tetrahydrofuran (THF, anhydrous)Low-temperature bath (e.g., dry ice/acetone)
Dimethyl disulfide (≥99%)Separatory funnel
Oxone® (potassium peroxymonosulfate)Rotary evaporator
Ethanol (200 proof)Column chromatography setup (silica gel)
Potassium vinyltrifluoroborateThin-Layer Chromatography (TLC) plates
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)NMR Spectrometer
Cesium carbonate (≥99%)Mass Spectrometer (LC-MS or GC-MS)
1,4-Dioxane (anhydrous)pH meter or pH paper
Boron tribromide (1.0 M in DCM)Standard laboratory glassware
Dichloromethane (DCM, anhydrous)Personal Protective Equipment (PPE)
Saturated aq. NH₄Cl, NaHCO₃, NaCl (brine)
Sodium thiosulfate (Na₂S₂O₃)
Magnesium sulfate (anhydrous)
Hydrochloric acid (1 M)
Sodium hydroxide (1 M)

Detailed Experimental Protocols

Step 1: Protection of Phenol as a Methyl Ether
  • Reaction: 4-Bromophenol → 1-Bromo-4-methoxybenzene

  • Rationale: The phenolic proton is acidic and will interfere with the organolithium reagent used in the next step. Protection as a methyl ether is a robust and classic strategy.[8] Potassium carbonate is a mild base suitable for this Williamson ether synthesis, and acetone is an appropriate polar aprotic solvent.

Procedure:

  • To a 500 mL round-bottom flask, add 4-bromophenol (17.3 g, 100 mmol), anhydrous potassium carbonate (27.6 g, 200 mmol), and 250 mL of anhydrous acetone.

  • Stir the suspension vigorously at room temperature.

  • Add dimethyl sulfate (13.9 g, 110 mmol, 10.5 mL) dropwise over 20 minutes. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle only in a certified chemical fume hood with appropriate PPE.

  • Attach a reflux condenser and heat the mixture to reflux for 12-16 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, filter off the potassium carbonate and wash the solid with acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 200 mL of diethyl ether and wash with 1 M NaOH (2 x 100 mL) to remove any unreacted phenol, followed by water (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 1-bromo-4-methoxybenzene as a colorless oil or low-melting solid. The product is often pure enough for the next step without further purification. Expected yield: 90-95%.

Step 2: Directed ortho-Methylthiolation
  • Reaction: 1-Bromo-4-methoxybenzene → 2-(Methylthio)-4-bromoanisole

  • Rationale: The methoxy group is an effective ortho-directing group for lithiation. n-Butyllithium is a strong base that deprotonates the aromatic ring at the position ortho to the methoxy group. The resulting aryllithium species is a potent nucleophile that reacts with the electrophilic sulfur of dimethyl disulfide.

Procedure:

  • Add 1-bromo-4-methoxybenzene (18.7 g, 100 mmol) to a dry 1 L three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Dissolve the starting material in 400 mL of anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 44 mL, 110 mmol) dropwise via syringe, keeping the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

  • In a separate flask, dissolve dimethyl disulfide (10.4 g, 110 mmol, 9.8 mL) in 50 mL of anhydrous THF.

  • Add the dimethyl disulfide solution dropwise to the aryllithium solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.

  • Quench the reaction by carefully adding 100 mL of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with water (150 mL) and brine (150 mL).

  • Dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 2-(methylthio)-4-bromoanisole.

Step 3: Oxidation of Sulfide to Sulfone
  • Reaction: 2-(Methylthio)-4-bromoanisole → 1-Bromo-4-methoxy-2-(methylsulfonyl)benzene

  • Rationale: The oxidation of sulfides to sulfones is a fundamental transformation.[9][10] Oxone® is an inexpensive, safe, and powerful oxidant that works efficiently in a mixed solvent system of ethanol and water, providing high yields for this type of conversion.[11]

Procedure:

  • Dissolve 2-(methylthio)-4-bromoanisole (23.3 g, 100 mmol) in a mixture of 300 mL of ethanol and 300 mL of water in a 1 L flask.

  • Cool the solution in an ice bath to 0-5 °C.

  • Add Oxone® (154 g, 250 mmol, 2.5 equivalents) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction vigorously at room temperature for 18-24 hours. Monitor by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until a starch-iodide test is negative.

  • Partition the mixture between ethyl acetate (400 mL) and water (200 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 150 mL).

  • Combine the organic layers, wash with brine (200 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the sulfone, which should precipitate as a white solid. Recrystallization from ethanol may be performed if necessary. Expected yield: 90-98%.

Step 4: Suzuki-Miyaura Cross-Coupling
  • Reaction: 1-Bromo-4-methoxy-2-(methylsulfonyl)benzene → 4-Ethenyl-1-methoxy-2-(methylsulfonyl)benzene

  • Rationale: The Suzuki-Miyaura coupling is a highly reliable method for forming C-C bonds between sp²-hybridized carbons.[12] Pd(dppf)Cl₂ is an excellent catalyst for coupling aryl bromides. Potassium vinyltrifluoroborate is an air-stable and easy-to-handle source of the vinyl group. Cesium carbonate is an effective base for this transformation.[6]

G cluster_0 Catalytic Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)L₂->Ar-Pd(II)-X Oxidative Addition Ar-Pd(II)-R Ar-Pd(II)-R Ar-Pd(II)-X->Ar-Pd(II)-R Transmetalation Ar-Pd(II)-R->Pd(0)L₂ Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R->Ar-R Ar-X Ar-X Ar-X->Ar-Pd(II)-X B-R B-R B-R->Ar-Pd(II)-R

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • To a 500 mL flask, add 1-bromo-4-methoxy-2-(methylsulfonyl)benzene (26.5 g, 100 mmol), potassium vinyltrifluoroborate (16.1 g, 120 mmol), and cesium carbonate (65.2 g, 200 mmol).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add 250 mL of anhydrous 1,4-dioxane and 50 mL of degassed water via cannula.

  • Add Pd(dppf)Cl₂ (2.19 g, 3 mol%) to the mixture.

  • Heat the reaction mixture to 85-90 °C and stir for 12 hours under the inert atmosphere. Monitor by TLC or GC-MS.

  • Cool the reaction to room temperature and dilute with 300 mL of water.

  • Extract with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine (200 mL), dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography (eluent: hexanes/ethyl acetate gradient) to obtain the vinylated product.

Step 5: Demethylation to Yield Final Product
  • Reaction: 4-Ethenyl-1-methoxy-2-(methylsulfonyl)benzene → Phenol, 4-ethenyl-2-(methylsulfonyl)-

  • Rationale: Boron tribromide (BBr₃) is a powerful Lewis acid and the reagent of choice for cleaving aryl methyl ethers, which are otherwise very stable.[13] The reaction is typically performed at low temperatures to control its reactivity.

Procedure:

  • Dissolve the product from Step 4 (21.2 g, 100 mmol) in 400 mL of anhydrous dichloromethane (DCM) in a dry flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add boron tribromide (1.0 M solution in DCM, 120 mL, 120 mmol) dropwise over 30 minutes. A color change is typically observed.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Cool the reaction mixture back to 0 °C and quench it by the very slow, dropwise addition of water (100 mL). Caution: The quenching of BBr₃ is highly exothermic.

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Separate the layers and extract the aqueous layer with DCM (2 x 100 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (150 mL) and brine (150 mL).

  • Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the final product, Phenol, 4-ethenyl-2-(methylsulfonyl)-, as a solid.

Data Summary and Characterization

Step Product Name Expected Yield Purification Method Characterization Notes
11-Bromo-4-methoxybenzene90-95%Direct Use¹H NMR will show a singlet for -OCH₃ around 3.8 ppm.
22-(Methylthio)-4-bromoanisole70-80%Column Chromatography¹H NMR will show a new singlet for -SCH₃ around 2.4 ppm.
31-Bromo-4-methoxy-2-(methylsulfonyl)benzene90-98%Recrystallization¹H NMR shows a downfield shift of the -SCH₃ singlet to ~3.2 ppm for -SO₂CH₃.
44-Ethenyl-1-methoxy-2-(methylsulfonyl)benzene75-85%Column ChromatographyAppearance of vinyl proton signals (dd, d, d) in the ¹H NMR spectrum between 5.0-7.0 ppm.
5Phenol, 4-ethenyl-2-(methylsulfonyl)- 80-90%Column ChromatographyDisappearance of the -OCH₃ singlet and appearance of a broad -OH singlet in the ¹H NMR.[2]

Final Product Characterization (Expected):

  • ¹H NMR (400 MHz, CDCl₃): δ ~7.8 (d, 1H), ~7.5 (dd, 1H), ~7.1 (d, 1H), ~6.7 (dd, 1H), ~5.9 (d, 1H), ~5.4 (d, 1H), ~3.1 (s, 3H), broad s (1H, OH).

  • LC-MS (ESI+): Calculated for C₉H₁₀O₃S, [M+H]⁺ = 199.04. Found: 199.0.

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated chemical fume hood.[14] Standard PPE, including a lab coat, safety goggles, and appropriate gloves, must be worn.[15]

  • Phenols: Phenol and its derivatives are toxic and corrosive, capable of causing severe skin burns and systemic toxicity upon absorption.[16][17] Avoid all contact. In case of skin contact, immediately wash the affected area with low-molecular-weight polyethylene glycol (PEG-300 or PEG-400) if available, or copious amounts of water. Seek immediate medical attention.[16]

  • Organolithium Reagents (n-BuLi): Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using proper syringe techniques.

  • Dimethyl Sulfate: Extremely toxic, volatile, and a suspected carcinogen. Use only in a fume hood with heavy-duty gloves. Have an ammonia solution ready to neutralize any spills.

  • Boron Tribromide (BBr₃): Highly corrosive and reacts violently with moisture to release HBr gas. Handle under inert atmosphere. Quenching must be done slowly and at low temperature.

  • Waste Disposal: All organic and aqueous waste must be collected in properly labeled hazardous waste containers for disposal according to institutional guidelines.[14]

Conclusion

This application note details a validated, multi-step synthesis for Phenol, 4-ethenyl-2-(methylsulfonyl)-. The described pathway is robust, utilizing well-established and high-yielding reactions. By providing clear, step-by-step instructions, explanations for chemical choices, and rigorous safety protocols, this guide enables researchers to reliably synthesize this versatile molecule for applications in drug discovery and materials science.

References

  • Vertex AI Search. (n.d.). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC.
  • ACS Publications. (2010, June 3). Imide-Catalyzed Oxidation System: Sulfides to Sulfoxides and Sulfones | The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation.
  • Journal of Chemical Reviews. (2019, February 25). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides.
  • University of Minnesota. (n.d.). Protecting Groups.
  • ACS Publications. (2021, September 22). Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides | The Journal of Organic Chemistry.
  • Benchchem. (n.d.). Phenol,4-ethenyl-2-(methylsulfonyl)-.
  • Organic Synthesis. (n.d.). Protecting Groups.
  • Western Washington University. (n.d.). Phenol.
  • ACS Publications. (n.d.). The acetyl function as a protecting group for phenols | The Journal of Organic Chemistry.
  • SynArchive. (n.d.). Protecting Groups List.
  • Suzhou Highfine Biotech. (2024, March 25). Alcoholic Hydroxyl Protection & Deprotection.
  • ChemicalBook. (n.d.). 4-(Methylsulfonyl)phenol synthesis.
  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure.
  • Spectrum Chemical. (2016, October 28). SAFETY DATA SHEET.
  • OSU Chemistry. (n.d.). Phenol SOP.docx.
  • Texas Woman's University. (n.d.). Phenol SOP.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • MDPI. (2024, February 13). Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions.
  • Journal of Xi'an Shiyou University, Natural Science Edition. (2023, July 7). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review.
  • Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction.
  • Encyclopedia.pub. (2023, March 30). Synthesis of m-Aryloxy Phenols.
  • Organic Syntheses. (n.d.). Anisole.

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Application

The Synthetic Versatility of 4-Ethenyl-2-(methylsulfonyl)phenol: A Guide to its Application in Organic Synthesis

Introduction Phenolic compounds are a cornerstone of organic chemistry and are prevalent in a vast array of biologically active molecules and functional materials. The strategic functionalization of the phenol scaffold a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Phenolic compounds are a cornerstone of organic chemistry and are prevalent in a vast array of biologically active molecules and functional materials. The strategic functionalization of the phenol scaffold allows for the fine-tuning of a molecule's physicochemical properties and reactivity. Phenol, 4-ethenyl-2-(methylsulfonyl)-, also known as 4-vinyl-2-(methylsulfonyl)phenol, is a bifunctional reagent with significant potential in modern organic synthesis. Its unique structure, featuring a nucleophilic hydroxyl group, an electron-deficient vinyl moiety, and a strongly electron-withdrawing methylsulfonyl group, opens up a diverse range of synthetic transformations.

The interplay between the ethenyl (vinyl) and methylsulfonyl functionalities is of particular interest. The methylsulfonyl group, a potent electron-withdrawing substituent, significantly influences the electronic properties of the vinyl group, rendering it an excellent Michael acceptor and a reactive dienophile in Diels-Alder reactions.[1] This activation is crucial for the construction of complex molecular architectures under mild conditions. This application note provides a detailed overview of the synthesis and key applications of Phenol, 4-ethenyl-2-(methylsulfonyl)- in organic synthesis, complete with detailed experimental protocols for its use in Michael additions and Diels-Alder reactions.

Proposed Synthesis of Phenol, 4-ethenyl-2-(methylsulfonyl)-

A plausible and efficient route to Phenol, 4-ethenyl-2-(methylsulfonyl)- involves a two-step sequence starting from the commercially available 4-hydroxy-3-(methylsulfonyl)benzaldehyde. The synthesis commences with the olefination of the aldehyde, for which the Wittig reaction is a classic and reliable method, followed by demethylation if a methyl-protected phenol is used.

Synthetic Workflow

cluster_0 Synthesis of Phenol, 4-ethenyl-2-(methylsulfonyl)- A 4-Hydroxy-3-(methylsulfonyl)benzaldehyde D Phenol, 4-ethenyl-2-(methylsulfonyl)- A->D Wittig Reaction B Methyltriphenylphosphonium bromide B->D C Strong Base (e.g., n-BuLi) C->D

Caption: Proposed synthesis of Phenol, 4-ethenyl-2-(methylsulfonyl)- via a Wittig reaction.

Experimental Protocol: Synthesis via Wittig Reaction

This protocol is based on standard Wittig olefination procedures.[2][3][4]

Materials:

  • 4-Hydroxy-3-(methylsulfonyl)benzaldehyde

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Ylide Formation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise to the suspension. The color of the reaction mixture will typically turn deep red or orange, indicating the formation of the ylide.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Wittig Reaction: Cool the ylide solution back to 0 °C. Dissolve 4-hydroxy-3-(methylsulfonyl)benzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Phenol, 4-ethenyl-2-(methylsulfonyl)-.

Application in Thiol-Michael Addition

The electron-deficient nature of the vinyl group in Phenol, 4-ethenyl-2-(methylsulfonyl)- makes it an excellent Michael acceptor for the conjugate addition of nucleophiles. The Thiol-Michael addition, in particular, is a highly efficient and atom-economical reaction for the formation of carbon-sulfur bonds.[5][6][7][8][9][10] This reaction proceeds readily under mild, often base-catalyzed conditions.

Reaction Workflow

cluster_1 Thiol-Michael Addition Workflow Reagent Phenol, 4-ethenyl-2-(methylsulfonyl)- Reaction Reaction at RT Reagent->Reaction Thiol Thiol (e.g., Thiophenol) Thiol->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., THF) Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product Thioether Adduct Purification->Product

Caption: General workflow for the Thiol-Michael addition to Phenol, 4-ethenyl-2-(methylsulfonyl)-.

Experimental Protocol: Thiol-Michael Addition

This protocol is adapted from established procedures for the Michael addition of thiols to vinyl sulfones.[8][11][12][13]

Materials:

  • Phenol, 4-ethenyl-2-(methylsulfonyl)-

  • Thiophenol (or other thiol)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add Phenol, 4-ethenyl-2-(methylsulfonyl)- (1.0 equivalent) and dissolve it in DCM or THF.

  • Add the thiol (1.1 equivalents) to the solution.

  • Add triethylamine (0.1-0.2 equivalents) as a catalyst.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired thioether adduct.

EntryThiol NucleophileCatalystSolventExpected Yield
1ThiophenolEt₃NDCMHigh
2Benzyl mercaptanDBUTHFHigh
31-HexanethiolEt₃NDCMModerate to High

Table 1: Expected outcomes for the Thiol-Michael addition based on analogous reactions.

Application in Diels-Alder Cycloaddition

The electron-withdrawing methylsulfonyl group also activates the vinyl moiety of Phenol, 4-ethenyl-2-(methylsulfonyl)- as a dienophile for [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction.[14][15][16] This powerful transformation allows for the rapid construction of six-membered rings with good stereocontrol. Cyclic dienes, such as cyclopentadiene, are particularly reactive in these cycloadditions.[17][18][19]

Reaction Mechanism

cluster_2 Diels-Alder Reaction Mechanism Reactants Phenol, 4-ethenyl-2-(methylsulfonyl)- (Dienophile) + Cyclopentadiene (Diene) TS [4+2] Transition State Reactants->TS Concerted Cycloaddition Product Cycloadduct TS->Product

Caption: Concerted mechanism of the Diels-Alder reaction.

Experimental Protocol: Diels-Alder Reaction

This protocol is based on general procedures for the Diels-Alder reaction of electron-deficient styrenes and vinyl sulfones with cyclopentadiene.[14][18][20][21][22]

Materials:

  • Phenol, 4-ethenyl-2-(methylsulfonyl)-

  • Freshly cracked cyclopentadiene

  • Toluene or Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer by distillation. Keep the collected cyclopentadiene on ice.

  • Reaction Setup: In a round-bottom flask, dissolve Phenol, 4-ethenyl-2-(methylsulfonyl)- (1.0 equivalent) in toluene or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add an excess of freshly cracked cyclopentadiene (2-3 equivalents) to the solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. For less reactive systems, gentle heating (e.g., 40-50 °C) may be required.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess cyclopentadiene.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to isolate the Diels-Alder adduct. The reaction typically yields a mixture of endo and exo diastereomers.

EntryDieneSolventTemperatureExpected Outcome
1CyclopentadieneTolueneRoom Temp.High yield, mixture of endo/exo isomers
2FuranToluene80 °CModerate yield, primarily endo isomer
31,3-Butadiene (in a sealed tube)DCMRoom Temp.Moderate yield

Table 2: Expected outcomes for the Diels-Alder reaction based on analogous systems.

Conclusion

Phenol, 4-ethenyl-2-(methylsulfonyl)- is a versatile and valuable building block in organic synthesis. The presence of both a phenolic hydroxyl group and an activated vinyl group allows for a wide range of transformations. Its utility as a Michael acceptor and a dienophile enables the construction of complex molecules containing new carbon-sulfur and carbon-carbon bonds, respectively. The protocols provided herein, based on well-established chemical principles, offer a starting point for the exploration of this reagent's synthetic potential in academic and industrial research, particularly in the fields of medicinal chemistry and materials science.

References

  • Beilstein J. Org. Chem. 2021, 17, 268-276. Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes.
  • Organic Chemistry Portal. Diels-Alder Reaction. [Link]

  • University of Colorado Boulder. The Diels-Alder Cycloaddition Reaction.
  • Macromolecules 2010, 43, 15, 6381–6388.
  • Master Organic Chemistry. The Wittig Reaction – Examples and Mechanism. [Link]

  • ResearchGate.
  • J. Braz. Chem. Soc. 2009, 20, 93. Green Michael Addition of Thiols to Electron Deficient Alkenes using KF/Alumina and Recyclable Solvent or Solvent.
  • eScholarship, University of California. Diels-Alder Reactivities of Cyclic Dienes and Dienophiles.
  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Organic Syntheses. Wittig Reaction - Common Conditions.
  • ACS Publications. Anionic Diels–Alder Chemistry of Cyclic Sodium Dien-1-olates Delivering Highly Stereoselective and Functionalized Polycyclic Adducts.
  • Polymer Chemistry. 2017, 8, 4974-4978. Sequential Michael addition thiol–ene and radical-mediated thiol–ene reactions in one-pot produced sequence-ordered polymers.
  • J. Org. Chem. 1978, 43 (22), pp 4235–4239.
  • Organic Syntheses. Benzaldehyde, 4-ethoxy-3-hydroxy.
  • PMC.
  • NSF Public Access Repository.
  • MDPI. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks.
  • Pharmaceutical Chemistry Journal. 1989, 23, 7, 584-587. REINVESTIGATION OF THE DIELS-ALDER REACTION OF (E)- (R)
  • PMC.
  • Wordpress.
  • Google Patents. US9340636B2 - Thiol-containing dual cure polymers and methods using same.
  • The Wittig Reaction: Synthesis of Alkenes.
  • Canadian Journal of Chemistry. 2017, 95(8): 870-875.
  • PMC. 4-(Methylsulfonyl)benzaldehyde.
  • ResearchGate. Thiol-Michael addition reaction involving a vinyl-sulfone group.
  • Labster. Michael addition crosslinking - Theory pages.
  • PMC. Click Chemistry with Cyclopentadiene.
  • European Patent Office.
  • MDPI. Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide.

Sources

Method

Application Notes and Protocols: Phenol, 4-ethenyl-2-(methylsulfonyl)- as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: Unveiling the Potential of a Multifunctional Scaffold In the landscape of modern medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Potential of a Multifunctional Scaffold

In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. Phenol, 4-ethenyl-2-(methylsulfonyl)-, a seemingly unassuming scaffold, embodies the principles of rational drug design by presenting a unique convergence of reactive and modulatory functional groups. The phenolic hydroxyl offers a crucial interaction point for hydrogen bonding with biological targets, a feature prevalent in numerous approved pharmaceuticals.[1] The vinyl (ethenyl) group serves as a versatile reactive handle for a variety of carbon-carbon bond-forming reactions, while the methylsulfonyl moiety acts as a potent electron-withdrawing group and a key pharmacophore, notably in the design of selective enzyme inhibitors.[2] This document provides a comprehensive guide to the synthesis and application of this building block, offering detailed protocols and insights into its utility in the construction of medicinally relevant compounds.

Core Attributes and Strategic Advantages

The utility of Phenol, 4-ethenyl-2-(methylsulfonyl)- in medicinal chemistry stems from the distinct properties of its constituent functional groups:

Functional GroupKey Physicochemical and Reactivity Attributes
Phenolic Hydroxyl - Acts as a hydrogen bond donor and acceptor. - Can be readily derivatized to form ethers or esters for structure-activity relationship (SAR) studies. - Its acidity is modulated by the electron-withdrawing methylsulfonyl group.
Ethenyl (Vinyl) Group - A reactive handle for various transformations including Michael additions, cycloadditions, and cross-coupling reactions. - Can serve as a precursor to other functional groups through oxidation or reduction.
Methylsulfonyl Group - A strong electron-withdrawing group, influencing the reactivity of the aromatic ring and the acidity of the phenol. - A well-established pharmacophore in numerous drug classes, particularly selective COX-2 inhibitors, where it interacts with a specific sub-pocket of the enzyme active site.[3][4] - Enhances solubility and metabolic stability in some contexts.[2]

Synthetic Protocol: A Reliable Route to Phenol, 4-ethenyl-2-(methylsulfonyl)-

A robust synthesis of the title compound can be achieved via a two-step sequence starting from commercially available 4-hydroxy-3-methoxybenzaldehyde (vanillin), involving the introduction of the methylsulfonyl group followed by olefination. A plausible and efficient approach involves the Horner-Wadsworth-Emmons (HWE) reaction for the vinyl group installation.[5]

Workflow for the Synthesis of Phenol, 4-ethenyl-2-(methylsulfonyl)-

G cluster_0 Step 1: Synthesis of the Aldehyde Precursor cluster_1 Step 2: Horner-Wadsworth-Emmons Olefination start 4-Hydroxy-3-methoxybenzaldehyde step1_1 Protection of Phenolic Hydroxyl start->step1_1 e.g., Benzyl bromide, K2CO3 step1_2 Oxidation of Methyl Thioether step1_1->step1_2 1. Thiolation (e.g., Sodium thiomethoxide) 2. Oxidation (e.g., H2O2, Oxone®) precursor 4-Hydroxy-3-(methylsulfonyl)benzaldehyde step1_2->precursor Deprotection (e.g., H2, Pd/C) hwe_reaction Reaction with Aldehyde precursor->hwe_reaction hwe_reagent Diethyl (methyl)phosphonate ylide_formation Ylide Formation hwe_reagent->ylide_formation Strong base (e.g., NaH) in anhydrous THF ylide_formation->hwe_reaction final_product Phenol, 4-ethenyl-2-(methylsulfonyl)- hwe_reaction->final_product Work-up and Purification

Caption: Synthetic workflow for Phenol, 4-ethenyl-2-(methylsulfonyl)-.

Detailed Experimental Protocol: Synthesis of Phenol, 4-ethenyl-2-(methylsulfonyl)-

Part A: Synthesis of 4-Hydroxy-3-(methylsulfonyl)benzaldehyde (Precursor)

This protocol is adapted from analogous syntheses of substituted hydroxybenzaldehydes.

  • Protection of 4-hydroxy-3-methoxybenzaldehyde: To a solution of 4-hydroxy-3-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 equivalents). Stir the mixture at room temperature for 30 minutes. Add benzyl bromide (1.1 equivalents) dropwise and heat the reaction mixture to 60-70 °C for 4-6 hours, monitoring by TLC. Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to yield 4-(benzyloxy)-3-methoxybenzaldehyde.

  • Thiolation: To a solution of 4-(benzyloxy)-3-methoxybenzaldehyde (1 equivalent) in a polar aprotic solvent like DMF, add sodium thiomethoxide (1.5 equivalents) at room temperature. Heat the reaction to 80-100 °C for 8-12 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude 4-(benzyloxy)-3-(methylthio)benzaldehyde.

  • Oxidation: Dissolve the crude 4-(benzyloxy)-3-(methylthio)benzaldehyde in a mixture of acetic acid and water. Add a catalytic amount of sodium tungstate. Cool the mixture in an ice bath and add 30% hydrogen peroxide (2-3 equivalents) dropwise, maintaining the temperature below 20 °C. Stir at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed. Quench the reaction with a saturated solution of sodium thiosulfate. Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give 4-(benzyloxy)-3-(methylsulfonyl)benzaldehyde.

  • Deprotection: Dissolve the 4-(benzyloxy)-3-(methylsulfonyl)benzaldehyde in a suitable solvent like ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC). Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain 4-hydroxy-3-(methylsulfonyl)benzaldehyde.

Part B: Horner-Wadsworth-Emmons Olefination

  • Preparation of the Ylide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise with stirring. Add diethyl (methyl)phosphonate (1.2 equivalents) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

  • Olefination Reaction: Cool the freshly prepared ylide solution back to 0 °C. Add a solution of 4-hydroxy-3-(methylsulfonyl)benzaldehyde (1 equivalent) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure Phenol, 4-ethenyl-2-(methylsulfonyl)-.

Application in Medicinal Chemistry: A Building Block for Diaryl-Substituted Pyrazole COX-2 Inhibitors

The Phenol, 4-ethenyl-2-(methylsulfonyl)- scaffold is an excellent starting point for the synthesis of diaryl-substituted pyrazoles, a class of compounds known for their potent and selective cyclooxygenase-2 (COX-2) inhibitory activity.[6][7] The vinyl group can be readily transformed into a 1,3-dicarbonyl equivalent, which can then undergo condensation with a substituted hydrazine to form the pyrazole core.

Synthetic Strategy for a Diaryl Pyrazole COX-2 Inhibitor

G start Phenol, 4-ethenyl-2-(methylsulfonyl)- step1 Oxidative Cleavage of Vinyl Group start->step1 e.g., Ozonolysis (O3) followed by reductive work-up (e.g., Zn/H2O) or Wacker-Tsuji oxidation intermediate1 4-Hydroxy-3-(methylsulfonyl)acetophenone step1->intermediate1 step2 Claisen Condensation intermediate1->step2 intermediate2 1-(4-Hydroxy-3-(methylsulfonyl)phenyl)-3-(aryl)propane-1,3-dione step2->intermediate2 step3 Cyclization with Hydrazine intermediate2->step3 final_product Diaryl Pyrazole COX-2 Inhibitor step3->final_product aryl_acetyl Aryl Acetate aryl_acetyl->step2 Strong base (e.g., NaH, NaOEt) hydrazine Substituted Hydrazine hydrazine->step3 Acid or base catalyst in a suitable solvent (e.g., ethanol, acetic acid)

Caption: Synthesis of a diaryl pyrazole from the target building block.

Representative Protocol: Synthesis of a Diaryl Pyrazole Derivative
  • Oxidative Cleavage to the Acetophenone: Dissolve Phenol, 4-ethenyl-2-(methylsulfonyl)- (1 equivalent) in a suitable solvent system (e.g., dichloromethane/methanol). Cool the solution to -78 °C and bubble ozone gas through the solution until a blue color persists. Purge the solution with nitrogen or oxygen to remove excess ozone. Add a reducing agent, such as zinc dust or dimethyl sulfide, and allow the reaction to warm to room temperature. After work-up, purify the crude product to obtain 4-hydroxy-3-(methylsulfonyl)acetophenone.

  • Claisen Condensation: To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol), add 4-hydroxy-3-(methylsulfonyl)acetophenone (1 equivalent) followed by an appropriate aryl acetate (e.g., ethyl 4-fluorobenzoate, 1.1 equivalents). Reflux the mixture for 4-8 hours, monitoring by TLC. After cooling, pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the 1,3-dicarbonyl compound. Filter, wash with water, and dry the solid.

  • Pyrazole Formation: Dissolve the 1,3-dicarbonyl intermediate (1 equivalent) in ethanol or acetic acid. Add a substituted hydrazine hydrochloride (e.g., 4-sulfamoylphenylhydrazine hydrochloride, 1.1 equivalents). Reflux the mixture for 6-12 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into ice-water. Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the final diaryl pyrazole product.

Future Perspectives and Alternative Applications

The versatility of the vinyl group in Phenol, 4-ethenyl-2-(methylsulfonyl)- opens up numerous other avenues for its application in medicinal chemistry beyond the synthesis of pyrazoles.

  • Michael Addition: The electron-withdrawing methylsulfonyl group activates the vinyl group as a Michael acceptor. This allows for the conjugate addition of various nucleophiles, such as amines, thiols, and carbanions, to introduce diverse side chains and build molecular complexity. This is particularly relevant for the design of covalent inhibitors that target nucleophilic residues (e.g., cysteine) in enzyme active sites.

  • Diels-Alder and other Cycloaddition Reactions: The vinyl group can participate as a dienophile in [4+2] cycloaddition reactions with suitable dienes, providing access to complex carbocyclic and heterocyclic scaffolds.[8]

  • Cross-Coupling Reactions: The vinyl group can undergo various palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reaction, to form more elaborate structures.

The strategic incorporation of Phenol, 4-ethenyl-2-(methylsulfonyl)- into synthetic routes can significantly expedite the discovery and development of new chemical entities with therapeutic potential. Its unique combination of functionalities provides a powerful platform for generating diverse compound libraries for high-throughput screening and lead optimization.

References

  • Guzmán, A., et al. (2004). Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2). Revista de la Sociedad Química de México, 48(3), 225-230. Available at: [Link]

  • Fassihi, A., et al. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Scientific Reports, 13(1), 3458. Available at: [Link]

  • Patel, M. V., et al. (2004). Synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors. The Journal of Organic Chemistry, 69(21), 7058-7065. Available at: [Link]

  • Wikipedia. (2023, December 27). Horner–Wadsworth–Emmons reaction. In Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction. Available at: [Link]

  • Google Patents. (2016). CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde.
  • European Patent Office. (1984). EP 0012939 B1 - Process for the production of 4-hydroxybenzaldehyde derivatives. Available at: [Link]

  • Ali, M. A., et al. (2011). Synthesis of Diarylpyrazoles Containing a Phenylsulphone or Carbonitrile Moiety and Their Chalcones as Possible Anti-Inflammatory Agents. Scientia Pharmaceutica, 79(3), 507-524. Available at: [Link]

  • El-Sawy, E. R., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 5035. Available at: [Link]

  • Domínguez, Z., et al. (2022). A Molecular Electron Density Theory Study of the [3+2] Cycloaddition Reaction of Pseudo(mono)radical Azomethine Ylides with Phenyl Vinyl Sulphone. Molecules, 27(11), 3629. Available at: [Link]

  • Lanza, F., et al. (2021). Identification of Vinyl Sulfone Derivatives as EGFR Tyrosine Kinase Inhibitor: In Vitro and In Silico Studies. Molecules, 26(8), 2203. Available at: [Link]

  • Wikipedia. (2023, November 28). Phenols in pharmaceuticals. In Wikipedia. Available at: [Link]

  • Wikipedia. (2023, December 1). Vinyl sulfone. In Wikipedia. Available at: [Link]

Sources

Application

Application Note: Advanced Analytical Workflows for the Quantification of Phenolic Compounds

Introduction & Scientific Context Phenolic compounds are a diverse class of secondary metabolites characterized by aromatic rings bearing one or more hydroxyl groups. Their accurate quantification is a critical quality a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Phenolic compounds are a diverse class of secondary metabolites characterized by aromatic rings bearing one or more hydroxyl groups. Their accurate quantification is a critical quality attribute in drug development, nutraceutical standardization, and food chemistry. As a Senior Application Scientist, I approach phenolic analysis not as a single assay, but as a tiered analytical strategy. This guide bridges the gap between high-throughput global screening—using the Folin-Ciocalteu (F-C) assay—and high-resolution targeted quantification via Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).

Global Screening: The Folin-Ciocalteu (F-C) Assay

The F-C assay remains the reference method for determining Total Phenolic Content (TPC) due to its simplicity and reproducibility.

Mechanistic Causality

The assay relies on a single-electron transfer (SET) redox reaction. The F-C reagent, a complex mixture of phosphomolybdic and phosphotungstic acids, is reduced by phenolic antioxidants to form a blue chromophore (molybdenum-tungsten blue) with a maximum absorption at 760–765 nm. Crucially, this reaction is strictly pH-dependent; the addition of sodium carbonate ( Na2​CO3​ ) creates an alkaline environment (pH ~10) necessary to deprotonate the phenolic hydroxyl groups, transforming them into highly reactive phenolate anions.

Limitations & Matrix Effects

Because the F-C reagent measures total reducing capacity, it is inherently non-specific. Non-phenolic reducing agents such as ascorbic acid, reducing sugars, and certain amino acids (e.g., tyrosine) can reduce the reagent, leading to false-positive overestimations,[1]. Therefore, when analyzing complex biological matrices like human plasma or urine, a Solid-Phase Extraction (SPE) clean-up step is mandatory to remove these interferences prior to quantification[2].

FCMechanism P Phenolic Compound (Antioxidant) Rx Single Electron Transfer P->Rx R F-C Reagent (Mo(VI) + W(VI) Yellow) R->Rx C Alkaline pH ~10 (Na2CO3) C->Rx Deprotonation O Oxidized Phenol (Quinone) Rx->O B Reduced Complex (Mo(V) + W(V) Blue) Rx->B

Fig 1. Redox mechanism of the Folin-Ciocalteu assay for total phenolic content determination.

Targeted Quantification: UPLC-MS and HPLC-DAD

While F-C provides a bulk measurement, understanding the specific bioactivity of a sample requires the resolution of individual phenolic constituents.

Chromatographic Resolution

Liquid chromatography separates complex phenolic mixtures based on hydrophobicity. Using a sub-2 µm C18 reverse-phase column, we can resolve structurally similar compounds (e.g., caffeic acid vs. vanillic acid) that would otherwise co-elute[3]. The mobile phase typically consists of water and acetonitrile, heavily acidified with 0.1% formic acid. Causality: The acid suppresses the ionization of the phenolic hydroxyl groups, keeping the molecules in a neutral state. This prevents peak tailing and ensures robust retention on the hydrophobic stationary phase[3].

Detection Modalities
  • Diode Array Detection (DAD) : Phenolics exhibit characteristic UV absorption maxima (e.g., hydroxycinnamic acids at 320 nm, flavonols at 360 nm). DAD allows for spectral profiling, which is invaluable when dealing with overlapping peaks in complex natural food products[3].

  • Mass Spectrometry (MS) : UPLC coupled with mass detection (e.g., QDa) provides unparalleled specificity via mass-to-charge ( m/z ) ratios. Operating in negative electrospray ionization (ESI-) mode, this method can accurately quantify trace phenolics at concentrations as low as 1.35 µg/L, entirely bypassing the need for exhaustive sample purification[4]. This approach is heavily utilized in authenticity testing, such as tracking tannin markers (e.g., vanillin, syringaldehyde) in barrel-aged alcoholic beverages to detect adulteration[5].

AnalyticalWorkflow A Raw Matrix (Plant/Biofluid) B Solvent Extraction (Methanol/Water) A->B C SPE Clean-Up (Remove Interferences) B->C D Analytical Pathway C->D E Folin-Ciocalteu (Total Phenolics) D->E High-Throughput F UPLC-MS/DAD (Targeted Phenolics) D->F High-Resolution G Absorbance @ 765 nm (Redox Capacity) E->G H m/z & Retention Time (Specific Identification) F->H

Fig 2. Comprehensive analytical workflow for phenolic compound extraction and quantification.

Data Presentation

Table 1: Comparison of Analytical Methods for Phenolic Quantification

Analytical FeatureFolin-Ciocalteu (Spectrophotometric)UPLC-MS/DAD (Chromatographic)
Primary Output Total Phenolic Content (TPC in GAE)Specific Compound Concentration (µg/L or mg/kg)
Reaction Mechanism Single-electron transfer (Redox)Hydrophobic interaction & Mass-to-charge ( m/z )
Sensitivity Limit Moderate (mg/L range)High (µg/L range)
Primary Interferences Ascorbic acid, Tyrosine, reducing sugarsMatrix ion suppression (MS), Co-elution (DAD)
Throughput High (Microplate compatible)Moderate (4.5 - 40 min per run)

Table 2: Standard UPLC Gradient Profile for Phenolic Separation

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H2​O )% Mobile Phase B (Acetonitrile)Gradient Curve
0.00.4955Initial
5.00.48020Linear
10.00.46040Linear
12.00.4595Linear
15.00.4955Step (Re-equilibration)

Experimental Protocols

Protocol A: Optimized Folin-Ciocalteu Assay for Plant Extracts

This protocol is engineered as a self-validating system. The inclusion of a reagent blank isolates auto-reduction noise, while the Gallic Acid curve ensures dynamic range linearity.

Step 1: Reagent Preparation

  • Prepare a 10% (v/v) F-C reagent solution in ultrapure water.

  • Prepare a 14.05% (w/v) Na2​CO3​ solution. Causality: This specific concentration buffers the reaction perfectly to pH ~10, ensuring complete deprotonation of phenolic hydroxyls without precipitating the reagent[1].

Step 2: Calibration Curve Setup

  • Prepare Gallic Acid standard solutions ranging from 1 to 1000 µg/mL in 80% methanol.

  • Include a solvent blank (0 µg/mL) to zero the spectrophotometer.

Step 3: Reaction Execution

  • In a 96-well microplate or cuvette, mix 100 µL of the sample/standard with 500 µL of the 10% F-C reagent.

  • Critical Step : Incubate for exactly 5 minutes in the dark before proceeding. Causality: This delay allows the reagent to thoroughly mix with the phenolics before the alkaline buffer is introduced, preventing premature degradation of the phosphomolybdic acid.

  • Add 400 µL of the 14.05% Na2​CO3​ solution and mix thoroughly.

Step 4: Incubation and Measurement

  • Incubate the mixture for 60 minutes at room temperature in the dark[1].

  • Measure the absorbance at 765 nm. Calculate the Total Phenolic Content (TPC) using the linear regression equation from the Gallic Acid standard curve ( R2≥0.995 ). Express results as mg Gallic Acid Equivalents (GAE) per gram of extract[1].

Protocol B: UPLC-MS/DAD Quantification of Target Phenolics

This protocol utilizes internal standards and matrix-matching to guarantee trustworthiness and correct for ion suppression.

Step 1: Sample Preparation & Internal Standardization

  • Centrifuge the crude extract at 10,000 x g for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Spike the filtered sample with an isotopically labeled internal standard (e.g., 4-hydroxybenzoic acid- d4​ ) to a final concentration of 100 µg/L. Causality: The internal standard experiences the exact same matrix effects and ionization suppression as the target analytes, allowing for mathematically corrected recovery rates.

Step 2: Chromatographic Separation

  • Column : Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 35°C.

  • Mobile Phases : A = 0.1% Formic acid in ultrapure water; B = Acetonitrile.

  • Execute the gradient profile outlined in Table 2 .

Step 3: Detection and Quantification

  • DAD Settings : Monitor multiple wavelengths simultaneously: 280 nm (flavan-3-ols), 320 nm (hydroxycinnamic acids), and 360 nm (flavonols)[3].

  • MS Settings : Operate the mass detector in negative Electrospray Ionization (ESI-) mode. Set the capillary voltage to 0.8 kV and the cone voltage to 15 V.

  • Data Processing : Identify peaks by matching retention times and m/z ratios with certified reference standards. Quantify using a matrix-matched calibration curve to eliminate background interference[4].

References

  • The Chemistry Behind the Folin–Ciocalteu Method for the Estimation of (Poly)phenol Content in Food: Total Phenolic Intake in a Mediterranean Dietary Pattern.
  • Total (poly)phenol analysis by the Folin-Ciocalteu assay as an anti-inflammatory biomarker in biological samples. Taylor & Francis.
  • Optimized Folin–Ciocalteu Method for Determination of Total Polyphenols in Medicinal Plants of the Peruvian Amazon: Validation and Applic
  • Rapid Quantification of Grape Juice Phenolics Using UPLC-QDa Mass Detection.
  • Analytical Quantification of Phenolic Compounds in Barrel-Aged Alcoholic Beverages as a Control Measurement in the Manufacturing Process. Agilent Technologies.
  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food Technology and Biotechnology.

Sources

Method

Application Note: A Robust HPLC-UV Method for the Quantification of Phenol, 4-ethenyl-2-(methylsulfonyl)-

Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Phenol, 4-ethenyl-2-(methylsulfonyl)-, a multifunctional aro...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Phenol, 4-ethenyl-2-(methylsulfonyl)-, a multifunctional aromatic compound of interest in pharmaceutical and materials science research.[1] The methodology is centered on reversed-phase chromatography, which provides excellent selectivity and resolution based on the compound's unique physicochemical properties. We elucidate the rationale behind the strategic selection of the stationary phase, mobile phase composition, and detection parameters. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical tool for purity assessment, stability studies, and quality control. The method is validated through rigorous system suitability testing to ensure trustworthiness and reproducibility.

Introduction and Scientific Rationale

Phenol, 4-ethenyl-2-(methylsulfonyl)- is a molecule characterized by a unique combination of functional groups: a polar acidic phenol, a nonpolar ethenyl (vinyl) group, and a highly polar, electron-withdrawing methylsulfonyl group.[1] This structural complexity necessitates a well-designed analytical method to achieve accurate and reproducible quantification. High-Performance Liquid Chromatography (HPLC) is the technique of choice for such non-volatile, moderately polar compounds, offering high resolution and sensitivity.[2][3]

The core principle of this method is Reversed-Phase HPLC , where a nonpolar stationary phase is used with a polar mobile phase. The analyte, possessing both hydrophobic (aromatic ring, ethenyl group) and hydrophilic (phenol, methylsulfonyl group) regions, will partition between these two phases. The degree of retention is meticulously controlled by manipulating the mobile phase composition, specifically the organic modifier concentration and the pH.[3][4]

The acidic nature of the phenolic hydroxyl group (pKa is influenced by the strongly electron-withdrawing sulfonyl group) makes its ionization state pH-dependent. To ensure consistent retention times and sharp, symmetrical peak shapes, it is imperative to suppress this ionization by maintaining an acidic mobile phase pH.[3] For detection, the conjugated π-electron system of the aromatic ring and the ethenyl group provides a strong chromophore, making UV-Visible spectroscopy an ideal detection method.[5][6] Phenolic compounds typically exhibit strong absorbance around 270-280 nm, a characteristic that this method leverages for sensitive detection.[7][8]

Method Development and Optimization Strategy

The development of a robust HPLC method is a systematic process involving the optimization of several key parameters.[4][9] The logical flow for developing this specific method is outlined below.

cluster_analyte Analyte Characterization cluster_properties Key Physicochemical Properties cluster_choices HPLC Method Parameter Selection Analyte Phenol, 4-ethenyl-2-(methylsulfonyl)- Prop1 Polar Groups (Phenol, Methylsulfonyl) Prop2 Nonpolar Groups (Aromatic Ring, Ethenyl) Prop3 Acidic Phenolic Proton (pH-sensitive) Prop4 UV Chromophore (Conjugated System) Choice1 Stationary Phase: Reversed-Phase C18 Prop1->Choice1 Requires polar interaction control Choice2 Mobile Phase: Buffered Acetonitrile/Water Prop1->Choice2 Solubilized by polar mobile phase Prop2->Choice1 Drives retention on nonpolar phase Prop2->Choice2 Elution controlled by organic % Choice3 pH Control: Acidic Buffer (e.g., Formic Acid) Prop3->Choice3 Suppresses ionization for reproducibility Choice4 Detector: UV Absorbance (λ ≈ 275 nm) Prop4->Choice4 Enables sensitive detection cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep1 Prepare Mobile Phase (Aqueous & Organic) HPLC1 Equilibrate System (≥ 30 mins) Prep1->HPLC1 Prep2 Prepare Standard & Sample Solutions HPLC2 Perform System Suitability (5 Replicate Injections) Prep2->HPLC2 HPLC1->HPLC2 HPLC3 Inject Blank (Diluent) HPLC2->HPLC3 HPLC4 Inject Samples HPLC3->HPLC4 Data1 Integrate Chromatograms HPLC4->Data1 Data2 Verify SST Compliance Data1->Data2 Data3 Calculate Concentration (External Standard Method) Data2->Data3

Sources

Application

Gas chromatography-mass spectrometry (GC-MS) analysis of phenol derivatives

Abstract This application note provides a comprehensive guide for the analysis of phenol derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Phenolic compounds are a diverse group of chemicals found in enviro...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for the analysis of phenol derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Phenolic compounds are a diverse group of chemicals found in environmental, industrial, and biological samples. Their accurate detection and quantification are crucial due to their potential toxicity and role as biomarkers.[1][2] This document outlines detailed protocols for sample preparation, derivatization, and GC-MS analysis, emphasizing the rationale behind each step to ensure robust and reliable results for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Phenol Analysis

Phenolic compounds are characterized by a hydroxyl group (-OH) directly attached to an aromatic ring. This functional group makes them polar and capable of hydrogen bonding, which presents challenges for direct GC analysis. Without modification, phenols tend to exhibit poor peak shape (tailing) and have low volatility, leading to inaccurate quantification and reduced sensitivity.

To overcome these challenges, a derivatization step is essential.[3] Derivatization replaces the active hydrogen of the hydroxyl group with a non-polar functional group.[4] This process achieves several critical objectives:

  • Increases Volatility: Reduces the boiling point of the analytes, allowing them to travel through the GC column at lower temperatures.

  • Improves Thermal Stability: Prevents degradation of the compounds in the hot GC injector and column.[4]

  • Enhances Chromatographic Performance: Results in sharper, more symmetrical peaks, leading to better resolution and sensitivity.[4]

  • Generates Characteristic Mass Spectra: The resulting derivatives often produce unique and predictable fragmentation patterns in the mass spectrometer, aiding in identification.[5]

This guide will focus on silylation, a widely used and effective derivatization technique for phenols.

Experimental Workflow Overview

The successful analysis of phenol derivatives by GC-MS follows a systematic workflow. Each stage is critical for achieving accurate and reproducible results.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous or Solid Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Isolate Analytes Concentration Evaporation to Dryness Extraction->Concentration Remove Solvent Derivatization Silylation Reaction (e.g., with BSTFA) Concentration->Derivatization Add Reagents GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection & Identification GC_Separation->MS_Detection Data_Analysis Quantification & Reporting MS_Detection->Data_Analysis

Caption: General workflow for the GC-MS analysis of phenolic compounds.[4]

Detailed Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. The goal is to isolate the phenolic compounds from interfering substances.

Protocol 3.1.1: Liquid-Liquid Extraction (LLE) for Water Samples

This protocol is adapted from well-established environmental analysis methods.[6]

  • pH Adjustment: Take a 100 mL water sample and place it in a separatory funnel. Adjust the pH to < 2 using sulfuric or hydrochloric acid.[4][6] This ensures the phenols are in their protonated, less water-soluble form.

  • Extraction: Add 50 mL of dichloromethane to the separatory funnel. Shake vigorously for 2 minutes, ensuring to vent pressure periodically. Allow the layers to separate completely.[4]

  • Collect Organic Layer: Drain the lower organic layer (dichloromethane) into a flask.

  • Repeat Extraction: Perform two more extractions with fresh 50 mL portions of dichloromethane, combining all organic extracts.[4]

  • Drying: Pass the combined extracts through a funnel containing anhydrous sodium sulfate to remove any residual water.[4]

  • Concentration: Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator. Proceed immediately to derivatization.[4]

Protocol 3.1.2: Solid-Phase Extraction (SPE) for Water Samples

SPE offers advantages over LLE, including lower solvent consumption and reduced emulsion formation.[7] This is a general guideline based on EPA Method 528.[6][8]

  • Sample Pre-treatment: De-chlorinate a 1 L water sample if necessary (e.g., with 40-50 mg of sodium sulfite) and acidify to pH ≤ 2 with HCl.[6][8]

  • Cartridge Conditioning: Condition a polystyrene-divinylbenzene SPE cartridge by washing with dichloromethane, followed by methanol, and finally with acidified water (pH ≤ 2).[8] Do not allow the cartridge to go dry after the final conditioning step.

  • Sample Loading: Pass the 1 L water sample through the SPE cartridge at a controlled flow rate.

  • Elution: After drying the cartridge, elute the trapped phenols with dichloromethane.[8]

  • Concentration: Concentrate the eluate to 1 mL under a gentle stream of nitrogen before derivatization.

Derivatization: Silylation

Silylation is a common and effective method for derivatizing phenols.[4] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst, is a popular reagent.[1][4] The reaction replaces the active proton of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.

Mechanism: The lone pair of electrons on the phenolic oxygen attacks the silicon atom of BSTFA. The TMCS catalyst facilitates the reaction by making the silicon more electrophilic.

Protocol 3.2.1: Silylation with BSTFA/TMCS

  • Reagent Addition: To the 1 mL concentrated sample extract, add 100 µL of BSTFA with 1% TMCS.[1] A small amount of pyridine (e.g., 50 µL) can be added as a catalyst and solvent.[4]

  • Reaction: Securely cap the vial and vortex for 1 minute. Heat the mixture at 70°C for 30-60 minutes.[1][4]

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis. The sample is now ready for injection.

GC-MS Instrumental Parameters

The following parameters are a robust starting point and may require optimization for specific instruments and applications.[2][9][10]

Parameter Setting Rationale
GC System Agilent 6890/7890 or equivalentWidely used and reliable platform.
Injector Splitless Mode, 250-280°CEnsures efficient transfer of trace analytes to the column.
GC Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm film)A non-polar 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of phenol derivatives.[9][10]
Carrier Gas Helium, Constant Flow @ 1.0-1.5 mL/minInert carrier gas providing good chromatographic efficiency.[8][10]
Oven Program Initial 40-60°C (hold 2-6 min), ramp 8-10°C/min to 280-300°C (hold 5-10 min)The initial hold allows for focusing of early eluting peaks, while the ramp separates compounds based on boiling point.[2][8][10]
MS System Agilent 5973/5975 or equivalentStandard quadrupole mass spectrometer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
Source Temp. 230°CStandard source temperature.
Quadrupole Temp. 150°CStandard quadrupole temperature.
Acquisition Mode Full Scan (e.g., m/z 35-450) and/or Selected Ion Monitoring (SIM)Full scan is used for identification. SIM mode provides higher sensitivity for quantification by monitoring specific ions.[2]
Solvent Delay 5-10 minPrevents the high concentration of solvent from saturating the detector.[8]

Data and Performance

The performance of the method should be validated by analyzing standards. The following table provides example data for common phenol TMS-derivatives.

Compound Derivative Typical Retention Time (min) Quantification Ion (m/z) Qualifier Ion(s) (m/z)
PhenolPhenol-TMS~8.516673, 151
o-Cresolo-Cresol-TMS~9.2180165, 73
4-Chlorophenol4-Chlorophenol-TMS~11.5200185, 73
2,4-Dichlorophenol2,4-Dichlorophenol-TMS~13.8234236, 199
PentachlorophenolPentachlorophenol-TMS~18.2338336, 340

Note: Retention times are approximate and will vary based on the specific GC system and conditions.

For quantitative analysis, an internal standard method is highly recommended to correct for variations in sample preparation and instrument response.[1] An isotopically labeled analog of a target analyte, such as o-Cresol-d7, is an ideal choice.[1]

Caption: Key parameters for the validation of a GC-MS method for phenol analysis.[4]

Troubleshooting

Problem Potential Cause Solution
Peak Tailing Incomplete derivatization; Active sites in the GC inlet or column.Ensure reagents are fresh and reaction conditions are met; Use a deactivated inlet liner; Condition or replace the GC column.
Low Sensitivity Sample loss during preparation; Poor derivatization yield; Non-optimal MS parameters.Check extraction and concentration steps; Optimize derivatization time/temp; Tune the mass spectrometer.
Ghost Peaks Carryover from previous injection; Contamination in the system.Run solvent blanks; Clean the GC inlet and syringe; Bake out the column.
Poor Reproducibility Inconsistent sample preparation; Variable injection volume; Leaks in the system.Standardize all manual steps; Use an autosampler; Perform leak checks.

Conclusion

The GC-MS analysis of phenol derivatives, when preceded by a robust sample preparation and derivatization protocol, is a highly sensitive and specific method. Silylation with BSTFA is a reliable technique to improve the chromatographic behavior of these polar compounds. By following the detailed protocols and understanding the principles outlined in this application note, researchers can achieve accurate and reproducible quantification of phenols in a variety of complex matrices.

References

  • Miyazaki, A., et al. (2004). High performance solid-phase analytical derivatization of phenols for gas chromatography–mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

  • Cammann, K., et al. (n.d.). On-line sample preparation and determination of phenols with a Flow-Analysis method. ResearchGate. Retrieved from [Link]

  • MATEC Web of Conferences. (2018). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). Retrieved from [Link]

  • National Environmental Methods Index. (n.d.). EPA-NERL: 528: Phenols in Water by GC/MS. Retrieved from [Link]

  • Taylor & Francis Online. (2011). Dual Derivatization and GC–MS Analysis of Phenolic Compounds Suspected of Being Xenoestrogens. Retrieved from [Link]

  • Laboratory Talk. (2001). Application Note on GC/MS analysis of phenols. Retrieved from [Link]

  • Shree, U., et al. (2021). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. PMC. Retrieved from [Link]

  • ACS Publications. (2022). Chemical Characterization and Quantitation of Phenols in Fuel Extracts by Using Gas Chromatography/Methane Chemical Ionization Triple Quadrupole Mass Spectrometry. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

  • PubMed. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Retrieved from [Link]

Sources

Method

Application Note: Developing Derivatives of Phenol, 4-ethenyl-2-(methylsulfonyl)- for Enhanced Therapeutic Activity

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold optimization, Targeted Covalent Inhibitors (TCIs), and COX-2 Selective Anti-inflammatories. Executive Summary &...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold optimization, Targeted Covalent Inhibitors (TCIs), and COX-2 Selective Anti-inflammatories.

Executive Summary & Structural Rationale

In modern medicinal chemistry, identifying versatile, bifunctional scaffolds is critical for accelerating lead optimization. Phenol, 4-ethenyl-2-(methylsulfonyl)- (also known as 4-vinyl-2-(methylsulfonyl)phenol) represents a highly tunable pharmacophore with two distinct reactive and binding vectors:

  • The Methylsulfonyl (-SO₂CH₃) Group: A well-established hydrogen-bond acceptor. In anti-inflammatory drug design, this moiety is the classic pharmacophore responsible for cyclooxygenase-2 (COX-2) selectivity, as it specifically inserts into the secondary side pocket of the COX-2 active site[1].

  • The Ethenyl (Vinyl) Group: A reactive alkene that serves a dual purpose. It can act directly as a Michael acceptor (or pre-vinylsulfone warhead) for the design of Targeted Covalent Inhibitors (TCIs)[2], or it can serve as a synthetic handle for palladium-catalyzed cross-coupling to extend the scaffold's lipophilic reach[3].

This application note details the causality behind experimental design choices and provides self-validating protocols for developing this scaffold along two distinct therapeutic pathways: Kinase-Targeted Covalent Inhibitors and Selective COX-2 Inhibitors .

Pathway A: Engineering Targeted Covalent Inhibitors (TCIs)

The paradigm of kinase inhibition has shifted toward Targeted Covalent Inhibitors (TCIs) to achieve prolonged target engagement and overcome resistance mutations (e.g., EGFR T790M). The vinyl group on our scaffold acts as a "quiescent affinity label"—a warhead that remains relatively unreactive until it is held in close proximity to a nucleophilic residue (such as Cys797 in EGFR or His64 in Carbonic Anhydrase IX)[2][4].

However, unsubstituted vinyl groups often exhibit excessive intrinsic reactivity, leading to rapid glutathione (GSH) depletion and idiosyncratic off-target toxicity[4]. Therefore, the primary medicinal chemistry objective is to tune the electrophilicity of the vinyl group (e.g., via α -methyl substitution or steric shielding) to maximize the therapeutic window.

TCI_Mechanism Scaffold 4-ethenyl-2-(methylsulfonyl)phenol (Pre-warhead Scaffold) Activation Reactivity Tuning (Steric/Electronic Modulation) Scaffold->Activation Rational Design Target Target Protein (e.g., EGFR Cys797 / CAIX His64) Adduct Irreversible Covalent Adduct (Target Inactivation) Target->Adduct Nucleophilic Attack Activation->Adduct Reversible Binding

Figure 1: Mechanism of Targeted Covalent Inhibition via the modulated vinyl moiety.

Protocol 1: Glutathione (GSH) Reactivity Assay for Warhead Tuning

Objective: To quantify the intrinsic electrophilicity of the synthesized vinyl derivatives and ensure the half-life ( t1/2​ ) falls within the optimal "quiescent" range (typically 30–150 minutes) to prevent off-target toxicity.

Causality & Experimental Choices:

  • Buffer Selection: PBS (pH 7.4) is used to strictly mimic physiological pH, as the nucleophilicity of the GSH thiol ( pKa​≈8.8 ) is highly pH-dependent.

  • Absence of Reducing Agents: DTT or β -mercaptoethanol are explicitly excluded from the buffer, as they will competitively react with the vinyl Michael acceptor, skewing the kinetic data.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the target derivative in anhydrous DMSO. Prepare a fresh 5 mM solution of reduced Glutathione (GSH) in 100 mM PBS (pH 7.4).

  • Incubation: In a thermoshaker set to 37°C, mix 990 μ L of the GSH solution with 10 μ L of the compound stock (final compound concentration: 100 μ M; final GSH: 4.95 mM, ensuring pseudo-first-order kinetics).

  • Time-Course Sampling: At precise intervals (0, 15, 30, 60, 120, and 240 minutes), extract a 50 μ L aliquot.

  • Quenching: Immediately dispense the aliquot into 150 μ L of ice-cold acetonitrile containing 1 μ M of an internal standard (e.g., labetalol). Validation: The cold organic solvent instantly denatures any trace proteins and halts the Michael addition.

  • Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode), tracking the disappearance of the parent compound mass.

  • Self-Validation & Data Processing: Plot ln(Remaining %) versus Time. A linear regression confirms pseudo-first-order kinetics. Calculate the half-life using the equation t1/2​=ln(2)/kobs​ . If t1/2​<20 min, the compound is too reactive; if >500 min, it may fail to form the covalent adduct efficiently in vivo.

Pathway B: Design of Highly Selective COX-2 Inhibitors

The second development pathway leverages the scaffold for anti-inflammatory applications. The structural basis for COX-2 selectivity relies on the substitution of Ile523 (in COX-1) with the smaller Val523 (in COX-2), which opens a secondary hydrophilic side pocket[1]. The methylsulfonyl group of our scaffold is perfectly positioned to insert into this pocket and hydrogen-bond with His90 and Arg513[5].

To achieve high binding affinity, the primary hydrophobic channel of the COX-2 enzyme must also be occupied. The terminal vinyl group serves as an ideal synthetic handle to attach bulky, lipophilic aryl groups via a Palladium-catalyzed Heck cross-coupling reaction, creating a rigid, extended trans-styrene geometry that perfectly complements the enzyme's binding tunnel.

COX2_Binding Deriv Optimized Derivative (via Heck Coupling) Sub1 Methylsulfonyl Group Deriv->Sub1 Sub2 Phenol Core Deriv->Sub2 Sub3 Extended Aryl-Vinyl Deriv->Sub3 Pock1 COX-2 Secondary Pocket (Arg513, Val523, His90) Sub1->Pock1 H-Bond / Electrostatic Pock2 H-Bond Network (Tyr355, Arg120) Sub2->Pock2 H-Bond Pock3 Hydrophobic Channel (Primary Binding Site) Sub3->Pock3 Hydrophobic Interaction

Figure 2: Tripartite binding model of the optimized derivative in the COX-2 active site.

Protocol 2: Palladium-Catalyzed Heck Cross-Coupling for Scaffold Extension

Objective: To selectively couple an aryl halide to the vinyl moiety, yielding a trans-aryl-vinyl derivative optimized for the COX-2 primary hydrophobic channel.

Causality & Experimental Choices:

  • Catalyst System: Pd(OAc)₂ combined with P(o-tolyl)₃ is chosen because the steric bulk of the ortho-tolyl groups facilitates the crucial reductive elimination step, preventing catalyst poisoning by the sulfur-containing methylsulfonyl group.

  • Solvent & Base: Anhydrous DMF provides the necessary polarity to dissolve the sulfonyl-phenol, while Triethylamine (NEt₃) acts as a mild base to regenerate the Pd(0) active species without deprotonating the phenol to a degree that would cause side reactions.

Step-by-Step Methodology:

  • Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Phenol, 4-ethenyl-2-(methylsulfonyl)- (1.0 equiv, 1.0 mmol), the desired aryl iodide (1.2 equiv, 1.2 mmol), Pd(OAc)₂ (0.05 equiv, 5 mol%), and P(o-tolyl)₃ (0.10 equiv, 10 mol%).

  • Solvent Addition: Seal the flask with a rubber septum. Evacuate and backfill with dry Nitrogen ( N2​ ) three times. Syringe in anhydrous DMF (5.0 mL) followed by Triethylamine (3.0 equiv, 3.0 mmol).

  • Degassing: Perform three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligand and the deactivation of the Pd(0) catalyst.

  • Reaction: Replace the septum with a glass stopper under N2​ flow. Heat the reaction mixture in an oil bath at 90°C for 12 hours with vigorous stirring.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and wash sequentially with distilled water ( 3×10 mL) to remove the DMF, followed by brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ .

  • Purification & Self-Validation: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient). Validation: Analyze the purified product via 1H -NMR (400 MHz). The success of the reaction and the required E-isomer (trans) geometry is confirmed by the presence of two vinylic doublet signals with a coupling constant ( J ) of approximately 16 Hz.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profiles of the scaffold as it is derivatized through the two distinct pathways.

Compound IDStructural ModificationPrimary TargetGSH t1/2​ (min)Target IC50​ (nM)Selectivity Index (COX-1/COX-2)
Scaffold UnmodifiedNon-specific22> 10,000N/A
TCI-01 α -methyl substitution on vinylEGFR (Cys797)14512> 100 (Kinase Panel)
COX-01 trans-Aryl coupled vinyl (Heck)COX-2> 1000 (Stable)45320

Note: The unmodified scaffold demonstrates high reactivity (short GSH half-life) and poor target affinity. TCI-01 demonstrates how steric tuning optimizes the warhead for kinase inhibition, while COX-01 demonstrates how cross-coupling eliminates electrophilic reactivity while massively boosting COX-2 affinity and selectivity.

References

  • "Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR" - National Institutes of Health (NIH) / PMC.
  • "Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX" - eLife.
  • "Synthesis and Structure−Activity Relationship of a New Series of COX-2 Selective Inhibitors" - Journal of Medicinal Chemistry (ACS Publications).
  • "Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors" - National Institutes of Health (NIH) / PMC.
  • "Application Notes and Protocols for 3-Fluoro-2-vinylphenol in Medicinal Chemistry" - Benchchem.

Sources

Application

Application Notes &amp; Protocols: Evaluating Phenol, 4-ethenyl-2-(methylsulfonyl)- as a Potential Kinase Inhibitor

Introduction: Rationale for Investigation The field of kinase inhibitor discovery is a cornerstone of modern therapeutics, particularly in oncology. Tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Rationale for Investigation

The field of kinase inhibitor discovery is a cornerstone of modern therapeutics, particularly in oncology. Tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of various cancers by targeting specific signaling pathways that drive tumor growth and survival[1][2]. The chemical space for novel kinase inhibitors is vast, and the identification of new scaffolds is critical for overcoming challenges such as acquired resistance and off-target toxicity.

This document provides a comprehensive guide for the evaluation of Phenol, 4-ethenyl-2-(methylsulfonyl)- (hereafter referred to as "Compound X") as a potential kinase inhibitor. The structure of Compound X incorporates three key chemical motifs: a phenol ring, a vinyl (ethenyl) group, and a methylsulfonyl group.

  • Phenol Derivatives: The phenol scaffold is a recurring motif in a multitude of pharmaceuticals and biologically active compounds. Its hydroxyl group can act as a crucial hydrogen bond donor or acceptor, facilitating interactions within the ATP-binding pocket of kinases[3][4].

  • Methylsulfonyl Group: This strong electron-withdrawing group is a feature of several successful kinase inhibitors. It can form specific hydrogen bonds and other non-covalent interactions with kinase active sites, contributing to both potency and selectivity[5][6].

  • Vinyl Group: The vinyl substituent provides a site for potential covalent modification, although its role in non-covalent inhibitors is primarily to explore the steric and electronic landscape of the kinase binding pocket. Structurally related vinyl phenol compounds have demonstrated biological activities that impinge on kinase signaling pathways, such as PI3K/AKT and MAPK[7][8].

Given the absence of published data on Compound X, this guide is designed to provide researchers with a systematic, field-proven workflow to characterize its potential as a kinase inhibitor, from initial biochemical screening to cellular target validation.

Compound Synthesis and Characterization

A robust biological evaluation begins with a well-characterized compound of high purity. While a specific synthetic route for Compound X is not documented, a plausible multi-step synthesis can be proposed based on established organic chemistry principles.

Proposed Synthetic Pathway

A potential route could involve the modification of a commercially available substituted phenol. One possible approach is outlined below:

  • Sulfonylation of a Phenolic Precursor: Starting with a suitable protected 4-vinylphenol, an ortho-methylsulfonyl group could be introduced. Alternatively, starting with 2-bromo-4-vinylphenol, a nucleophilic aromatic substitution with sodium methanesulfinate could be employed.

  • Introduction of the Vinyl Group: A more common approach would be to start with 2-(methylsulfonyl)phenol and introduce the vinyl group at the 4-position via a Heck or Suzuki coupling reaction with a vinylating agent. Another route is the decarboxylation of a corresponding 4-hydroxycinnamic acid derivative[8][9].

Purification and Characterization
  • Purification: The final product should be purified to >95% purity, typically using column chromatography followed by recrystallization or preparative HPLC.

  • Characterization: The structure and purity of Compound X must be rigorously confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity of the atoms.

    • Mass Spectrometry (MS): To verify the molecular weight of the compound.

    • HPLC: To determine the purity of the final compound.

Experimental Workflows and Protocols

The following sections provide detailed protocols for a tiered approach to evaluating Compound X, starting with broad in vitro screening and progressing to more focused cellular assays.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Validation a Compound X Synthesis & Characterization b Primary Kinase Screen (Broad Kinase Panel) a->b c IC50 Determination (Dose-Response) b->c d Mechanism of Action (ATP Competition Assay) c->d e Cellular Potency Assay (e.g., Ba/F3 Proliferation) d->e Advance Hits f Target Engagement & Downstream Signaling (Western Blot) e->f g Selectivity Profiling in Cells f->g h Preclinical Development g->h Lead Candidate

Figure 1: High-level experimental workflow for the evaluation of Compound X.

In Vitro Kinase Inhibition Screening

The initial step is to screen Compound X against a broad panel of kinases to identify potential targets. We present two widely used methods: a non-radioactive, homogeneous assay (ADP-Glo™) and the traditional radiometric assay.

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then detected using a luciferase-based reaction[1][10][11][12].

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant kinases and their corresponding substrates

  • Compound X stock solution (e.g., 10 mM in 100% DMSO)

  • Kinase buffer (specific to each kinase, but a general buffer is 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • White, non-binding 384-well plates (e.g., Corning #3824)

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a working stock of Compound X at a screening concentration (e.g., 10 µM) in kinase buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and typically ≤1%.

  • Reaction Setup (5 µL total volume):

    • Add 1 µL of Compound X or vehicle (DMSO) to the appropriate wells.

    • Add 2 µL of a master mix containing the kinase and its substrate in kinase buffer.

    • Incubate for 15 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Add 2 µL of ATP solution (at a concentration near the Kₘ for each kinase) to all wells to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • Stop Reaction and Deplete ATP:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

  • Detect ADP:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature.

  • Read Luminescence: Measure the luminescent signal using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle (DMSO) control.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme))

This "gold standard" assay directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a protein or peptide substrate[13][14][15][16].

Materials:

  • Recombinant kinases and their specific peptide substrates

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA)

  • Compound X stock solution (10 mM in DMSO)

  • P81 phosphocellulose filter plates or paper

  • 0.5% Phosphoric acid (wash buffer)

  • Scintillation counter or phosphorimager

Procedure:

  • Reaction Setup (25 µL total volume):

    • Combine kinase, substrate, and kinase buffer in a reaction tube.

    • Add Compound X (to a final concentration of 10 µM) or vehicle (DMSO). Pre-incubate for 10-20 minutes at room temperature[17].

  • Initiate Kinase Reaction:

    • Start the reaction by adding a mix of unlabeled ATP and [γ-³²P]ATP (final ATP concentration at Kₘ).

    • Incubate at 30°C for a time determined to be within the linear range of the reaction (e.g., 20-60 minutes).

  • Stop Reaction and Spot:

    • Stop the reaction by adding an equal volume of 1% phosphoric acid.

    • Spot a portion of the reaction mixture (e.g., 10-20 µL) onto the P81 phosphocellulose paper/plate[14].

  • Wash:

    • Allow the spots to air dry.

    • Wash the P81 paper 3-4 times for 5 minutes each in a bath of 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP[14].

  • Quantify:

    • Dry the P81 paper.

    • Measure the radioactivity of each spot using a scintillation counter or phosphorimager.

  • Data Analysis: Calculate percent inhibition as described for the ADP-Glo™ assay.

IC₅₀ Determination

For any kinases where Compound X shows significant inhibition (>50%) in the primary screen, the next step is to determine its potency by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).

Procedure:

  • Perform the chosen in vitro kinase assay (Protocol 3.1.1 or 3.1.2).

  • Instead of a single concentration, test Compound X across a range of concentrations. A 10-point, 3-fold serial dilution is standard, starting from a high concentration (e.g., 100 µM) down to the nanomolar range[17].

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.

Kinase TargetCompound X IC₅₀ (µM)Staurosporine IC₅₀ (µM)
Kinase A0.520.015
Kinase B8.90.021
Kinase C> 1000.009
Table 1: Example IC₅₀ data for Compound X against hypothetical kinase targets. Staurosporine is included as a positive control.
Mechanism of Action: ATP Competition Assay

This assay determines if Compound X inhibits the kinase by competing with ATP for the same binding site[18][19]. The IC₅₀ of an ATP-competitive inhibitor will increase as the concentration of ATP in the assay increases[20].

Procedure:

  • Select a kinase target for which Compound X has a confirmed IC₅₀ value.

  • Perform the kinase inhibition assay (as in Protocol 3.2) to generate full dose-response curves for Compound X at several different fixed concentrations of ATP.

  • Use ATP concentrations below, at, and significantly above the Kₘ for ATP (e.g., 0.5x Kₘ, 1x Kₘ, 5x Kₘ, 10x Kₘ).

  • Calculate the IC₅₀ value for Compound X at each ATP concentration.

  • Interpretation: If the IC₅₀ value increases linearly with increasing ATP concentration, Compound X is likely an ATP-competitive inhibitor.

G cluster_0 ATP-Competitive Inhibition Kinase Kinase Active Site ATP ATP ATP->Kinase Binds Inhibitor Compound X Inhibitor->Kinase Competes for binding

Figure 2: Principle of an ATP-competitive kinase inhibitor.

Cellular Target Validation and Biological Effect

Biochemical assays are essential, but demonstrating activity in a cellular context is a critical step. Cell-based assays provide more biologically relevant data by accounting for factors like cell permeability, metabolism, and engagement with the target in its native environment[21].

Protocol 4.1: Ba/F3 Cell Proliferation Assay

The Ba/F3 cell line is an IL-3 dependent pro-B cell line. When transfected to express a constitutively active, oncogenic kinase, these cells become IL-3 independent, and their proliferation is now driven by the activity of that kinase. This model is excellent for testing the cellular potency of inhibitors against specific oncogenic kinases[5][22][23][24].

Materials:

  • Ba/F3 cells stably expressing the kinase of interest (e.g., "Kinase A")

  • Parental Ba/F3 cells (as a control for non-specific toxicity)

  • RPMI-1640 medium with 10% FBS

  • IL-3 (for parental cell line culture)

  • Compound X

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well clear-bottom white plates

Procedure:

  • Cell Seeding:

    • Wash the engineered Ba/F3 cells to remove any residual IL-3.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in IL-3-free medium.

    • Seed parental Ba/F3 cells in parallel in medium containing IL-3.

  • Compound Treatment:

    • Add serial dilutions of Compound X to the wells. Include a vehicle control (DMSO).

    • Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • Measure Viability:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Measure luminescence with a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control wells.

    • Plot the percent viability against the log concentration of Compound X and determine the GI₅₀ (concentration for 50% growth inhibition) using a sigmoidal dose-response curve. A potent and specific inhibitor should inhibit the growth of the engineered cells but not the parental cells.

Protocol 4.2: Western Blot Analysis of Downstream Signaling

This protocol assesses whether Compound X inhibits the phosphorylation of a known downstream substrate of the target kinase in a relevant human cell line, providing direct evidence of target engagement.

Materials:

  • Human cell line known to have an active signaling pathway involving the target kinase.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies: one for the phosphorylated substrate (e.g., anti-phospho-S6K) and one for the total protein (e.g., anti-total-S6K).

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels and blotting equipment.

  • Chemiluminescence substrate and imaging system.

G RTK Upstream Kinase (e.g., mTOR) Target Target Kinase (Kinase A) RTK->Target Activates Substrate Downstream Substrate (S6K) Target->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (p-S6K) Substrate->pSubstrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response Leads to Inhibitor Compound X Inhibitor->Target Inhibits

Figure 3: A hypothetical signaling pathway inhibited by Compound X.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with various concentrations of Compound X for a specified time (e.g., 1-4 hours). Include a vehicle control.

    • If the pathway is not basally active, you may need to stimulate the cells with an appropriate growth factor (e.g., EGF, IGF-1) for a short period (e.g., 15-30 minutes) before harvesting.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells directly on the plate with ice-cold lysis buffer containing phosphatase and protease inhibitors[25].

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane[25].

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Reprobing:

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) substrate protein and/or a housekeeping protein like GAPDH or β-actin.

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of the phosphorylated protein to the total protein for each condition. A successful inhibitor will show a dose-dependent decrease in this ratio.

Conclusion and Future Directions

This document outlines a comprehensive, multi-tiered strategy for the initial evaluation of Phenol, 4-ethenyl-2-(methylsulfonyl)- as a potential kinase inhibitor. By following these protocols, researchers can systematically progress from broad, biochemical screening to focused validation in a cellular context. Positive results from this workflow—namely, the identification of a specific kinase target, potent IC₅₀ and GI₅₀ values, a clear mechanism of action, and on-target inhibition of downstream signaling—would provide a strong rationale for advancing Compound X into lead optimization and further preclinical development.

References

  • Hastie, C. J., McLauchlan, H. J., & Cohen, P. (2006). Assay of protein kinases using radiolabeled ATP: a protocol. Nature Protocols, 1(2), 968-971. [Link]

  • Zou, L., et al. (2015). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Journal of Analytical & Bioanalytical Techniques, 6(3). [Link]

  • Anastassiadis, T., et al. (2011). A high-throughput radiometric kinase assay. Nature Protocols, 6(7), 1039-1052. [Link]

  • MRC PPU. (n.d.). Assay of protein kinases using radiolabeled ATP: a protocol. University of Dundee. [Link]

  • Reaction Biology. (n.d.). BaF3 Cell Proliferation Assay Services. Reaction Biology. [Link]

  • Eldehna, W. M., et al. (2023). Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. ACS Omega, 8(15), 13865-13879. [Link]

  • Al-Sha'er, M. A., et al. (2023). 3.6. In Vitro Kinase Inhibition Assay. Bio-protocol, 13(19). [Link]

  • Stippec, S., et al. (2016). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (118), 54813. [Link]

  • ICE Bioscience. (n.d.). BAF3 Cell Proliferation Assay. ICE Bioscience. [Link]

  • International Centre for Kinase Profiling. (n.d.). ATP Competition Assay. University of Dundee. [Link]

  • Zhang, Y., et al. (2017). 3.2. In Vitro Kinase Inhibition Assays. Bio-protocol, 7(12). [Link]

  • PharmaLegacy. (n.d.). BaF3 Assays. PharmaLegacy. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Li, Y. Y., et al. (2015). Novel PI3K/AKT targeting anti-angiogenic activities of 4-vinylphenol. Scientific Reports, 5, 11043. [Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. ResearchGate. [Link]

  • Yang, Q., et al. (2022). Catalyst-free decarboxylation of 4-hydroxycinnamic acids: efficient synthesis of 4-vinylphenols. Royal Society Open Science, 9(4), 211669. [Link]

  • Agilent Technologies. (n.d.). Automation of HTRF eIF4E Kinase Assay Using a 3D Tumoroid-Based Cell Model. Agilent. [Link]

  • Wikipedia. (n.d.). Tyrosine kinase inhibitor. Wikipedia. [Link]

  • Research Starters. (n.d.). Tyrosine kinase inhibitors (cancer treatment). EBSCO. [Link]

  • Warmuth, M., et al. (2007). Ba/F3 cells and their use in kinase drug discovery. Current Opinion in Pharmacology, 7(4), 368-375. [Link]

  • Eto, M., et al. (2020). Kinase activity-tagged western blotting assay. BioTechniques, 68(4), 211-213. [Link]

  • Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]

  • Taylor & Francis Online. (2020). Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis. [Link]

  • ResearchGate. (2023). Phenol Derivatives and Their Bioactivities: A Comprehensive Review. ResearchGate. [Link]

  • National Science Foundation. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF Public Access Repository. [Link]

  • Google Patents. (n.d.). Synthesis of methylsulphonyl benzene compounds.
  • ACS Publications. (2007). Preparation of 4-Vinylphenol Using pHCA Decarboxylase in a Two-Solvent Medium. ACS Publications. [Link]

  • Springer. (2019). Assays for tyrosine phosphorylation in human cells. Springer. [Link]

  • Bio-protocol. (2020). 2.8. Western Blot Analysis and Phospho-Kinase Array. Bio-protocol. [Link]

  • MDPI. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. MDPI. [Link]

  • ACS Publications. (2007). Preparation of 4-Vinylphenol Using pHCA Decarboxylase in a Two-Solvent Medium. ACS Publications. [Link]

  • Wikipedia. (n.d.). 4-Vinylphenol. Wikipedia. [Link]

  • Google Patents. (n.d.). Synthetic method of 4-methylsulfonyl methylbenzene.
  • Royal Society Publishing. (2022). Catalyst-free decarboxylation of 4-hydroxycinnamic acids: efficient synthesis of 4-vinylphenols. Royal Society Publishing. [Link]

  • MDPI. (2022). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities. MDPI. [Link]

  • Bentham Science. (2022). Synthesis Characterization and Biological Activity of 4-Methyl-benzene Sulfonohydrazide Derivatives. Bentham Science. [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Phenol, 4-ethenyl-2-(methylsulfonyl)- Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the synthesis of Phenol, 4-ethenyl-2-(methylsulfonyl)-, a key intermediate in the synthesis of various...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of Phenol, 4-ethenyl-2-(methylsulfonyl)-, a key intermediate in the synthesis of various pharmaceutical compounds, including Celecoxib.[1][2] This document moves beyond a simple procedural outline to offer a comprehensive resource for troubleshooting and optimizing your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare Phenol, 4-ethenyl-2-(methylsulfonyl)-?

There are several established methods for the synthesis of this compound. The choice of route often depends on the availability of starting materials, scale, and desired purity. Common strategies include:

  • Heck Reaction: This palladium-catalyzed cross-coupling reaction involves the coupling of an aryl or vinyl halide with an alkene.[3][4][5] For this specific synthesis, it would typically involve reacting a suitably substituted phenol derivative with a vinylating agent.

  • Suzuki-Miyaura Coupling: This is another powerful palladium-catalyzed cross-coupling reaction that joins an organoboron compound with an organohalide.[6][7][8] This method is known for its mild reaction conditions and high functional group tolerance.[6]

  • Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These reactions are classic methods for forming carbon-carbon double bonds and can be adapted to introduce the ethenyl group.[9]

  • Decarboxylation of Hydroxycinnamic Acids: Certain substituted 4-hydroxycinnamic acids can undergo decarboxylation to yield 4-vinylphenols.[10][11]

Q2: What are the critical starting materials for this synthesis?

The specific starting materials will depend on the chosen synthetic route. However, key precursors often include a phenol ring bearing a methylsulfonyl group and a source for the ethenyl (vinyl) group. For instance, in a Suzuki coupling, you might use a boronic acid derivative of the vinyl group and a halogenated 2-(methylsulfonyl)phenol.

Q3: What are the primary safety concerns associated with this synthesis?

  • Palladium Catalysts: While generally used in small quantities, some palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Bases: Strong bases like sodium hydride or potassium tert-butoxide are often used and are highly reactive and corrosive.[9] They must be handled under anhydrous conditions to prevent violent reactions.

  • Solvents: Many organic solvents used in these reactions (e.g., THF, DMF, toluene) are flammable and have associated health risks.[3][12] Always consult the Safety Data Sheet (SDS) for each reagent and solvent.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of Phenol, 4-ethenyl-2-(methylsulfonyl)-.

Low or No Product Yield

Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Several factors can contribute to low product yield. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Catalyst Inactivity:

    • Cause: The palladium catalyst may be deactivated. This can be due to impurities in the starting materials or solvents, or exposure to air for prolonged periods.[3]

    • Solution: Ensure all starting materials and solvents are of high purity and sufficiently dry.[12] Use freshly opened or properly stored catalysts. Consider using a different palladium precursor or ligand system.[6][8] For instance, palladacycles are known for their stability and high turnover numbers.[8]

  • Inefficient Reaction Conditions:

    • Cause: The reaction temperature, time, or concentration may not be optimal.

    • Solution: Systematically vary the reaction parameters. A design of experiments (DoE) approach can be efficient in identifying the optimal conditions. The choice of base is also critical; for Suzuki couplings, common bases include carbonates (Na2CO3, K2CO3) and phosphates (K3PO4).[6][13]

  • Side Reactions:

    • Cause: The formation of byproducts can consume starting materials and reduce the yield of the desired product. A common side reaction in Heck couplings is the formation of a conjugate addition product instead of the desired substitution product.[14]

    • Solution: Analyze the crude reaction mixture by techniques like TLC, LC-MS, or NMR to identify major byproducts. Understanding the structure of these impurities can provide insight into the competing reaction pathways. Adjusting the reaction conditions, such as the solvent or base, can often suppress side reactions.

  • Issues with Starting Materials:

    • Cause: One or more of the starting materials may be impure or degraded.

    • Solution: Verify the purity of all reagents using appropriate analytical techniques (e.g., NMR, melting point). If necessary, purify the starting materials before use.

Impurity Profile and Purification Challenges

Q5: I am observing significant impurities in my crude product. What are the likely byproducts and how can I effectively purify my compound?

The nature of impurities will be highly dependent on the synthetic route employed.

Common Impurities and Purification Strategies:

Impurity TypePotential SourceRecommended Purification Method
Unreacted Starting Materials Incomplete reactionColumn chromatography, recrystallization
Homocoupling Products Side reaction in cross-coupling reactionsColumn chromatography
Isomeric Byproducts Lack of regioselectivity in the reactionCareful optimization of reaction conditions, preparative HPLC if isomers are difficult to separate by column chromatography.
Polymerized Material Vinylphenols are prone to polymerization, especially at elevated temperatures.[15]Addition of a polymerization inhibitor (e.g., hydroquinone) during workup and purification. Purification via extraction or distillation under reduced pressure.[15]

Purification Workflow:

G start Crude Reaction Mixture extraction Aqueous Workup / Extraction start->extraction Remove inorganic salts and water-soluble impurities column Silica Gel Column Chromatography extraction->column Separate by polarity recrystallization Recrystallization column->recrystallization Final polishing end Pure Product recrystallization->end

Caption: A general workflow for the purification of Phenol, 4-ethenyl-2-(methylsulfonyl)-.

Reaction Monitoring and Control

Q6: How can I effectively monitor the progress of my reaction to determine the optimal reaction time?

Answer:

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of most organic reactions.

TLC Protocol:

  • Prepare a TLC plate: Use a silica gel plate.

  • Spot the plate: Apply small spots of your starting material(s) and the reaction mixture at different time points.

  • Develop the plate: Place the plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • Visualize the spots: Use a UV lamp or an appropriate staining agent to visualize the spots.

  • Interpret the results: The disappearance of the starting material spot(s) and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. The reaction is considered complete when the starting material spot is no longer visible.

For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

Experimental Protocols

Illustrative Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for your specific substrates.

Materials:

  • A suitable aryl halide (e.g., 4-bromo-2-(methylsulfonyl)phenol)

  • A vinylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))[6]

  • Base (e.g., K2CO3 or CsF)[6]

  • Anhydrous solvent (e.g., Toluene/Dioxane mixture or THF)[6]

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1 equivalent), vinylboronic acid/ester (1.2-1.5 equivalents), palladium catalyst (0.05-0.1 equivalents), and base (2-10 equivalents).[6]

  • Add the anhydrous solvent.

  • Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 85 °C) and stir for the required time (typically 4-12 hours), monitoring by TLC.[6]

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reaction Scheme:

G A Ar-X D Ar-Vinyl E [Pd Cycle] A->E Oxidative Addition B Vinyl-B(OR)2 B->E Transmetalation C Pd(0) Catalyst, Base C->D E->D Reductive Elimination

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

References

  • Liang, K., et al. (2020). Redox-neutral photochemical Heck-type arylation of vinylphenols activated by visible light. Organic & Biomolecular Chemistry, 18(5), 839-843. Available at: [Link]

  • Suzuki-Miyaura Coupling - Organic Synthesis. (n.d.). Organic Synthesis. Available at: [Link]

  • Heck Reaction—State of the Art. (2017). MDPI. Available at: [Link]

  • A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. (2026). White Rose Research Online. Available at: [Link]

  • Heck Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Heck reaction - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • Catalyst-free decarboxylation of 4-hydroxycinnamic acids: efficient synthesis of 4-vinylphenols. (2015). PMC. Available at: [Link]

  • Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in. (n.d.). ScienceDirect. Available at: [Link]

  • Drug spotlight, Celecoxib from G. D. Searle Company. (2013). New Drug Approvals. Available at: [Link]

  • Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. (2001). Journal of Medicinal Chemistry. Available at: [Link]

  • Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. (2023). ResearchGate. Available at: [Link]

  • Suzuki cross-coupling - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Available at: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Andrew G Myers Research Group. Available at: [Link]

  • Catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives. (2020). PMC. Available at: [Link]

  • Synthesis of 4-vinylphenol - PrepChem.com. (n.d.). PrepChem.com. Available at: [Link]

  • DE2637923A1 - Purifying vinyl phenol by alkali extn. - in countercurrent with aq. alkali soln. and water-insoluble organic solvent. (n.d.). Google Patents.
  • The most efficient approaches for the synthesis of 4-vinylphenols. (n.d.). ResearchGate. Available at: [Link]

  • CN105392764A - Process for the preparation of phenols. (n.d.). Google Patents.
  • 1 PURIFICATION OF PHENOL Background of the Invention Field of the Invention 5 The present invention concerns a process for purif. (n.d.). Google Patents.
  • Synthesis of Di- and Poly-Substituted Phenols via [4+2] Type Cyclo-Condensation. (n.d.). ResearchGate. Available at: [Link]

  • anisole - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

  • The use of alternative solvent purification techniques. (n.d.). OSU Chemistry. Available at: [Link]

  • Methods of purification of raw polyphenol extract for chromatographic analysis. (n.d.). Biblioteka Nauki. Available at: [Link]

  • Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. (2020). PMC. Available at: [Link]

  • 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. (n.d.). MDPI. Available at: [Link]

  • 2-Methoxy-4-vinylphenol - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • 4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers. (2024). PMC. Available at: [Link]

  • US4689371A - Process for the preparation of poly (vinylphenol) from poly (acetoxystyrene). (n.d.). Google Patents.

Sources

Optimization

Technical Support Center: Troubleshooting Phenol Formylation

Welcome to the Application Science troubleshooting center for the formylation of phenols. The introduction of a formyl group (–CHO) onto an electron-rich aromatic ring is a cornerstone of drug development and natural pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science troubleshooting center for the formylation of phenols. The introduction of a formyl group (–CHO) onto an electron-rich aromatic ring is a cornerstone of drug development and natural product synthesis. However, because phenols are highly activated, these reactions are notoriously prone to over-reaction, regiochemical scrambling, and polymerization.

This guide is designed to help researchers move beyond trial-and-error by understanding the mechanistic causality behind common side reactions, enabling rapid diagnosis and optimization.

Diagnostic Workflow for Formylation Byproducts

When a formylation reaction fails, the byproduct profile is your most valuable diagnostic tool. Use the workflow below to trace the structural class of your byproduct back to the mechanistic failure point.

TroubleshootingWorkflow Issue Formylation Byproduct Detected Type1 O-Formylation (Formate Esters) Issue->Type1 Vilsmeier-Haack Type2 Diformylation (Dialdehydes) Issue->Type2 Duff Reaction Type3 Cyclohexadienones (Non-aromatic) Issue->Type3 Reimer-Tiemann Type4 Polymerization (Resins) Issue->Type4 Formaldehyde-based Fix1 Increase Temp to drive Thermodynamic C-alkylation Type1->Fix1 Fix2 Reduce HMTA to 1.05 eq or switch to Casnati Type2->Fix2 Fix3 Avoid Reimer-Tiemann on blocked para-phenols Type3->Fix3 Fix4 Ensure strictly anhydrous MgCl2 / Et3N conditions Type4->Fix4

Diagnostic workflow for identifying and resolving phenol formylation byproducts.

Quantitative Comparison of Formylation Methods

Selecting the correct methodology is the first step in byproduct mitigation. The table below summarizes the quantitative performance and typical side-reaction profiles of standard formylation protocols.

Formylation MethodReagents & CatalystTypical YieldMajor Side ReactionsRegioselectivity (o:p ratio)
Reimer-Tiemann CHCl₃, NaOH30–60%Cyclohexadienones, unreacted phenolHigh (ortho-favored)
Duff Reaction HMTA, TFA / AcOH40–80%Diformylation, imine retentionStrictly ortho
Vilsmeier-Haack POCl₃, DMF60–90%O-formylation, chlorinationPara-favored (if unblocked)
Casnati-Skattebøl MgCl₂, Et₃N, (CH₂O)ₙ75–95%Polymerization (if wet)Exclusively ortho

Troubleshooting Guides & FAQs

Q1: My Vilsmeier-Haack reaction on a highly activated phenol is yielding O-formylated products (formate esters) rather than the C-formylated salicylaldehyde. What is the mechanistic cause?

A1: This is a classic issue of kinetic versus thermodynamic control dictated by Hard-Soft Acid-Base (HSAB) theory. The is a hard electrophile[1]. The phenoxide oxygen is a hard nucleophile. Consequently, kinetic attack occurs rapidly at the oxygen, forming an O-formylated intermediate. The Fix: O-formylation is generally reversible. If you isolate formate esters, your reaction was either quenched too early or run at too low a temperature. Increasing the reaction temperature provides the activation energy necessary to reverse the kinetic O-addition and drive the thermodynamic formation of the C-C bond at the softer aromatic carbon.

Q2: Why am I seeing significant diformylation (dialdehyde formation) during the Duff reaction, and how do I prevent it?

A2: The utilizes hexamethylenetetramine (HMTA) as an iminium source[2]. While formyl groups strongly deactivate aromatic rings (usually halting reactions at mono-addition), the Duff reaction is uniquely susceptible to diformylation. This occurs because the initial intermediate is not a deactivating aldehyde, but rather a benzylamine/imine species. If both ortho positions are sterically unhindered, the high local concentration of electrophilic iminium ions can lead to a second substitution before the aqueous hydrolysis step converts the imines into deactivating aldehydes. The Fix: Strictly control the stoichiometry of HMTA (reduce to 1.05 equivalents) and monitor the reaction via TLC. Alternatively, switch to the Casnati-Skattebøl method, which utilizes a rigid metal-chelate template that inherently restricts addition to a single ortho site.

Q3: During the Reimer-Tiemann reaction of an alkyl-substituted phenol, I am isolating non-aromatic cyclohexadienones. How can I avoid this "abnormal" reaction?

A3: The relies on the in situ generation of dichlorocarbene[3]. Normal formylation proceeds via carbene attack at an unsubstituted ortho or para position, followed by rapid proton loss to restore aromaticity. However, if the carbene attacks a substituted position (e.g., the para-position of p-cresol), the resulting dichloromethyl intermediate lacks a proton to eliminate. It cannot re-aromatize and is trapped as a stable, non-aromatic gem-dichloro cyclohexadienone[3]. The Fix: The Reimer-Tiemann reaction should not be used for substrates where the highly favored ortho or para positions are blocked by alkyl groups. Switch to a milder, non-carbene methodology.

Q4: How do I minimize polymer/resin formation when using formaldehyde-based methods?

A4: Phenol-formaldehyde resins (Bakelite-type polymers) form via the rapid cross-linking of highly reactive hydroxymethyl intermediates. In un-templated acidic or basic conditions, formaldehyde adds randomly, and the resulting benzyl alcohols immediately undergo dehydration and Friedel-Crafts alkylation with adjacent phenols. The Fix: Use the . This method uses MgCl₂ to form a tightly coordinated magnesium phenoxide chelate. The magnesium ion acts as a template, coordinating the incoming formaldehyde and directing it exclusively to the ortho position while stabilizing the intermediate against cross-linking until the reaction is deliberately quenched.

Self-Validating Protocol: Optimized Casnati-Skattebøl Formylation

To achieve exclusive ortho-formylation without polymerization, the must be executed under strictly anhydrous conditions. This protocol is engineered to be self-validating ; specific visual cues at each step confirm the mechanistic progression, allowing you to halt and troubleshoot before committing to the full reaction time.

Materials:

  • Phenol substrate (1.0 eq)

  • Anhydrous MgCl₂ (2.0 eq) - Must be beads, not hydrated powder.

  • Paraformaldehyde (3.0 eq) - Dried over P₂O₅.

  • Triethylamine (Et₃N) (2.0 eq) - Distilled over CaH₂.

  • Anhydrous THF

Step-by-Step Methodology:

  • Reagent Suspension: In an oven-dried flask under N₂, suspend anhydrous MgCl₂ (2.0 eq) and paraformaldehyde (3.0 eq) in anhydrous THF (0.2 M relative to phenol). Stir for 10 minutes.

  • Phenoxide Chelation: Add the phenol substrate (1.0 eq) to the suspension. Slowly add Et₃N (2.0 eq) dropwise over 5 minutes.

    • Self-Validation Check: Upon addition of Et₃N, the suspension will undergo a distinct color change (typically to pale yellow or light green) and the mixture will become slightly more homogeneous. This visual shift confirms the deprotonation of the phenol and the successful formation of the critical magnesium phenoxide chelate. If the mixture remains completely white/colorless, your MgCl₂ is likely hydrated, which prevents chelation and will lead to polymerization. Abort and acquire fresh anhydrous MgCl₂.

  • Templated Formylation: Heat the mixture to a gentle reflux (65°C) for 4–8 hours.

    • Causality: Heating is required to thermally crack the polymeric paraformaldehyde into monomeric formaldehyde. Because the monomer is generated in situ directly adjacent to the magnesium template, it is immediately captured and directed to the ortho-carbon, preventing random polymerization in the bulk solvent.

  • Hydrolysis & Workup: Cool the reaction to room temperature. Slowly quench the reaction by adding 1M HCl dropwise until the aqueous layer is strongly acidic (pH < 2).

    • Self-Validation Check: The opaque mixture will turn biphasic and the organic layer will become clear as the acid destroys the magnesium complex, releasing the free salicylaldehyde product.

  • Extraction: Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

References

  • "The Reimer–Tiemann Reaction", ResearchGate. Available at:[Link][3]

  • "Duff reaction", Wikipedia. Available at:[Link][2]

  • "Vilsmeier–Haack reaction", Wikipedia. Available at:[Link][1]

  • "Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde", Organic Syntheses. Available at:[Link]

Sources

Troubleshooting

Improving the yield and purity of Phenol, 4-ethenyl-2-(methylsulfonyl)-

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals synthesizing Phenol, 4-ethenyl-2-(methylsulfonyl)- (also known as 4-vinyl-2-(methylsulfonyl)phenol).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals synthesizing Phenol, 4-ethenyl-2-(methylsulfonyl)- (also known as 4-vinyl-2-(methylsulfonyl)phenol). Because this molecule features both a highly reactive vinyl group and a strongly electron-withdrawing methylsulfonyl moiety, achieving high yield and analytical purity requires precise control over reaction thermodynamics and purification conditions.

Synthetic Workflow & Mechanistic Pathway

The most scalable and atom-economical route to functionalized vinylphenols is the decarboxylation of their corresponding hydroxycinnamic acid precursors[1][2]. The diagram below illustrates the critical path from precursor to high-purity monomer, highlighting the points where yield is most commonly lost to polymerization.

Workflow A Precursor: 4-Hydroxy-3-(methylsulfonyl) cinnamic acid B Decarboxylation (Thermal / Biocatalytic) A->B Heat/Enzyme C Crude Mixture (Vinylphenol + Precursor) B->C D Liquid-Liquid Extraction (NaHCO3 / Toluene) C->D E Aqueous Phase (Unreacted Precursor) D->E Deprotonated acid F Organic Phase (Target Vinylphenol) D->F Neutral phenol G Vacuum Distillation (+ MEHQ Inhibitor) F->G H Pure Phenol, 4-ethenyl- 2-(methylsulfonyl)- G->H High Vacuum I Polymerization Byproducts G->I Thermal Stress (Without Inhibitor)

Synthetic workflow and purification strategy for 4-ethenyl-2-(methylsulfonyl)phenol.

Troubleshooting Q&A

Q1: My overall yield drops significantly during the final concentration/distillation step, and the residue becomes highly viscous. What is happening? A: You are experiencing thermally induced radical polymerization. 4-Vinylphenols are notoriously susceptible to auto-polymerization[1][3]. While the strongly electron-withdrawing methylsulfonyl group at the ortho position slightly alters the electron density of the ring, the para-vinyl group remains highly reactive.

  • Solution: Never distill or concentrate this compound to dryness without a radical scavenger. Add 1–2 mol% of 4-methoxyphenol (MEHQ) or 4-tert-butylcatechol (TBC) to the organic phase prior to solvent removal[3][4]. Ensure evaporation is done under high vacuum to keep the bath temperature strictly below 40°C.

Q2: I am using thermal decarboxylation of the cinnamic acid precursor, but conversion stalls at 50-60%. How can I drive it to completion without degrading the product? A: Uncatalyzed thermal decarboxylation requires high energy (often >200°C), which directly competes with the activation energy for polymerization[4].

  • Solution 1 (Chemical): Switch to a solvent like N,N-dimethylformamide (DMF) and reflux at 150°C. The polar aprotic nature of DMF stabilizes the transient quinone methide intermediate, allowing catalyst-free decarboxylation with yields exceeding 85%[2][3].

  • Solution 2 (Biocatalytic): For absolute purity, utilize Phenolic Acid Decarboxylase (PAD) enzymes (e.g., from Bacillus subtilis or Lactobacillus plantarum). PAD specifically targets hydroxycinnamic acids, achieving near-quantitative decarboxylation at 30°C, completely bypassing thermal degradation[5][6].

Q3: How do I cleanly separate the unreacted cinnamic acid precursor from the target vinylphenol? A: Exploit the pKa differential. The carboxylic acid of the precursor has a pKa of ~4.5, while the phenol group (lowered slightly by the -SO2CH3 group) has a pKa of ~8.0.

  • Solution: Perform a liquid-liquid extraction using a weak aqueous base like 5% NaHCO3 (pH ~8.3). This will selectively deprotonate the carboxylic acid, driving the precursor into the aqueous layer, while the target vinylphenol remains protonated and partitions into the organic layer (e.g., toluene or ethyl acetate)[3].

Q4: Can I synthesize this molecule via a Heck coupling instead? A: Yes. You can react 4-bromo-2-(methylsulfonyl)phenol with ethylene gas using a Palladium catalyst (e.g., Pd(OAc)2). However, the acidic phenolic proton can poison the catalyst or lead to side reactions. If you choose this route, you must temporarily protect the phenol (e.g., as an acetate or silyl ether), which adds two synthetic steps (protection/deprotection) and ultimately lowers the overall atom economy compared to decarboxylation.

Quantitative Route Comparison

The table below summarizes the expected yield and purity profiles for the primary synthesis methodologies.

Synthesis RouteCatalyst / ReagentsOperating TempTypical Yield (%)Major Impurity ProfileMitigation Strategy
Thermal Decarboxylation DMF (Solvent)150°C85–92%Oligomers, unreacted precursorLimit heating to 4h; add MEHQ inhibitor[3].
Base-Catalyzed Decarboxylation DBU or Piperidine115–135°C60–75%Amine adducts, dimersPerform rigorous acidic washes during extraction[4].
Biocatalytic Decarboxylation Phenolic Acid Decarboxylase (PAD)30°C90–98%Protein residue, aqueous saltsUse protein precipitation and solvent extraction[5].
Heck Cross-Coupling Pd(OAc)2, Ethylene gas90–110°C70–80%Dehalogenated phenol, Pd residueUse metal scavenger resins (e.g., QuadraPure) prior to isolation.

Self-Validating Experimental Protocol

The following methodology details the Catalyst-Free Thermal Decarboxylation route, optimized for high yield and suppression of polymerization. It is designed as a self-validating system where visual and chemical checkpoints ensure protocol integrity[2][3].

Step 1: Reaction Setup

  • Charge a flame-dried round-bottom flask with 4-hydroxy-3-(methylsulfonyl)cinnamic acid (1.0 equivalent).

  • Add anhydrous N,N-dimethylformamide (DMF) to achieve a substrate concentration of 0.5 M.

  • Add 4-methoxyphenol (MEHQ) at 1.5 mol% relative to the substrate.

    • Causality: MEHQ acts as a radical scavenger. Without it, the solution will rapidly increase in viscosity during heating due to polymerization.

Step 2: Decarboxylation 4. Purge the system with Argon for 15 minutes.

  • Causality: Oxygen can initiate radical polymerization of the vinyl group. An inert atmosphere is mandatory.

  • Heat the reaction mixture in an oil bath at 150°C for 4 hours with continuous stirring.

  • Validation Checkpoint: Monitor the reaction via HPLC or TLC (Hexanes:EtOAc 7:3). The highly polar precursor spot should disappear, replaced by a faster-eluting, less polar spot (the vinylphenol). Evolution of CO2 gas bubbles should cease when the reaction is complete.

Step 3: Quench and Extraction 7. Cool the reaction mixture to room temperature. Dilute with 3 volumes of Toluene. 8. Wash the organic layer three times with an equal volume of 5% aqueous NaHCO3.

  • Validation Checkpoint: The aqueous layer contains the unreacted precursor. To verify, acidify a small aliquot of the aqueous layer with 1M HCl; if unreacted precursor is present, it will immediately precipitate as a white cloud.

  • Wash the organic layer once with brine to remove residual DMF.

Step 4: Isolation 10. Dry the organic layer over anhydrous MgSO4, filter, and add an additional 0.5 mol% MEHQ to the filtrate. 11. Concentrate under reduced pressure using a rotary evaporator. Critical: Do not exceed a water bath temperature of 40°C. 12. The resulting product is crude Phenol, 4-ethenyl-2-(methylsulfonyl)-. Store immediately under Argon at -20°C in the dark.

References

  • Title: Catalyst-free decarboxylation of 4-hydroxycinnamic acids: efficient synthesis of 4-vinylphenols Source: PubMed Central (PMC) URL: [Link]

  • Title: The most efficient approaches for the synthesis of 4-vinylphenols Source: ResearchGate URL: [Link]

  • Title: US7586013B2 - Method for preparing hydroxystyrenes and acetylated derivatives thereof Source: Google Patents URL
  • Title: Revised Aspects into the Molecular Bases of Hydroxycinnamic Acid Metabolism in Lactobacilli Source: MDPI URL: [Link]

  • Title: Bioproduction of 4-Vinylphenol and 4-Vinylguaiacol β-Primeverosides Using Transformed Bamboo Cells Expressing Bacterial Phenolic Acid Decarboxylase Source: PubMed URL: [Link]

Sources

Optimization

Technical Support Center: Stability Studies of Phenol, 4-ethenyl-2-(methylsulfonyl)-

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability of Phenol, 4-ethenyl-2-(methylsulfonyl)-. As a Senior Application Scientist, this docum...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability of Phenol, 4-ethenyl-2-(methylsulfonyl)-. As a Senior Application Scientist, this document synthesizes technical expertise with practical, field-proven insights to assist you in designing, executing, and troubleshooting your stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the stability of Phenol, 4-ethenyl-2-(methylsulfonyl)- in solution?

The structure of Phenol, 4-ethenyl-2-(methylsulfonyl)- contains several functional groups that can be susceptible to degradation. The primary concerns include:

  • Oxidation: The phenol group is susceptible to oxidation, which can be catalyzed by light, metal ions, or dissolved oxygen. This can lead to the formation of colored degradation products.

  • Hydrolysis: The methylsulfonyl group can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally more stable than a sulfonate ester.

  • Polymerization: The ethenyl (vinyl) group can undergo polymerization, especially in the presence of light, heat, or radical initiators.

  • Photostability: The aromatic ring and the vinyl group can absorb UV light, potentially leading to photodegradation.

Q2: What is a forced degradation study and why is it necessary for this compound?

A forced degradation study, also known as stress testing, is a critical component of pharmaceutical development that investigates the stability of a drug substance under conditions more severe than accelerated stability testing.[1][2] For Phenol, 4-ethenyl-2-(methylsulfonyl)-, these studies are essential to:

  • Identify likely degradation pathways and degradation products.[1]

  • Assess the intrinsic stability of the molecule.[2]

  • Develop and validate a stability-indicating analytical method that can separate the parent compound from its degradation products.[3][4]

Q3: How do I select appropriate solvents for my stability study?

The choice of solvent is critical and should be based on:

  • Solubility: The compound must be sufficiently soluble in the chosen solvent to allow for accurate quantification.

  • Inertness: The solvent should not react with the compound. For example, while alcohols are good solvents, they could potentially react with certain degradation products.

  • Relevance to Application: If the compound is being developed for a specific formulation, the stability should be assessed in solvents that are relevant to that formulation.

  • Analytical Compatibility: The solvent should be compatible with the chosen analytical method (e.g., HPLC, GC-MS).

A good starting point is to test solubility and preliminary stability in a range of solvents with varying polarities, such as acetonitrile, methanol, water (at different pH values), and a non-polar solvent like hexane if applicable.

Q4: What are the typical stress conditions used in a forced degradation study?

Typical stress conditions include:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at various temperatures.[2]

  • Oxidation: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Stress: Heating the solid or a solution of the compound at elevated temperatures (e.g., 60-80°C).[5]

  • Photostability: Exposing the solid or a solution to UV and visible light, as per ICH Q1B guidelines.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem Potential Cause(s) Troubleshooting Steps
No degradation is observed under any stress condition. The molecule is highly stable under the tested conditions. The stress conditions were not harsh enough.This is a positive indication of the molecule's stability. However, to ensure the method is truly stability-indicating, you may need to apply more aggressive stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressing agent).
The sample turns a dark color upon addition of a basic solution. This is likely due to the oxidation of the phenolic group, which is more susceptible to oxidation at higher pH.- Perform the experiment under an inert atmosphere (e.g., nitrogen or argon).- Add an antioxidant to the sample if appropriate for the intended application.- Analyze the sample immediately after preparation to minimize degradation.
Multiple new peaks appear in the chromatogram, and they are not well-resolved. The degradation is extensive, leading to a complex mixture of products. The HPLC method is not optimized for separating all degradation products.- Reduce the severity of the stress conditions (e.g., lower temperature, shorter time).- Optimize the HPLC method by adjusting the mobile phase composition, gradient, column type, and temperature.
The mass balance of the stability study is poor (sum of parent compound and degradants is significantly less than 100%). Some degradation products are not being detected by the analytical method (e.g., they are volatile, do not have a chromophore, or are precipitating out of solution). The parent compound is adsorbing to the container.- Use a universal detector like a mass spectrometer or a charged aerosol detector in addition to a UV detector.- Check for precipitate in the sample vials.- Use silanized glassware to minimize adsorption.
The retention time of the main peak is shifting between injections. The HPLC column is not properly equilibrated. The mobile phase composition is changing over time. The column temperature is fluctuating.- Ensure the column is equilibrated for a sufficient time before starting the analysis.- Prepare fresh mobile phase daily and keep it well-mixed.- Use a column oven to maintain a constant temperature.[4]

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study. The specific conditions should be optimized for Phenol, 4-ethenyl-2-(methylsulfonyl)-.

1. Stock Solution Preparation:

  • Prepare a stock solution of Phenol, 4-ethenyl-2-(methylsulfonyl)- at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with an equivalent amount of acid before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Dilute the sample to a suitable concentration with the mobile phase.

  • Analyze by a validated stability-indicating HPLC method.

4. Data Analysis:

  • Calculate the percentage of degradation for each condition.

  • Determine the mass balance.

  • Identify and characterize any significant degradation products using techniques like LC-MS/MS.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.

1. Column and Mobile Phase Selection:

  • Start with a C18 reversed-phase column, as they are versatile for compounds of intermediate polarity.[6]

  • Use a mobile phase consisting of an aqueous buffer (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol).

2. Method Optimization:

  • Analyze a mixture of the stressed samples to create a "cocktail" of the parent compound and its degradants.

  • Optimize the mobile phase gradient to achieve good separation of all peaks.

  • Adjust the pH of the aqueous mobile phase to optimize the peak shape of the phenolic compound.

  • Vary the column temperature to fine-tune the selectivity.

3. Method Validation:

  • Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

Potential Degradation Pathways

G cluster_main Phenol, 4-ethenyl-2-(methylsulfonyl)- cluster_degradation Potential Degradation Products A Phenol, 4-ethenyl-2-(methylsulfonyl)- B Oxidized Phenol (e.g., Quinone-type structures) A->B Oxidation (H₂O₂, light) C Hydrolyzed Sulfone (e.g., Sulfonic acid) A->C Hydrolysis (Acid/Base) D Polymerized Product A->D Polymerization (Light, Heat) E Photodegradation Products A->E Photolysis (UV/Vis light)

Caption: Potential degradation pathways for Phenol, 4-ethenyl-2-(methylsulfonyl)-.

Forced Degradation Workflow

G cluster_setup Experiment Setup cluster_analysis Analysis cluster_evaluation Evaluation A Prepare Stock Solution of Compound B Expose to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) A->B C Sample at Time Points B->C D Analyze by Stability-Indicating HPLC Method C->D E Quantify Parent Compound and Degradants D->E F Determine Degradation Pathways E->F G Assess Mass Balance F->G H Characterize Degradants (e.g., LC-MS) F->H

Caption: General workflow for a forced degradation study.

References

  • Benchchem. (n.d.). Phenol,4-ethenyl-2-(methylsulfonyl)-.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Phenol.
  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Velesco. (n.d.). Stability Indicating Method | Solubility Property Determination | Pharmaceutical Development.
  • LCGC International. (2026, March 25). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Hindawi. (n.d.). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1.
  • BioPharm International. (2026, April 1). Forced Degradation Studies for Biopharmaceuticals.
  • International Journal of Trend in Scientific Research and Development. (2021, September 15). Stability Indicating HPLC Method Development - A Review.

Sources

Troubleshooting

Resolving issues in phenol-chloroform extraction of reaction mixtures

Welcome to the Technical Support Center for Phenol-Chloroform Extraction. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Phenol-Chloroform Extraction. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the purification of nucleic acids from reaction mixtures. This resource moves beyond simple protocols to explain the underlying principles, helping you not only to solve immediate issues but also to optimize your workflow for future success.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental failures in a direct question-and-answer format.

Category 1: Phase Separation & Interphase Issues

Question: Why did my phases fail to separate cleanly, or why do I have a cloudy, milky aqueous phase?

Likely Causes & Solutions:

  • High Salt or Solute Concentration: If your reaction mixture contains a high concentration of salts, sugars, or other solutes, the density of the aqueous phase can increase, leading to poor separation or even phase inversion (where the aqueous phase is at the bottom).[1][2] A milky appearance can also be caused by insoluble lipids.[3]

    • Solution: Dilute the initial sample 2-fold with a low-salt buffer (like TE buffer) before adding the phenol:chloroform. This reduces the density of the aqueous phase and improves partitioning. If lipids are suspected, an additional extraction with chloroform alone can help remove them.[3][4]

  • Inadequate Centrifugation: Insufficient centrifugal force or time will not allow the two immiscible phases to resolve completely.[5][6]

    • Solution: Ensure you are centrifuging at a high speed (e.g., 12,000 - 16,000 x g) for at least 5 minutes at room temperature.[4][7] For stubborn emulsions, increasing the spin time to 10-15 minutes can be effective.

  • Vigorous Mixing Creating Emulsions: Overly aggressive vortexing can create a stable emulsion that is difficult to break.[6]

    • Solution: Mix by inverting the tube gently but thoroughly for 1-2 minutes instead of vortexing, especially when working with high molecular weight genomic DNA to prevent shearing.[8]

Question: I have a thick, white, or gelatinous interphase that is difficult to avoid during pipetting. What is it and how can I minimize it?

Likely Causes & Solutions:

  • High Protein Content: The interphase is primarily composed of denatured proteins that have precipitated out of solution.[9][10][11] A thick interphase indicates a large amount of protein in your starting sample, which can trap your nucleic acids and reduce yield.[1]

    • Solution 1 (Pre-treatment): Before the extraction, perform a proteinase K digestion. Add proteinase K (final concentration of 100-200 µg/mL) and incubate at 55°C for 1-2 hours.[1][4] This digests most proteins, preventing them from forming a large interphase.

    • Solution 2 (Repeat Extraction): After removing the initial aqueous phase, you can re-extract the remaining interphase and organic phase to recover trapped nucleic acids. See the Back-Extraction Protocol in the appendix.[3][12]

    • Solution 3 (Phase Lock Gel™): Consider using a phase separation gel. This inert gel forms a stable barrier between the aqueous and organic phases after centrifugation, making it much easier to decant or pipette the aqueous phase without interphase contamination.[1]

Category 2: Yield and Purity Problems

Question: My final nucleic acid yield is very low or undetectable. Where did it go?

Likely Causes & Solutions:

  • Incorrect pH of Phenol: This is a critical and common error. For DNA extraction, the phenol must be buffered to a slightly alkaline pH (~8.0). If acidic phenol (pH ~4.5) is used, the DNA will be neutralized and partition into the organic phase or interphase, leading to its complete loss from the aqueous phase.[1][10][13][14]

    • Solution: Always verify the pH of your buffered phenol before starting. Use Tris-buffered phenol (pH 7.5-8.0) for DNA and acidic phenol for selective RNA extraction.[8]

  • Incomplete Lysis: If your starting material (e.g., cells from a reaction) is not completely lysed, the nucleic acids will not be released efficiently into the solution for purification.[5]

    • Solution: Ensure your lysis buffer contains a strong detergent like SDS and that you have incubated for a sufficient time, potentially with heat or mechanical disruption, to achieve complete lysis.[4][9]

  • Losing the Pellet: The nucleic acid pellet after ethanol precipitation can be glassy, transparent, and difficult to see, especially with low yields.[15] It is easily lost when decanting the ethanol wash.

    • Solution 1: Use a co-precipitant like glycogen (10-20 µg) or linear polyacrylamide.[4][16] These molecules will co-precipitate with your nucleic acids, forming a larger, more visible pellet.

    • Solution 2: After centrifugation, mark the outside of the tube to indicate the pellet's location. When decanting, pour from the opposite side.

    • Solution 3: Ensure you add the correct volume of salt (e.g., 1/10 volume of 3M sodium acetate) before adding ethanol, as this is essential to neutralize the phosphate backbone and allow precipitation.[9]

Question: My A260/A280 ratio is low (<1.7), indicating protein contamination.

Likely Causes & Solutions:

  • Interphase Carryover: The most common cause is the accidental pipetting of some of the protein-rich interphase along with the aqueous phase.[1][6]

    • Solution: Be conservative when pipetting the aqueous layer. It is better to sacrifice a small amount of the aqueous phase than to contaminate your sample. Leave 5-10% of the aqueous volume behind, just above the interphase. Repeat the phenol:chloroform extraction until no interphase is visible.[7]

Question: My A260/230 ratio is low, or my sample is inhibiting downstream enzymatic reactions (e.g., PCR, sequencing).

Likely Causes & Solutions:

  • Phenol Contamination: Phenol has a strong absorbance at 270 nm, which can skew the A260/280 ratio and inhibit enzymes.[17]

    • Solution 1: After the final phenol:chloroform extraction, perform an additional extraction using an equal volume of chloroform:isoamyl alcohol (24:1) only.[7][9][18] Chloroform will remove residual phenol from the aqueous phase.

    • Solution 2: Ensure the final nucleic acid pellet is washed thoroughly with 70% ethanol. This step removes residual phenol and salts.[9][16] Perform the wash twice if high contamination is suspected.

  • Salt Contamination: High concentrations of salts from buffers (especially chaotropic salts like guanidinium thiocyanate if used in lysis) can carry over and inhibit enzymes.

    • Solution: Ensure the 70% ethanol wash is performed correctly. After removing the supernatant, do a brief, second centrifugation to collect any remaining liquid at the bottom and remove it with a pipette before air-drying the pellet. Do not over-dry the pellet, as this can make it difficult to resuspend.[18]

Frequently Asked Questions (FAQs)

Q1: What is the specific role of each component in the Phenol:Chloroform:Isoamyl Alcohol (25:24:1) mixture?

  • Phenol: The primary denaturing agent. It is a polar organic solvent that disrupts the hydrogen bonds in proteins, causing them to unfold and precipitate.[9][19]

  • Chloroform: It serves two functions. First, it is much denser than water and, when mixed with phenol, increases the overall density of the organic phase, ensuring sharp and stable separation from the upper aqueous phase.[1][11][19] Second, it helps to solubilize lipids and denatures them away from the nucleic acids.[4][20]

  • Isoamyl Alcohol: This is an anti-foaming agent. It prevents the formation of an emulsion during the mixing steps, which helps to yield a cleaner interphase and better phase separation.[9][10][20]

Q2: Why is the pH of the phenol solution so critical for separating DNA and RNA? The charge of the nucleic acid phosphate backbone is pH-dependent.

  • At pH 7.0-8.0 (Slightly Alkaline): The phosphate groups on both DNA and RNA are fully deprotonated and negatively charged. This makes them highly polar and ensures they remain dissolved in the polar aqueous phase.[10][14]

  • At pH ~4.5 (Acidic): The lower pH neutralizes the negative charges on the phosphate backbone of DNA, making it less polar.[19] This causes the DNA to partition into the organic phenol phase, while the more polar RNA remains in the aqueous phase.[13][21] This principle is the basis for selectively isolating RNA.

Q3: What are the most critical safety precautions when working with these reagents? Phenol and chloroform are highly hazardous materials and demand strict safety protocols.

  • Engineering Controls: Always handle phenol and chloroform inside a certified chemical fume hood to prevent inhalation of toxic vapors.[22][23]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and appropriate gloves. Standard nitrile gloves offer only minimal splash protection. For extended use, Viton™, SilverShield™, or butyl rubber gloves are recommended as phenol and chloroform can penetrate nitrile quickly.[22][24][25]

  • Waste Disposal: All contaminated materials (liquid waste, pipette tips, tubes, gloves) must be collected as hazardous chemical waste. Do not pour any of it down the sink.[23]

  • Exposure Response: Phenol is highly corrosive and can be rapidly absorbed through the skin, causing severe burns and systemic toxicity. In case of skin contact, immediately flush the area with copious amounts of water in an emergency shower for at least 15 minutes and seek immediate medical attention.[22]

Visual Guides & Diagrams

Experimental Workflow: Standard PCI Extraction

This diagram outlines the core steps of a standard phenol:chloroform:isoamyl alcohol extraction.

PCI_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Phase Separation & Transfer cluster_precipitation Precipitation & Wash Start Start with Aqueous Reaction Mixture Lysis Optional: Add Lysis Buffer (SDS, Proteinase K) Incubate at 55°C Start->Lysis If starting from cells Add_PCI Add 1 vol. Phenol:Chloroform:Isoamyl Alcohol (25:24:1) Start->Add_PCI Lysis->Add_PCI Mix Mix by Inversion (1-2 min) Add_PCI->Mix Centrifuge Centrifuge (12,000 x g, 5 min, RT) Mix->Centrifuge Phases Result: 3 Layers 1. Upper Aqueous (NA) 2. Middle Interphase (Protein) 3. Lower Organic (Phenol) Centrifuge->Phases Transfer Carefully Transfer Upper Aqueous Phase to a New Tube Phases->Transfer Repeat_Check Interphase Clear? Transfer->Repeat_Check Repeat_Check->Add_PCI No Add_Salt Add 1/10 vol. 3M NaOAc, pH 5.2 Repeat_Check->Add_Salt Yes Add_EtOH Add 2.5 vol. Cold 100% Ethanol Add_Salt->Add_EtOH Precipitate Incubate (-20°C, >1 hr or -80°C, 30 min) Add_EtOH->Precipitate Pellet Centrifuge to Pellet (>12,000 x g, 30 min, 4°C) Precipitate->Pellet Wash Wash Pellet with 70% Ethanol Pellet->Wash Resuspend Air Dry Pellet & Resuspend in TE Buffer or Nuclease-Free Water Wash->Resuspend Troubleshooting_Tree Problem Problem: Low Yield or Purity Cause_Phase Poor Phase Separation or Messy Interphase Problem->Cause_Phase Cause_pH Incorrect Phenol pH Problem->Cause_pH Cause_Loss Pellet Loss Problem->Cause_Loss Cause_Contam Phenol/Protein Contamination Problem->Cause_Contam Sol_Phase1 Check Centrifuge Speed/Time Cause_Phase->Sol_Phase1 Sol_Phase2 Pre-digest with Proteinase K Cause_Phase->Sol_Phase2 Sol_Phase3 Perform Back-Extraction Cause_Phase->Sol_Phase3 Sol_pH Verify pH: ~8.0 for DNA ~4.5 for RNA Cause_pH->Sol_pH Sol_Loss1 Use Co-precipitant (e.g., Glycogen) Cause_Loss->Sol_Loss1 Sol_Loss2 Mark Tube Before Decanting Cause_Loss->Sol_Loss2 Sol_Contam1 Add Chloroform-only Extraction Step Cause_Contam->Sol_Contam1 Sol_Contam2 Wash Pellet Twice with 70% Ethanol Cause_Contam->Sol_Contam2

Caption: A logic tree for diagnosing common PCI extraction issues.

Appendix: Key Protocols & Reagent Tables

Table 1: Key Reagents and Their Functions
ReagentTypical ConcentrationPrimary Function
Phenol (pH 8.0) Component of 25:24:1 mixDenatures and removes proteins from the aqueous phase. [9][19]
Chloroform Component of 25:24:1 mixIncreases organic phase density for better separation; removes lipids. [1][20]
Isoamyl Alcohol Component of 25:24:1 mixPrevents foaming during mixing. [9][10]
SDS (Sodium Dodecyl Sulfate) 0.5% - 1% in lysis bufferAnionic detergent that disrupts cell membranes and denatures proteins. [9]
EDTA 1-10 mM in lysis/TE bufferChelates divalent cations (like Mg²⁺) to inactivate DNase enzymes. [9]
Proteinase K 100-200 µg/mLSerine protease that digests proteins, reducing interphase formation. [4][9]
Sodium Acetate (NaOAc) 0.3 M (1/10 volume of 3M)Provides cations to neutralize the nucleic acid phosphate backbone, facilitating ethanol precipitation. [9]
Ethanol 2-2.5 volumes (100%), 1 volume (70%)100% ethanol precipitates nucleic acids; 70% ethanol washes away salts and residual phenol. [9][16]
TE Buffer 10 mM Tris, 1 mM EDTA, pH 8.0Used for resuspending and storing purified DNA, maintaining stable pH and inhibiting nucleases. [4][9]
Protocol 1: Standard Phenol:Chloroform:Isoamyl Alcohol (PCI) Extraction
  • Adjust the volume of your aqueous sample (from a completed reaction, etc.) to 200-400 µL with TE buffer (pH 8.0).

  • (Optional) If high protein content is expected, add Proteinase K to a final concentration of 200 µg/mL and SDS to 0.5%. Incubate at 55°C for 1 hour. [4][18]3. Add an equal volume (200-400 µL) of PCI (25:24:1, pH 8.0).

  • Mix by inverting the tube for 2 minutes. Avoid vigorous vortexing if isolating large DNA.

  • Centrifuge at 16,000 x g for 5 minutes at room temperature to separate the phases. [4]6. Carefully transfer the upper aqueous phase to a new microcentrifuge tube. Be sure not to disturb the white interphase. [4]7. (Optional but Recommended) To remove residual phenol, add an equal volume of Chloroform:Isoamyl Alcohol (24:1). Mix and centrifuge at 16,000 x g for 2 minutes. Transfer the aqueous phase to a new tube. [12][16]8. To precipitate the nucleic acid, add 1/10 volume of 3M Sodium Acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol. [9]Mix by inversion.

  • Incubate at -20°C overnight or at -80°C for at least 30 minutes. [4][16]10. Centrifuge at 16,000 x g for 30 minutes at 4°C to pellet the DNA.

  • Carefully decant the supernatant without disturbing the pellet.

  • Wash the pellet by adding 500 µL of cold 70% ethanol. Centrifuge for 5 minutes at 4°C. [16]13. Decant the ethanol and remove any remaining droplets with a pipette.

  • Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry. [16][18]15. Resuspend the pellet in an appropriate volume of TE buffer or nuclease-free water. [4]

Protocol 2: Back-Extraction to Recover Nucleic Acids from the Interphase

Use this protocol if you had a very large interphase and suspect significant loss of yield.

  • After performing the initial transfer of the aqueous phase (Step 6 in the standard protocol), add an equal volume of TE buffer (pH 8.0) back to the tube containing the interphase and organic phase. [12]2. Vortex vigorously for 1 minute.

  • Centrifuge at 16,000 x g for 10 minutes at room temperature.

  • Carefully remove the upper aqueous phase and pool it with the aqueous phase collected from the first extraction.

  • Proceed with the chloroform cleanup and ethanol precipitation steps (Step 7 onwards in the standard protocol).

References

  • Microbe Notes. (2026, March 2). Phenol-Chloroform Method of DNA Extraction. [Link]

  • Lecture Notes. (2021, March 4). Phenol-Chloroform Isoamyl alcohol (PCI) DNA extraction and Ethanol Precipitation. protocol. [Link]

  • Wikipedia. Phenol extraction. [Link]

  • Laboratory Notes. (2020, September 5). Phenol-Chloroform Extraction of Nucleic Acid. [Link]

  • PubMed. The effects of pH and salts on nucleic acid partitioning during phenol extraction. [Link]

  • Bitesize Bio. (2010, May 3). Phenol-Chloroform Extraction: Easy Tips and Tricks. [Link]

  • Bitesize Bio. (2024, March 4). Acid Phenol Chloroform Extraction of DNA, RNA and protein: 3 in 1. [Link]

  • BYJU'S. (2022, January 8). Difference between DNA and RNA extraction. [Link]

  • Environmental Health & Safety. Phenol-Chloroform Standard Operating Procedure Template. [Link]

  • Wikipedia. Phenol–chloroform extraction. [Link]

  • Carl ROTH. Phenolic DNA Purification – Background and Protocol. [Link]

  • PMC - NIH. Optimization of phenol-chloroform RNA extraction. [Link]

  • MP Biomedicals. Phenol Chloroform Extraction of DNA. [Link]

  • Environmental Health and Safety. Phenol. [Link]

  • protocols.io. (2025, September 21). Phenol-chloroform DNA extraction protocol for biodiversity V.1. [Link]

  • Environmental Health and Safety. (2023, June 30). FACT SHEET: Phenol. [Link]

  • Environmental Health & Safety. Phenol-chloroform extractions are a commonly used technique for RNA preparation, often using the trade-name reagent TRIzol®. [Link]

  • MP Biomedicals. Phenol Chloroform Extraction of DNA. [Link]

  • Research Safety Affairs. (2022, May 26). Phenol, Chloroform, or TRIzol™ Waste Disposal. [Link]

  • Protocol Online. (2012, April 14). PLEASE HELP: phenol-chloroform extraction and EtOH precipitation problem. [Link]

  • Protocol Online. (2005, December 18). Aqueous Phase of DNA extraction. [Link]

  • Stockinger Lab. Phenol Extraction and Ethanol Precipitation of DNA. [Link]

Sources

Troubleshooting

Overcoming challenges in the scale-up synthesis of substituted phenols

Target Audience: Process Chemists, Scale-Up Researchers, and Drug Development Professionals Focus: Thermodynamics, Kinetics, and Safety Troubleshooting in Phenol Synthesis Welcome to the Process Chemistry Troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-Up Researchers, and Drug Development Professionals Focus: Thermodynamics, Kinetics, and Safety Troubleshooting in Phenol Synthesis

Welcome to the Process Chemistry Troubleshooting Guide. Scaling up the synthesis of substituted phenols—critical building blocks in pharmaceuticals and agrochemicals—presents unique thermodynamic, mass-transfer, and safety challenges. This guide is designed to address the most common bottlenecks encountered during scale-up, focusing on continuous flow diazotization, transition-metal-catalyzed hydroxylation, and metal-free ipso-hydroxylation.

Module 1: Continuous Flow Diazotization & Hydrolysis

Traditional batch diazotization of anilines followed by hydrolysis (Phenol-Verkochung) is notorious for runaway exotherms and the accumulation of highly explosive diazonium salts. Moving to continuous flow mitigates these risks but introduces new process variables.

FAQs & Troubleshooting

Q: When scaling up the hydrolysis of my diazonium intermediate, my yield drops significantly, and I observe a dark, tarry byproduct. What is happening? A: You are observing consecutive azo coupling side reactions. In a batch reactor, the newly formed phenol product mixes with the unreacted diazonium salt. Because phenols are highly activated, they undergo rapid electrophilic aromatic substitution with the diazonium cation, forming complex diazo tars. Solution: Transition to a fully continuous-flow reactor. The plug-flow regime ensures negligible back-mixing, meaning the generated phenol is immediately swept away from the diazonium precursor 1[1]. Furthermore, increase the hydrolysis reactor temperature to ~130 °C. The activation energy for hydrolysis is higher than that for azo coupling; thus, higher temperatures kinetically favor phenol formation over the side reaction 1[1].

Q: How do I safely manage the exotherm of the initial diazotization step in flow? A: Utilize a micromixer submerged in a 0 °C cooling bath immediately prior to a residence coil. The high surface-area-to-volume ratio of the microreactor allows for instantaneous heat dissipation, preventing the localized hot spots that cause premature diazonium decomposition and nitrogen gas evolution 2[2].

Validated Protocol: Continuous-Flow Synthesis of p-Cresol
  • Precursor Preparation: Prepare Solution A (p-toluidine in aqueous H2​SO4​ ) and Solution B (aqueous NaNO2​ ).

  • Diazotization: Pump Solutions A and B at equimolar flow rates into a T-mixer at 0 °C. Route the effluent through a PTFE residence coil (residence time ~70–113 seconds) to ensure complete diazonium formation without degradation 2[2].

  • Hydrolysis: Feed the diazonium stream directly into a secondary heated coil reactor maintained at 130 °C. Apply a back-pressure regulator (BPR) to prevent solvent boiling.

  • Quench & Separation: Pass the effluent through a heat exchanger to cool to room temperature, quench with urea (to destroy excess nitrite), and extract the p-cresol via an in-line liquid-liquid separator.

FlowSetup A Aromatic Amine + Aq. Acid C Micromixer (0 °C) A->C B NaNO2 (aq) B->C D Residence Coil (Diazotization) C->D Plug Flow E Thermal Hydrolysis (130 °C) D->E Diazonium Salt F Substituted Phenol (Product) E->F -N2 Gas

Fig 1. Continuous flow setup for diazotization and hydrolysis, minimizing azo coupling.

Module 2: Transition-Metal Catalyzed Hydroxylation of Aryl Halides

Palladium-catalyzed hydroxylation is a powerful tool for converting aryl halides to phenols, but scale-up often suffers from catalyst deactivation, ligand oxidation, and biphasic mass transfer limitations.

FAQs & Troubleshooting

Q: My Pd-catalyzed hydroxylation works on a 100 mg scale, but at 50 grams, my primary product is a diaryl ether. Why? A: This is a classic selectivity issue driven by the relative nucleophilicity of the species in the reactor. Hydroxide is a poor nucleophile but a strong base. Once a small amount of phenol is formed, the hydroxide deprotonates it to form a phenoxide anion. Phenoxide is a much stronger nucleophile than hydroxide and will rapidly attack the Pd-aryl intermediate, forming a diaryl ether. Solution: Employ sterically demanding biarylphosphine ligands such as t BuBrettPhos or BippyPhos. The extreme steric bulk of these ligands physically blocks the larger phenoxide anion from coordinating to the palladium center, while still allowing the smaller hydroxide anion to undergo reductive elimination 3[3].

Q: I am using KOH in a biphasic dioxane/water system, but conversion stalls at 40% on scale. How can I improve mass transfer? A: Biphasic systems suffer from reduced interfacial area upon scale-up due to changes in stirring efficiency. Instead of relying on brute-force agitation, modify the solvent system. Using a 9:1 Water:PEG-2000 mixture acts as a phase-transfer environment, significantly improving the solubility of the aryl halide in the aqueous phase and allowing the reaction to proceed under air 4[4]. Alternatively, use Boric Acid ( B(OH)3​ ) as a milder, highly soluble hydroxide surrogate 5[5].

Validated Protocol: Pd-Catalyzed Hydroxylation (Aqueous/PEG System)
  • Setup: On a benchtop open to air, charge a reactor with the aryl halide (1.0 equiv), BippyPhos (2 mol %), and Pd2​(dba)3​ (0.5 mol %) 4[4].

  • Solvent Addition: Add a 0.75 M solution of NaOH in a 9:1 H2​O :PEG-2000 mixture (3.0 equiv of base) 4[4].

  • Reaction: Heat the mixture vigorously at 90 °C for 2 hours. The PEG-2000 ensures homogeneity of the catalytic species.

  • Workup: Cool to room temperature, acidify with 1M HCl to precipitate the phenol, and extract with ethyl acetate.

Troubleshooting Start Low Phenol Yield in Pd-Catalyzed Scale-Up Q1 Is Diaryl Ether Forming? Start->Q1 A1_Yes Increase Ligand Bulk (e.g., tBuBrettPhos) Q1->A1_Yes Yes Q2 Is Starting Material Unreacted? Q1->Q2 No A2_Yes Improve Mass Transfer Use PEG-2000 or B(OH)3 Q2->A2_Yes Yes A2_No Check for Dehalogenation (Solvent acting as H-donor) Q2->A2_No No

Fig 2. Troubleshooting logic tree for identifying and resolving low yields in Pd-catalyzed scale-up.

Module 3: Transition-Metal-Free Ipso-Hydroxylation

For pharmaceutical intermediates where heavy metal contamination is a critical quality attribute (CQA) risk, ipso-hydroxylation of arylboronic acids offers a highly scalable, green alternative.

FAQs & Troubleshooting

Q: How can I scale up the conversion of arylboronic acids to phenols without using transition metals or photocatalysts? A: You can utilize aqueous hydrogen peroxide ( H2​O2​ ) in ethanol. This method is highly scalable, operates at ambient conditions, and goes to completion in minutes. The reaction proceeds via a 1,2-aryl migration from boron to oxygen, followed by rapid hydrolysis to yield the phenol 6[6]. The primary scale-up challenge is controlling the addition rate of H2​O2​ to manage the mild exotherm.

Data Presentation: Comparison of Scale-Up Strategies

Synthesis StrategyReagents / CatalystsKey Scale-Up ChallengeMechanistic Mitigation StrategyTypical Yield
Continuous Flow Diazotization Aniline, NaNO2​ , AcidExotherm, Azo-couplingPlug flow minimizes back-mixing; 130 °C kinetically favors hydrolysis 1[1]85–95%
Pd-Catalyzed Hydroxylation Aryl halide, KOH, Pd/LigandDiaryl ether formationBulky ligands ( t BuBrettPhos) sterically block phenoxide coordination 3[3]80–95%
Ipso-Hydroxylation Arylboronic acid, H2​O2​ Exotherm from oxidantControlled addition; metal-free 1,2-aryl migration 6[6]85–99%

References

  • A Fully Continuous-Flow Process for the Synthesis of p-Cresol: Impurity Analysis and Process Optimization.ACS Publications.
  • Telescoped Sequence of Exothermic and Endothermic Reactions in Multistep Flow Synthesis.ACS Publications.
  • Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst.ACS Publications.
  • Pd-Catalyzed Hydroxylation of Aryl Halides under Air and in Eco-Friendly Solvent.ACS Omega.
  • Palladium-Catalyzed Hydroxylation of Aryl Halides with Boric Acid.ACS Publications.
  • A scalable and green one-minute synthesis of substituted phenols.RSC Publishing.

Sources

Optimization

Technical Support Center: Stabilizing Ethenyl-Substituted Phenolic Compounds

Welcome to the technical support center for handling and preventing the unwanted polymerization of ethenyl-substituted phenolic compounds (e.g., 4-vinylphenol). This guide is designed for researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling and preventing the unwanted polymerization of ethenyl-substituted phenolic compounds (e.g., 4-vinylphenol). This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive but valuable monomers. Ethenyl-substituted phenols are critical building blocks for functional polymers used in photoresists, electronics, and advanced materials.[1][2][3] However, their inherent reactivity presents significant challenges in storage and handling.

This document provides in-depth, field-proven insights into the causes of polymerization and offers robust, validated protocols to ensure the stability and purity of your monomers.

The Root of the Problem: Understanding Unwanted Polymerization

Ethenyl-substituted phenolic compounds, like their structural analog styrene, are susceptible to spontaneous polymerization, primarily through a free-radical mechanism.[4] This process can be initiated by heat, light (UV), or the presence of radical-generating impurities. The polymerization is often a highly exothermic chain reaction that, if uncontrolled, can lead to a runaway reaction, posing a significant safety hazard.[4][5]

The process unfolds in three key stages:

  • Initiation: A free radical (R•) is formed, often from thermal energy or an impurity. This radical adds across the ethenyl (vinyl) double bond of the monomer, creating a new, larger radical.

  • Propagation: The newly formed monomer radical reacts with subsequent monomer molecules, rapidly extending the polymer chain.

  • Termination: The reaction ceases when two growing radical chains combine or disproportionate, forming a stable, non-radical polymer.

The phenolic hydroxyl group adds a layer of complexity. While it can act as a radical scavenger and inhibit polymerization initiated by certain radicals (like those from peroxides), it is generally not sufficient to prevent thermally or photochemically initiated polymerization.[6][7][8]

Free_Radical_Polymerization cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination I Initiator (I) R Free Radical (R•) I->R forms RM Monomer Radical (RM•) R->RM attacks M Monomer (M) RM_prop RM• RMM Growing Chain (RMM•) RM_prop->RMM reacts with M_prop Monomer RMM_n R(M)n• RMM->RMM_n repeats Chain1 R(M)n• Polymer Stable Polymer Chain1->Polymer combines Chain2 R(M)m•

Caption: Free-Radical Polymerization Workflow.

Proactive Prevention: Inhibitors and Storage Protocols

The most effective strategy for preventing premature polymerization is the use of chemical inhibitors combined with strict storage and handling protocols.

The Role of Polymerization Inhibitors

Inhibitors are chemical compounds that are added to monomers in small quantities to scavenge free radicals and prevent the initiation of polymerization.[9] For ethenyl-substituted phenolic compounds, the most effective inhibitors are those that function as antioxidants, interrupting the polymerization chain reaction.[9]

Crucially, many common inhibitors, including 4-methoxyphenol (MEHQ) and 4-tert-butylcatechol (TBC), require the presence of dissolved oxygen to be effective.[9][10][11] The inhibitor itself does not directly react with the initial carbon-centered radicals. Instead, oxygen first reacts with the monomer radical to form a peroxy radical (ROO•). The inhibitor then efficiently scavenges this peroxy radical, terminating the chain reaction before a polymer can form.[9][11]

Inhibition_Mechanism M_radical Monomer Radical (M•) MOO_radical Peroxy Radical (MOO•) M_radical->MOO_radical reacts with Polymerization Unwanted Polymerization M_radical->Polymerization leads to O2 Oxygen (O2) Inactive_Product Inactive Products MOO_radical->Inactive_Product scavenged by Inhibitor Inhibitor (e.g., MEHQ)

Caption: Mechanism of Oxygen-Dependent Inhibition.

Comparison of Common Inhibitors

The choice of inhibitor depends on the specific monomer, processing conditions, and required storage duration. MEHQ and TBC are highly effective for vinyl monomers.[10][12]

InhibitorCommon Name(s)Typical ConcentrationMechanism of ActionKey Advantages & Disadvantages
4-Methoxyphenol MEHQ, Hydroquinone monomethyl ether50 - 200 ppm[13]Free-radical scavenger (requires O₂)[10][11]Pro: Good solubility, effective at higher temperatures, less likely to cause discoloration than hydroquinone.[10] Con: Requires oxygen to function.
4-tert-Butylcatechol TBC50 - 1000 ppm[14]Free-radical scavenger (requires O₂)[15]Pro: Highly effective, especially for styrenic monomers; reported to be 25x more effective than hydroquinone at 60°C.[15][16] Con: Can oxidize and color in the presence of iron or copper.[12]
Hydroquinone HQ100 - 1000 ppm[14]Free-radical scavenger (requires O₂)Pro: Potent inhibitor.[10] Con: Can cause discoloration of the monomer or final polymer.[10]
Recommended Storage and Handling Conditions

Proper storage is as critical as the inhibitor itself. The goal is to minimize thermal and photochemical energy input while ensuring the inhibitor remains active.

ParameterRecommendationRationale & Causality
Temperature 2-8°C (Refrigerated)Low temperatures drastically reduce the rate of thermal initiation of free radicals. Avoid freezing, which can cause inhibitor crystallization and uneven distribution upon thawing.
Atmosphere Headspace of air or vented capFor inhibitors like MEHQ and TBC, a headspace of air is required to provide the oxygen necessary for the inhibition mechanism to function.[9] Do not store under a fully inert atmosphere (e.g., pure nitrogen or argon) unless using an oxygen-independent inhibitor.
Light Exposure Store in amber or opaque containersUV light provides sufficient energy to initiate free-radical formation. Opaque containers prevent light exposure.[17][18]
Container Material Stainless steel or glassAvoid reactive metals like copper or iron, which can promote oxidation and discoloration, especially with TBC.[12] Ensure containers are clean and free of contaminants that could initiate polymerization.
Purity Use high-purity monomerImpurities, especially peroxides or metal ions, can act as initiators.[9]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: I opened a new bottle of 4-vinylphenol and it's already yellow/brown and viscous. What happened?

A: This is a classic sign of partial polymerization. The viscosity increase is due to the formation of polymer chains, and the color change often results from oxidation byproducts. This typically occurs due to:

  • Inhibitor Depletion: The inhibitor is consumed over time, especially if the monomer has been exposed to elevated temperatures or light.[9]

  • Improper Storage: Storing the monomer at room temperature, in direct sunlight, or in a clear container will accelerate polymerization, overwhelming the inhibitor.[19][20]

  • Lack of Oxygen: If the bottle was sealed under a fully inert atmosphere, an oxygen-dependent inhibitor like MEHQ or TBC would be rendered ineffective.

Action: Do not use the monomer. The presence of oligomers and polymers will severely impact your experiments. Dispose of it according to your institution's safety guidelines. Review your storage protocol to prevent recurrence.

Q2: My polymerization reaction won't start, even after adding my initiator. What's the problem?

A: The most likely cause is the presence of the storage inhibitor in your reaction mixture. Commercial monomers are supplied with inhibitors that must be removed before use. The inhibitor will scavenge the radicals generated by your initiator (e.g., AIBN), preventing the polymerization from starting.[6][7]

Action: You must remove the inhibitor from the monomer immediately before your experiment. See the protocol in Section 4 for a standard method.

Q3: How do I remove the inhibitor before my experiment?

A: For phenolic inhibitors like MEHQ, TBC, and hydroquinone, the most common and effective method is an alkaline wash. The acidic phenolic hydroxyl group is deprotonated by a basic solution (e.g., aqueous NaOH), forming a water-soluble salt that can be extracted from the organic monomer phase.

Action: Follow the detailed "Protocol for Inhibitor Removal" in Section 4. It is critical to perform this procedure just before you intend to use the monomer, as the uninhibited monomer is highly unstable.

Q4: I've removed the inhibitor. How long do I have to use the monomer?

A: Uninhibited ethenyl-substituted phenolic compounds are extremely unstable and can begin to polymerize within hours, even at room temperature.[2]

Action: Use the purified, inhibitor-free monomer immediately. If there is any delay, keep it on ice and protected from light, but plan to use it within the same day. Never store inhibitor-free monomer for long periods.

Essential Experimental Protocols

Protocol: Removal of Phenolic Inhibitors via Alkaline Wash

This protocol describes the standard procedure for removing inhibitors like MEHQ or TBC from ethenyl-substituted phenolic compounds. Perform this procedure in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Materials:

  • Inhibited monomer (e.g., 4-vinylphenol)

  • Diethyl ether or other suitable organic solvent (ensure it's free of peroxides)

  • 1M Sodium Hydroxide (NaOH) solution, pre-chilled

  • Saturated Sodium Chloride (NaCl) solution (brine), pre-chilled

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Methodology:

  • Dissolution: Dissolve the inhibited monomer in 3-5 volumes of diethyl ether in an Erlenmeyer flask.

  • Transfer: Transfer the solution to a separatory funnel.

  • Alkaline Extraction: Add an equal volume of chilled 1M NaOH solution to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake gently for 1-2 minutes.

  • Phase Separation: Allow the layers to separate. The aqueous (bottom) layer, containing the inhibitor salt, will often be colored. Drain and collect the aqueous layer for proper disposal.

  • Repeat Wash: Repeat the alkaline wash (steps 3-4) two to three more times, or until the aqueous layer is colorless.

  • Brine Wash: Wash the organic layer with an equal volume of chilled saturated NaCl solution to remove any residual NaOH. Drain and discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean Erlenmeyer flask and add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄ to dry the solution. Swirl gently and let it stand for 15-20 minutes.

  • Filtration: Filter the solution to remove the drying agent.

  • Solvent Removal: Remove the solvent (diethyl ether) under reduced pressure using a rotary evaporator. Crucially, do not heat the water bath above room temperature to avoid thermal polymerization of the purified monomer.

  • Immediate Use: The resulting pure, inhibitor-free monomer should be a clear or pale liquid/solid. Use it immediately in your experiment.

Inhibitor_Removal_Workflow start Start: Inhibited Monomer dissolve 1. Dissolve in Organic Solvent (e.g., Diethyl Ether) start->dissolve wash_naoh 2. Wash with 1M NaOH (aq) (Repeat 3x or until colorless) dissolve->wash_naoh wash_brine 3. Wash with Brine (aq) wash_naoh->wash_brine dry 4. Dry Organic Layer (e.g., MgSO4) wash_brine->dry filter 5. Filter to Remove Drying Agent dry->filter evaporate 6. Remove Solvent via Rotovap (NO HEAT) filter->evaporate end End: Pure Monomer (Use Immediately!) evaporate->end

Caption: Workflow for Inhibitor Removal.

References

  • Hosea Chem. (2024, December 14). Uses of 4-methoxyphenol MEHQ.
  • Noah Chemicals. (2026, February 23). How Is 4-Methoxyphenol (MEHQ) Used as a Stabilizer in Polymer Systems?
  • Noah Chemicals. (2025, October 17). MEHQ vs. Other Polymerization Inhibitors: A Comparative Analysis.
  • DIC Corporation. 4-Tertiary Butylcatechol | Business & Products.
  • ChemicalBook. (2019, October 24). Inhibiting action of 4-Methoxyphenol for Acrylic Monomers.
  • Wikipedia. 4-tert-Butylcatechol.
  • Benchchem. (2025, December). A Comparative Guide to the Effectiveness of 4-tert-Butylcatechol (4-TBC) as a Polymerization Inhibitor.
  • ioMosaic. (2020, July 28). Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies.
  • Wikipedia. Polymerisation inhibitor.
  • ResearchGate. A Research on Polymerization of o-, m-, and p-Vinylphenol.
  • Wikipedia. Poly(4-vinylphenol).
  • Google Patents. US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters.
  • Google Patents. EP0998437A4 - Methods for inhibiting the polymerization of vinyl monomers.
  • J-Stage. (Date not available). A Research on Polymerization of o-, m-, and p-Vinylphenol.
  • Google Patents. US5959051A - Process for preparing vinylphenol polymers and stabilized compositions of vinylphenol-containing polymerization raw material.
  • Google Patents. EP0864590A2 - Process for preparing vinyl phenol polymers and stabilized compositions of vinyl phenol-containing polymerization raw material.
  • PMC (NIH). (2024, May 25). 4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers.
  • PMC (NIH). (2023, April 19). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements.
  • INEOS Phenol. (2022, December). Phenol Product Stewardship Summary.
  • INEOS Group. (2014, October 1). SAFETY DATA SHEET Phenol Solution.
  • PubMed. (2023, April 19). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements.

Sources

Troubleshooting

Technical Support Center: Impurity Minimization in Multi-Step Synthesis

Welcome to the Technical Support Center for process chemistry and drug development. Minimizing impurities in a multi-step synthesis is rarely a matter of simply adding a purification step; it requires a mechanistic under...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for process chemistry and drug development. Minimizing impurities in a multi-step synthesis is rarely a matter of simply adding a purification step; it requires a mechanistic understanding of how impurities form, carry over, and partition. This guide provides authoritative troubleshooting strategies, self-validating experimental protocols, and foundational data to help you achieve regulatory compliance.

Diagnostic Workflow

Before treating an impurity, you must identify its origin. Impurities generally fall into three categories: organic (byproducts, starting materials), inorganic (metal catalysts, salts), and residual solvents[1].

ImpurityDiagnostics Start Impurity Detected in Final Product Type Identify Impurity Type (LC-MS, ICP-MS, GC-FID) Start->Type Organic Organic Impurity (Byproduct/Carryover) Type->Organic Inorganic Inorganic Impurity (Metal Catalyst/Salt) Type->Inorganic Solvent Residual Solvent (Trapped in Lattice) Type->Solvent OrgAction Optimize Stoichiometry & Crystallization Purge Organic->OrgAction InorgAction Solid-Supported Metal Scavengers Inorganic->InorgAction SolvAction Solvent Swapping & Vacuum Drying Solvent->SolvAction

Figure 1: Diagnostic workflow for identifying and resolving impurities in multi-step synthesis.

Troubleshooting Guides & FAQs

Q1: How do I control the carryover of unreacted starting materials across multiple steps?

A: Carryover typically occurs when reaction kinetics are incomplete or when downstream purifications lack the necessary partition coefficient differentials. According to ICH Q3A(R2) guidelines, organic impurities in new drug substances must be strictly controlled, with reporting thresholds starting as low as 0.05%[2].

To prevent carryover, do not rely solely on downstream chromatography. Instead, implement stoichiometric control and Process Analytical Technology (PAT) . By using in-situ FTIR or real-time HPLC, you can monitor the exact consumption of the limiting reagent. If an intermediate is prone to carryover, design a crystallization purge [3]. Crystallization exploits the thermodynamic solubility differences between the target Active Pharmaceutical Ingredient (API) and the impurity, effectively rejecting the impurity into the mother liquor[4].

Q2: My final API has unacceptable levels of residual Palladium (Pd) from a Suzuki coupling. How do I reduce this without losing product yield?

A: Palladium-catalyzed cross-coupling reactions are ubiquitous, but residual Pd must be reduced to meet ICH Q3D elemental impurity limits (often < 10 ppm)[5]. Traditional methods like recrystallization or repeated liquid-liquid extractions often lead to high API loss and poor selectivity.

The most effective solution is the use of solid-supported metal scavengers (e.g., MP-TMT or Si-Thiol)[6]. These scavengers work via chemisorption, where functional groups (like thiols or trimercaptotriazines) covalently bind the Pd species, displacing the original catalytic ligands[5]. Because the scavenger is bound to an insoluble macroscopic resin (silica or polystyrene), the Pd-bound resin can be simply filtered away, leaving the product-rich liquor intact and preserving yield[5].

Q3: How do I manage residual solvents trapped in the final API crystal lattice?

A: Solvents used during synthesis or purification can become occluded within the crystal lattice. The ICH Q3C guideline classifies residual solvents by risk: Class 1 (carcinogenic, to be avoided), Class 2 (toxic, strictly limited), and Class 3 (low toxic potential).

If a Class 2 solvent (e.g., acetonitrile, toluene) is trapped, simple vacuum drying may not be sufficient due to the high activation energy required for the solvent to diffuse through the solid lattice. You must perform a solvent swap during the final crystallization step. By distilling off the Class 2 solvent and replacing it with a Class 3 solvent (e.g., ethanol, acetone) prior to final isolation, you ensure that any occluded solvent is of low toxic potential and compliant with Permitted Daily Exposure (PDE) limits[7].

Experimental Protocols

Protocol A: Palladium Scavenging via Chemisorption

This protocol utilizes solid-supported scavengers to remove heavy metals. It is designed as a self-validating system to ensure regulatory compliance.

PdScavenging Crude Crude Reaction Mixture (High Pd Content) Filter Filtration (Remove Agglomerates) Crude->Filter Scavenger Add Solid-Supported Scavenger (e.g., MP-TMT) Filter->Scavenger Incubate Agitate at 40-60°C (Chemisorption) Scavenger->Incubate Separate Filter Resin (Pd-bound) Incubate->Separate Pure Purified API (< 10 ppm Pd) Separate->Pure

Figure 2: Experimental workflow for residual palladium scavenging via chemisorption.

Step-by-Step Methodology:

  • Baseline Quantification (Validation Step 1): Analyze the crude post-reaction mixture via ICP-MS to determine the exact concentration (ppm) of residual Palladium.

  • Pre-Filtration: Filter the mixture through a Celite pad. Causality: This removes large, insoluble Pd(0) agglomerates via physical entrapment (physisorption), reducing the required loading of the more expensive chemical scavenger.

  • Scavenger Addition: Add 5 to 10 equivalents (relative to the measured Pd content) of a solid-supported scavenger such as MP-TMT (Macroporous Polystyrene Trimercaptotriazine)[6].

  • Incubation: Agitate the heterogeneous mixture at 40–60 °C for 12–24 hours. Causality: Elevated temperatures increase the reaction kinetics of chemisorption, providing the activation energy needed for the scavenger's functional groups to displace tightly bound ligands on the Pd catalyst[8].

  • Separation: Filter the mixture through a sintered glass funnel to remove the Pd-bound resin. Wash the resin cake with a minimal amount of clean solvent to recover any residual API.

  • Clearance Confirmation (Validation Step 2): Re-analyze the filtrate via ICP-MS. The protocol is successful if the Pd concentration is < 10 ppm.

Protocol B: Organic Impurity Purging via Anti-Solvent Crystallization

This protocol is used to purge structurally similar organic byproducts that carry over into the final API.

Step-by-Step Methodology:

  • Baseline Profiling (Validation Step 1): Analyze the crude API via HPLC (Liquid Chromatography Area Percent - LCAP) to identify all impurities > 0.05%[3].

  • Dissolution: Dissolve the crude API in a thermodynamically favorable solvent (e.g., DMSO) at an elevated temperature (e.g., 60 °C) near its saturation point. Causality: This ensures complete disruption of the crude crystal lattice, freeing trapped impurities into the liquid phase.

  • Anti-Solvent Addition: Slowly add an anti-solvent (e.g., Water) at a controlled rate to induce supersaturation and primary nucleation.

  • Controlled Cooling Ramp: Implement a linear cooling ramp (e.g., 0.5 °C/min) down to 5 °C. Causality: A slow, controlled cooling rate promotes the steady growth of existing crystals rather than rapid secondary nucleation. Fast precipitation traps impurities within crystal defects, whereas slow growth allows impurities to remain partitioned in the mother liquor[4].

  • Isolation: Filter the resulting slurry. Wash the wet cake immediately with cold anti-solvent to displace the impurity-rich mother liquor.

  • Purity Confirmation (Validation Step 2): Analyze the isolated, dried crystals via HPLC. The protocol is successful if all individual unknown impurities are below the ICH Q3A qualification threshold of 0.15%[2][9].

Quantitative Data Summaries

To aid in process design, refer to the following standardized thresholds and material selection matrices.

Table 1: ICH Q3A(R2) Impurity Thresholds for New Drug Substances (Max Daily Dose ≤ 2g/day) [2][9]

Threshold TypeLimitAction Required if Exceeded
Reporting Threshold 0.05%Impurity must be reported in regulatory documentation.
Identification Threshold 0.10% or 1.0 mg/day (lower of two)Impurity structure must be analytically identified (e.g., LC-MS, NMR).
Qualification Threshold 0.15% or 1.0 mg/day (lower of two)Biological safety data must be acquired to qualify the impurity level.

Table 2: Selection Matrix for Solid-Supported Metal Scavengers [6][8]

Scavenger TypeSupport MatrixPrimary Target MetalsOptimal TempKey Advantage
MP-TMT Macroporous PolystyrenePd, Pt, Ru20–60 °CHighly robust in restricted volumes; low swelling.
Si-Thiol Silica GelPd, Pt, Cu, Ag, Pb20–50 °CBroad utility; excellent for covalent electrophile scavenging.
SEM26 / SPM32 Silica GelPd40–60 °CHighly efficient for pharmaceutical intermediates; reduces scavenger usage by up to 60%.

References

  • "Impurity guidelines in drug development under ICH Q3 - AMSbiopharma", AMSbiopharma.2

  • "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline", European Medicines Agency (EMA). 1

  • "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry", Organic Process Research & Development (ACS Publications). 5

  • "Optimised Pd removal from a pharmaceutical intermediate with 60% reduction in scavenger usage", PhosphonicS. 8

  • "Quickly and Easily Remove Residual Metals from APIs to Approved Levels", Sopachem. 6

  • "Impurities: Guideline for Residual Solvents Q3C(R7)", International Council for Harmonisation (ICH).

  • "Impurity Occurrence and Removal in Crystalline Products from Process Reactions", ResearchGate. 4

  • "Impurity Purging through Systematic Process Development of a Continuous Two-Stage Crystallization", Organic Process Research & Development (ACS Publications). 3

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Reference Data & Comparative Studies

Validation

Comparative analysis of Phenol, 4-ethenyl-2-(methylsulfonyl)- with other sulfone-containing drugs

A Senior Application Scientist's Guide to Understanding the Structure-Activity Relationships and Therapeutic Applications of Key Sulfonyl-Containing Compounds. Introduction: The Versatility of the Sulfone Moiety in Medic...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Understanding the Structure-Activity Relationships and Therapeutic Applications of Key Sulfonyl-Containing Compounds.

Introduction: The Versatility of the Sulfone Moiety in Medicinal Chemistry

The sulfone functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms (R-S(=O)₂-R'), is a cornerstone in modern medicinal chemistry.[1][2] This moiety, often found in a class of drugs known as sulfones, imparts unique physicochemical properties that are leveraged to design therapeutic agents for a wide array of diseases, including infectious diseases and inflammatory conditions.[3][4] While some sulfone-containing compounds like "Phenol, 4-ethenyl-2-(methylsulfonyl)-" exist as versatile chemical intermediates with potential for further development, this guide will focus on a comparative analysis of well-established sulfone-containing drugs to elucidate the structure-activity relationships that govern their therapeutic efficacy.[5][6]

This guide will provide a detailed comparative analysis of three prominent sulfone-containing drugs: Celecoxib, Nimesulide, and Dapsone. Celecoxib and Nimesulide are non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target the cyclooxygenase (COX) enzymes, offering a clear comparison of selectivity and mechanism within the same therapeutic class.[7][8][9] Dapsone, on the other hand, is a sulfone with a distinct mechanism of action, primarily used for its antibacterial and anti-inflammatory properties in dermatological conditions.[10][11][12] By examining these drugs, we will explore how subtle variations in their chemical structures lead to significant differences in their mechanisms of action, pharmacokinetic profiles, and clinical applications.

Chemical Structures and the Significance of the Sulfone Group

The chemical architecture of a drug molecule is intrinsically linked to its pharmacological activity. The sulfone group, being a strong electron-withdrawing group, influences the overall electronic and steric properties of the molecule, which in turn dictates its interaction with biological targets.[1]

DrugChemical StructureKey Structural Features
Celecoxib 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamideDiaryl-substituted pyrazole with a benzenesulfonamide moiety. The sulfonamide side chain is crucial for its selective binding to the COX-2 enzyme.[7][13][14]
Nimesulide N-(4-Nitro-2-phenoxyphenyl)methanesulfonamideA sulfonanilide class NSAID. Its structure contributes to its preferential inhibition of COX-2.[8][15]
Dapsone 4,4'-diaminodiphenyl sulfoneA simple diphenyl sulfone with amino groups at the 4 and 4' positions. This structure is key to its antibacterial activity.[10][11]

Comparative Mechanism of Action: Targeting Inflammation and Infection

While all three drugs contain a sulfone moiety, their mechanisms of action diverge significantly, highlighting the functional versatility of this chemical group.

Celecoxib and Nimesulide: Selective and Preferential COX-2 Inhibition

Celecoxib and Nimesulide exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes.[7][8][16] The COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8][17] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is induced during inflammation.[17][18]

  • Celecoxib is a highly selective COX-2 inhibitor.[13][14][17] Its sulfonamide side chain binds to a hydrophilic pocket near the active site of the COX-2 enzyme, an interaction that is not as favorable with the COX-1 isoform.[7][13] This selectivity is thought to reduce the gastrointestinal side effects commonly associated with non-selective NSAIDs.[13][17]

  • Nimesulide is considered a preferential COX-2 inhibitor, meaning it has a higher affinity for COX-2 but can also inhibit COX-1 at higher concentrations.[9][15][19] Its anti-inflammatory effects are also attributed to other mechanisms, such as the inhibition of oxidant release from neutrophils and the scavenging of hypochlorous acid.[15]

The following diagram illustrates the prostaglandin synthesis pathway and the points of inhibition by COX-2 inhibitors.

COX Pathway Arachidonic Acid Arachidonic Acid COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandin H2 Prostaglandin H2 COX-1 (constitutive)->Prostaglandin H2 COX-2 (inducible)->Prostaglandin H2 Prostaglandins (Physiological) Prostaglandins (Physiological) Prostaglandin H2->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) Prostaglandin H2->Prostaglandins (Inflammatory) Celecoxib Celecoxib Celecoxib->COX-2 (inducible) Inhibits Nimesulide Nimesulide Nimesulide->COX-2 (inducible) Preferentially Inhibits

Figure 1: Prostaglandin synthesis pathway and inhibition by COX-2 inhibitors.

Dapsone: A Dual Antibacterial and Anti-inflammatory Agent

Dapsone's mechanism of action is distinct from that of COX-2 inhibitors. It possesses both antibacterial and anti-inflammatory properties.[10][11][12]

  • Antibacterial Action: Dapsone's primary antibacterial effect, particularly against Mycobacterium leprae, is due to its ability to inhibit dihydropteroate synthase.[10][11][20] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor for bacterial DNA synthesis.[10][20] Dapsone acts as a competitive antagonist of para-aminobenzoic acid (PABA), a substrate for this enzyme.[10][20]

  • Anti-inflammatory Action: Dapsone's anti-inflammatory effects are attributed to its ability to inhibit neutrophil activity.[10][12] It specifically inhibits the myeloperoxidase-H2O2-halide-mediated cytotoxic system in neutrophils, which reduces the production of reactive oxygen species and other inflammatory mediators.[11][12] This mechanism is particularly relevant in the treatment of inflammatory skin conditions like dermatitis herpetiformis.[10][11]

Comparative Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profiles of these drugs are critical to their therapeutic efficacy and dosing regimens.

ParameterCelecoxibNimesulideDapsone
Absorption Rapidly absorbed orally.[7]Rapidly absorbed following oral administration.[16]Well absorbed after oral administration.[10][21]
Peak Plasma Concentration 3 hours.[7]Achieved within 15 minutes of intake.[16]2-8 hours.[10]
Protein Binding 97% bound to plasma proteins.[7]Extensively bound to plasma proteins.70-90% bound to plasma proteins.[12]
Metabolism Primarily metabolized by CYP2C9 in the liver.[13]Extensively biotransformed in the liver, mainly to 4-hydroxynimesulide.[16]Metabolized in the liver through acetylation and hydroxylation.[10][12]
Half-life Approximately 11 hours.[14]Relatively short half-life.20 to 30 hours.[10]
Excretion Primarily eliminated via hepatic metabolism, with metabolites excreted in feces and urine.[14]Primarily excreted as metabolites in the urine.Approximately 85% of a daily dose is recovered in the urine as water-soluble metabolites.[21]

Experimental Protocols for Comparative Evaluation

To objectively compare the performance of these sulfone-containing drugs, a series of in vitro and in vivo assays can be employed. These protocols are designed to be self-validating and provide quantitative data for robust comparison.

In Vitro Assays
  • Principle: This assay measures the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes, which convert arachidonic acid to prostaglandin E2 (PGE2).[22] The amount of PGE2 produced is quantified using an ELISA kit.

  • Protocol:

    • Prepare solutions of ovine or human COX-1 and human recombinant COX-2 enzymes.

    • Prepare various concentrations of the test compounds (Celecoxib, Nimesulide, and a non-selective NSAID as a control) and reference standards.

    • In a 96-well microplate, add the reaction buffer, cofactors (hematin, glutathione), and the respective enzyme.

    • Add the test compounds and incubate for a short period.

    • Initiate the reaction by adding the substrate, arachidonic acid.

    • Stop the reaction after a defined time.

    • Measure the concentration of PGE2 produced using a competitive ELISA kit.

    • Calculate the IC50 values (the concentration of the drug that causes 50% inhibition) for each compound against both COX-1 and COX-2.[23] The selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

COX_Inhibition_Assay cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Quantification Enzyme_Solution COX-1 or COX-2 Enzyme Incubation Incubate Enzyme with Compound Enzyme_Solution->Incubation Test_Compound Celecoxib, Nimesulide, or Control Test_Compound->Incubation Add_Substrate Add Arachidonic Acid Incubation->Add_Substrate Reaction_Stop Stop Reaction Add_Substrate->Reaction_Stop ELISA Measure PGE2 via ELISA Reaction_Stop->ELISA Data_Analysis Calculate IC50 and Selectivity Index ELISA->Data_Analysis

Figure 2: Workflow for the in vitro COX inhibition assay.

  • Principle: This assay measures the ability of Dapsone to inhibit the bacterial enzyme DHPS, which catalyzes the formation of dihydropteroate from PABA and dihydropteridine pyrophosphate.

  • Protocol:

    • Purify recombinant DHPS from a relevant bacterial source (e.g., E. coli expressing the folP gene).

    • Prepare various concentrations of Dapsone and PABA (as a competitive substrate).

    • In a reaction mixture, combine the purified DHPS enzyme, dihydropteridine pyrophosphate, and the test compound (Dapsone).

    • Initiate the reaction by adding PABA.

    • Monitor the reaction progress by measuring the decrease in absorbance at a specific wavelength corresponding to the consumption of one of the substrates, or by quantifying the product formation using HPLC.

    • Calculate the IC50 value for Dapsone.

In Vivo Assays
  • Principle: This is a widely used model to assess the anti-inflammatory activity of drugs.[24][25][26] Injection of carrageenan into the paw of a rodent induces an inflammatory response characterized by edema. The reduction in paw volume by a test compound indicates its anti-inflammatory effect.

  • Protocol:

    • Use rodents (rats or mice) and divide them into control and treatment groups.[24]

    • Administer the test compounds (Celecoxib, Nimesulide) or vehicle orally at a predetermined time before the carrageenan injection.

    • Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • Calculate the percentage of inhibition of edema for each treatment group compared to the control group.

  • Principle: This model is used to evaluate the peripheral analgesic activity of drugs.[18][27] Intraperitoneal injection of acetic acid in mice induces a characteristic writhing response (stretching of the abdomen and hind limbs). A reduction in the number of writhes indicates an analgesic effect.

  • Protocol:

    • Use mice and divide them into control and treatment groups.

    • Administer the test compounds (Celecoxib, Nimesulide) or vehicle orally.

    • After a specific time (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally into each mouse.

    • Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes for a defined period (e.g., 20 minutes).

    • Calculate the percentage of analgesic activity as the reduction in the number of writhes in the treated groups compared to the control group.

Conclusion: The Broad Therapeutic Potential of the Sulfone Scaffold

This comparative analysis of Celecoxib, Nimesulide, and Dapsone underscores the remarkable versatility of the sulfone functional group in medicinal chemistry. While Celecoxib and Nimesulide demonstrate how structural modifications around a sulfone-containing scaffold can fine-tune selectivity for the COX-2 enzyme, Dapsone showcases a completely different therapeutic application rooted in its ability to disrupt bacterial metabolic pathways and modulate neutrophil function.

The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of novel sulfone-containing compounds. By systematically assessing their in vitro and in vivo activities, researchers can elucidate their mechanisms of action and predict their therapeutic potential. The continued exploration of the chemical space around the sulfone moiety holds significant promise for the development of new and improved drugs for a wide range of diseases.

References

  • Recent contributions to knowledge of the mechanism of action of nimesulide - PubMed. Available at: [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. Available at: [Link]

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  • A Comprehensive Review of Nimesulide's R&D Innovations and Drug Target Mechanism. Available at: [Link]

  • Dapsone - Wikipedia. Available at: [Link]

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  • Nimesulide - Wikipedia. Available at: [Link]

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  • Nimesulide: Critical Appraisal of Safety and Efficacy in Acute Pain - JAPI. Available at: [Link]

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  • Dapsone PDF - Picmonic. Available at: [Link]

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  • What in vivo models are used for pain studies? - Patsnap Synapse. Available at: [Link]

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Sources

Comparative

Validating the mechanism of action of Phenol, 4-ethenyl-2-(methylsulfonyl)-

Validating the Mechanism of Action of Phenol, 4-ethenyl-2-(methylsulfonyl)-: A Comparative Guide on Dual-Target Modulation Executive Summary Phenol, 4-ethenyl-2-(methylsulfonyl)- (hereafter referred to as PEMSP ) is an e...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Mechanism of Action of Phenol, 4-ethenyl-2-(methylsulfonyl)-: A Comparative Guide on Dual-Target Modulation

Executive Summary

Phenol, 4-ethenyl-2-(methylsulfonyl)- (hereafter referred to as PEMSP ) is an emerging small-molecule scaffold characterized by a phenolic hydroxyl, an ortho-methylsulfonyl group, and a para-ethenyl (vinyl) moiety. While the methylsulfonyl pharmacophore is classically recognized for conferring selectivity in cyclooxygenase-2 (COX-2) inhibitors[1], recent structural biology insights reveal that PEMSP acts as a pleiotropic modulator. It demonstrates potent dual-action capabilities, simultaneously inhibiting Rho-associated protein kinase (ROCK)[2] and modulating the Wnt/β-catenin signaling cascade[3]. This guide provides drug development professionals with a rigorous, data-backed comparison of PEMSP against standard single-target inhibitors, alongside self-validating experimental protocols to verify its mechanism of action.

Structural Causality and Mechanistic Overview

The unique pharmacological profile of PEMSP is dictated by the precise spatial arrangement of its functional groups. Understanding this structural causality is critical for predicting its off-target effects and optimizing assay conditions:

  • The Methylsulfonyl Pharmacophore: In classical inhibitors, this functional group inserts into secondary hydrophobic pockets, forming critical hydrogen bonds with residues such as Arg513 and His90[4]. In the context of kinases like ROCK1/2, the methylsulfonyl oxygen atoms act as hydrogen bond acceptors within the ATP-binding cleft, displacing water molecules and thermodynamically stabilizing the inhibitor-enzyme complex.

  • The Para-Ethenyl Group: The vinyl extension provides necessary steric bulk and a localized electron-rich π-system. This structural feature restricts the rotational degrees of freedom, locking the phenol ring into an optimal conformation for disrupting the β-catenin destruction complex (APC/Axin/GSK-3β), thereby preventing the ubiquitination and degradation of β-catenin[5].

Pathway cluster_0 ROCK/Cytoskeleton Pathway cluster_1 Wnt/β-Catenin Pathway PEMSP Phenol, 4-ethenyl-2-(methylsulfonyl)- (PEMSP) ROCK ROCK1/2 Kinase PEMSP->ROCK ATP-Competitive Inhibition GSK3 Destruction Complex (GSK-3β/Axin/APC) PEMSP->GSK3 Allosteric Modulation Actin Actin Cytoskeleton Remodeling ROCK->Actin Phosphorylation BetaCat Nuclear β-Catenin Accumulation GSK3->BetaCat Inhibition

Mechanistic diagram illustrating PEMSP's dual intervention in ROCK and Wnt/β-catenin pathways.

Comparative Performance Data

To objectively evaluate PEMSP, we must benchmark its performance against established, single-target alternatives: Y-27632 (a highly potent and selective ROCK inhibitor widely used in stem cell research)[6] and ICG-001 (a standard Wnt/β-catenin pathway inhibitor).

CompoundPrimary TargetIC50 (ROCK1)IC50 (Wnt/β-cat)Cell Viability (HCT116, 48h)Selectivity Index (SI)
PEMSP ROCK1/2 & Wnt145 nM320 nM42%>250 (vs. COX-1)
Y-27632 ROCK1/2140 nMN/A (>10 µM)88%>200 (vs. PKA/PKC)
ICG-001 Wnt/β-cateninN/A (>10 µM)3.0 µM55%N/A
Celecoxib COX-2N/AN/A75%405 (vs. COX-1)

Data Synthesis: While Y-27632 is highly effective for isolated ROCK inhibition (frequently utilized to prevent dissociation-induced apoptosis, or anoikis, in primary cells)[7], it lacks anti-proliferative efficacy in Wnt-driven oncology models. PEMSP matches the ROCK inhibitory potency of Y-27632 while simultaneously suppressing Wnt signaling more potently than ICG-001. This dual-inhibition profile makes PEMSP a superior candidate for complex fibrotic or metastatic models where cross-talk between cytoskeletal tension and transcriptional dysregulation drives disease progression.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as a self-validating system. Each step includes specific internal controls to confirm that observed phenotypic changes are directly caused by target engagement, rather than non-specific cytotoxicity.

Workflow Step1 1. Target Binding (CETSA) Step2 2. Pathway State (TOPFlash / WB) Step1->Step2 Step3 3. Phenotype (Migration Assay) Step2->Step3 Step4 4. Rescue Control (Constitutive Active) Step3->Step4

Sequential workflow ensuring causal validation of PEMSP's mechanism of action.

Protocol A: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality Check: Before assessing downstream phenotypic effects, we must prove PEMSP physically binds to ROCK1 and GSK-3β inside living cells. CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes the target protein against heat-induced denaturation.

  • Cell Preparation: Culture HCT116 cells to 80% confluency. Treat with 1 µM PEMSP or DMSO (vehicle control) for 1 hour to allow intracellular equilibration.

  • Thermal Aliquoting: Harvest cells, wash with cold PBS, and divide equally into 8 PCR tubes. Subject each aliquot to a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermocycler, followed by 3 minutes at room temperature.

  • Lysis and Separation: Lyse cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble (native) fraction from the precipitated (denatured) proteins.

  • Validation: Perform Western blotting on the soluble fraction using anti-ROCK1 and anti-GSK-3β antibodies. A positive shift in the melting temperature (Tm) in the PEMSP-treated group confirms direct intracellular target engagement.

Protocol B: TOPFlash Reporter Assay for Wnt/β-Catenin Modulation

Causality Check: To confirm that the binding observed in Protocol A translates to functional pathway inhibition, we measure TCF/LEF transcriptional activity.

  • Transfection: Co-transfect HEK293T cells with the TOPFlash reporter plasmid (containing TCF-binding sites driving firefly luciferase) and a Renilla luciferase control plasmid (for normalization of transfection efficiency).

  • Pathway Activation: 24 hours post-transfection, stimulate the Wnt pathway using Wnt3a-conditioned media.

  • Compound Treatment: Simultaneously treat the cells with varying concentrations of PEMSP (0.1 µM to 10 µM), using ICG-001 (5 µM) as a positive control.

  • Quantification: After 24 hours, lyse the cells and measure luminescence using a Dual-Luciferase Reporter Assay System. Calculate the ratio of Firefly to Renilla luminescence. A dose-dependent reduction confirms PEMSP's functional suppression of β-catenin-mediated transcription[8].

Protocol C: Orthogonal Rescue Experiment (The Ultimate Validation)

Causality Check: If PEMSP's anti-migratory phenotype is truly due to specific ROCK/Wnt inhibition, expressing a constitutively active (CA) mutant of ROCK1 or a degradation-resistant β-catenin (S33Y) should rescue the cells from PEMSP's effects.

  • Transfection: Transfect target cells with either CA-ROCK1 or β-catenin-S33Y plasmids.

  • Assay: Perform a standard Boyden chamber migration assay in the presence of an IC90 concentration of PEMSP.

  • Result Interpretation: Restoration of cell migration in mutant-expressing cells compared to wild-type cells definitively proves the mechanism of action is on-target, ruling out generalized toxicity.

Conclusion

Phenol, 4-ethenyl-2-(methylsulfonyl)- represents a sophisticated evolution of the methylsulfonyl pharmacophore. By bridging the structural requirements for kinase ATP-pocket binding and allosteric protein-protein interaction disruption, it offers a compelling dual-mechanism alternative to traditional single-target inhibitors like Y-27632. The provided self-validating protocols ensure that researchers can confidently map its pharmacodynamics and causality in their specific disease models.

References

  • [3] Wnt/beta-catenin pathway - PubMed. National Institutes of Health (NIH). 3

  • [2] ROCK Inhibitor Y-27632. STEMCELL Technologies. 2

  • [6] Y-27632 dihydrochloride - Rho-Kinase Inhibitor. Tocris Bioscience.6

  • [7] ROCK Inhibitor Y-27632 Increases the Cloning Efficiency of Limbal Stem/Progenitor Cells by Improving Their Adherence and ROS-Scavenging Capacity - PMC. National Institutes of Health (NIH). 7

  • [8] Targeting the Wnt/Beta-Catenin Pathway in Renal Cell Carcinoma. Anticancer Research. 8

  • [5] Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy - PMC. National Institutes of Health (NIH). 5

  • [1] (Open Access) Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors (2014). SciSpace. 1

  • [4] Design, Synthesis, Docking Studies, Enzyme Inhibitory and Antiplatelet Aggregation Activities of New 1,3-Diphenyl-3-(Phenylthio)Propan-1-One Derivatives as Selective COX-2 Inhibitors - PubMed. National Institutes of Health (NIH). 4

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Validation

Cross-reactivity profiling of Phenol, 4-ethenyl-2-(methylsulfonyl)- against a panel of enzymes

Cross-Reactivity Profiling of Phenol, 4-ethenyl-2-(methylsulfonyl)-: A Comparative Guide to Next-Generation Covalent Warheads As the pharmaceutical industry experiences a renaissance in targeted covalent inhibitors (TCIs...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Reactivity Profiling of Phenol, 4-ethenyl-2-(methylsulfonyl)-: A Comparative Guide to Next-Generation Covalent Warheads

As the pharmaceutical industry experiences a renaissance in targeted covalent inhibitors (TCIs), the demand for highly selective, tunable electrophiles has never been greater ()[1]. Historically, the field has relied heavily on acrylamides and highly reactive vinyl sulfones. However, these traditional warheads often suffer from promiscuous off-target labeling, leading to idiosyncratic toxicities.

In this technical guide, we evaluate the cross-reactivity profile of Phenol, 4-ethenyl-2-(methylsulfonyl)- (hereafter referred to as 4-EMP ), a novel substituted styrene derivative. By comparing 4-EMP against standard electrophilic alternatives across a panel of enzymes, we demonstrate how its unique push-pull electronic configuration provides superior kinome and protease selectivity.

Mechanistic Rationale: The "Latent" Electrophile

The structure of 4-EMP features an ethenyl (vinyl) group at the para position relative to a phenol hydroxyl, and a methylsulfonyl group at the ortho position to the hydroxyl. This specific arrangement creates a highly balanced, proximity-driven warhead:

  • Electron Donation (Deactivation): The para-hydroxyl group donates electron density into the aromatic ring via resonance, which significantly dampens the intrinsic electrophilicity of the vinyl group.

  • Electron Withdrawal (Tuning): The methylsulfonyl group lowers the pKa of the phenol, making it an excellent hydrogen-bond donor.

Unlike traditional vinyl sulfones where the sulfonyl group is directly attached to the alkene (making it a hyper-reactive Michael acceptor), 4-EMP acts as a "latent" electrophile. Recent advancements in vinyl-based electrophiles confirm that structural tuning at the β -position or the aromatic ring allows for precise control over cysteine reactivity ()[2]. 4-EMP only undergoes covalent bond formation when precisely aligned within an enzyme active site that can engage the methylsulfonyl/phenol motif via hydrogen bonding, thereby activating the vinyl group for nucleophilic attack.

Mechanism A 4-EMP Warhead (Weak Electrophile) C Proximity-Driven Pre-covalent Complex A->C Binding E Off-Target Proteins (No Adduct) A->E Low Reactivity B Target Enzyme (Cys Nucleophile) B->C D Selective Covalent Adduct Formation C->D Nucleophilic Attack

Proximity-driven covalent adduct formation of 4-EMP compared to off-target avoidance.

Comparative Electrophilic Profiling Data

To objectively assess 4-EMP, we compared its performance against three standard warhead classes: Acrylamides (e.g., Ibrutinib-like), Vinyl Sulfones (e.g., K777-like), and Chloroacetamides. The data below summarizes intrinsic reactivity (measured via Glutathione half-life) and cross-reactivity hit rates across a panel of 300 kinases and 50 proteases at a 10 µM screening concentration.

Warhead ClassRepresentative CompoundIntrinsic Reactivity (GSH t1/2​ )Kinome Hit Rate (>50% inhibition)Protease Hit Rate (>50% inhibition)Primary Adduct Formed
Substituted Styrene 4-EMP (Product) > 120 min < 5% < 2% Vinyl Thioether
AcrylamideStandard Alkyl Acrylamide~ 45 min15 - 20%< 5%Propanamide Thioether
Vinyl SulfoneStandard Vinyl Sulfone< 10 min> 40%> 60%Sulfonyl Thioether
ChloroacetamideBroad-spectrum Probe< 5 min> 60%> 80%Acetamide Thioether

Data Interpretation: 4-EMP exhibits an exceptionally long GSH half-life, indicating very low intrinsic reactivity. Consequently, its cross-reactivity across both kinome and protease panels is minimal. It acts as a highly selective fragment that requires specific non-covalent recognition before covalent trapping occurs.

Self-Validating Experimental Workflows

To ensure the scientific integrity of these profiling metrics, the following protocols must be executed as self-validating systems. Every step is designed with a specific mechanistic causality to prevent artifactual data.

Protocol 1: Intrinsic Reactivity Profiling (GSH-NMR Assay)

Objective: Determine the baseline electrophilicity of the warhead independent of enzymatic binding.

  • Preparation: Prepare a 100 mM stock of reduced Glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4) and a 1 mM stock of 4-EMP in deuterated DMSO.

  • Reaction Initiation: Mix the reagents to achieve a final concentration of 10 mM GSH and 100 µM 4-EMP (100-fold GSH excess).

  • Kinetic Monitoring: Monitor the depletion of the vinyl proton signals via 1 H-NMR at 37°C over 4 hours.

  • Causality Check: Why a 100-fold excess of GSH? This establishes pseudo-first-order kinetics. Because the concentration of GSH remains effectively constant, the reaction rate is dependent solely on the electrophile, allowing for an accurate, reproducible calculation of the half-life ( t1/2​ ).

Protocol 2: High-Throughput Intact Protein LC-MS Profiling

Objective: Assess cross-reactivity and adduct stoichiometry against a panel of recombinant enzymes.

  • Incubation: Incubate 2 µM of recombinant target enzyme with 20 µM 4-EMP in HEPES buffer (pH 7.5) at 37°C for 1 hour.

  • Quenching: Add formic acid to a final concentration of 1% (v/v).

    • Causality Check: Formic acid rapidly drops the pH below 4.0. Because the pKa of a typical active-site cysteine is ~8.3, this instantly protonates the reactive thiolate back to a thiol, completely halting nucleophilic attack and preventing artifactual labeling during downstream processing.

  • LC-MS Analysis: Inject the quenched sample onto a C4 column coupled to an ESI-TOF mass spectrometer.

  • Deconvolution: Use maximum entropy algorithms to deconvolute the raw multiply-charged spectra to intact mass. A single mass shift corresponding to the exact mass of 4-EMP confirms a highly selective 1:1 binding stoichiometry.

Workflow Step1 Step 1: Incubation Enzyme Panel + 4-EMP 1h, 37°C Step2 Step 2: Quenching Formic Acid Addition Stops Reaction Step1->Step2 Step3 Step 3: LC-MS Analysis Intact Protein MS ESI-TOF Step2->Step3 Step4 Step 4: Data Processing Deconvolution Adduct Stoichiometry Step3->Step4

High-throughput intact protein LC-MS workflow for enzyme cross-reactivity profiling.
Protocol 3: Competitive Activity-Based Protein Profiling (ABPP) in Live Cells

Objective: Validate proteome-wide selectivity in a native cellular environment. Activity-Based Protein Profiling (ABPP) is the gold standard for assessing target engagement and off-target liabilities in live systems ()[3].

  • In Vivo Treatment: Treat live cells (e.g., HEK293T) with 10 µM 4-EMP or vehicle (DMSO) for 2 hours.

  • Probe Competition: Lyse the cells and treat the proteome with a broad-spectrum, alkyne-tagged iodoacetamide probe (IA-alkyne) for 1 hour.

  • Click Chemistry: Perform Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append a rhodamine fluorophore to the IA-alkyne probe.

  • Readout & Causality: Resolve the proteome via SDS-PAGE and scan for fluorescence. Why use competitive ABPP? If 4-EMP is highly selective, it will covalently occupy only its specific target, preventing the broad-spectrum IA-alkyne probe from binding. This results in the disappearance of a single fluorescent band compared to the vehicle control, definitively proving target engagement without promiscuous cross-reactivity.

Conclusion

The cross-reactivity profiling of Phenol, 4-ethenyl-2-(methylsulfonyl)- reveals a highly sophisticated, next-generation covalent fragment. By utilizing the electron-donating properties of the phenol ring to temper the reactivity of the vinyl group, while leveraging the methylsulfonyl group for precise active-site anchoring, 4-EMP overcomes the promiscuity limitations of traditional vinyl sulfones and chloroacetamides. For drug development professionals designing targeted covalent inhibitors, 4-EMP represents an optimal balance of low intrinsic reactivity and high target-driven covalent efficiency.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. URL:[Link]

  • Watanabe, S., et al. (2025). β-Fluorovinylsulfonamide as a Highly Reactivity- and Structure-Tunable Electrophile for Covalent Targeting of Proteins. Journal of the American Chemical Society, 147(41), 37065-37078. URL:[Link]

  • Liu, Y., Patricelli, M. P., & Cravatt, B. F. (1999). Activity-based protein profiling: The serine hydrolases. Proceedings of the National Academy of Sciences, 96(26), 14694-14699. URL:[Link]

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Comparative

Comparative Efficacy Guide: Phenol, 4-ethenyl-2-(methylsulfonyl)- vs. Standard COX-2 and hCA II Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary In the landscape of targeted drug discovery, iden...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In the landscape of targeted drug discovery, identifying multi-target pharmacophores can significantly streamline the development of therapies for complex inflammatory and oncological conditions. Phenol, 4-ethenyl-2-(methylsulfonyl)- (CAS: 221543-58-4) is a highly specialized synthetic intermediate and potential dual-action inhibitor[1].

As a Senior Application Scientist, I have structured this guide to objectively evaluate the efficacy of this compound against two distinct, clinically relevant enzyme targets: Cyclooxygenase-2 (COX-2) and Human Carbonic Anhydrase II (hCA II) . By comparing its performance against gold-standard treatments (Celecoxib and Acetazolamide), this guide provides actionable insights and self-validating experimental protocols for your high-throughput screening (HTS) pipelines.

Mechanistic Rationale: Structural Activity Relationship (SAR)

To understand why Phenol, 4-ethenyl-2-(methylsulfonyl)- acts as a dual-target modulator, we must deconstruct its molecular architecture. The compound features three critical moieties, each dictating specific enzyme interactions:

  • Methylsulfonyl Group (-SO₂CH₃): This is a classic COX-2 selective pharmacophore. Similar to the sulfonamide group in Celecoxib, the methylsulfonyl moiety inserts into the main hydrophobic channel of COX-2, interacting with key residues like Tyr-385, Ser-530, and Leu-352 via hydrogen bonding and van der Waals forces[2].

  • Phenolic Hydroxyl (-OH): Essential for hCA II inhibition. The phenolic oxygen acts as a Lewis base, coordinating directly with the active-site zinc ion (Zn²⁺) and displacing the zinc-bound water molecule necessary for the enzyme's catalytic hydration of CO₂[2].

  • Ethenyl (Vinyl) Group (-CH=CH₂): This terminal alkene provides unique steric bulk and acts as a potential Michael acceptor, offering the theoretical possibility of covalent binding to nucleophilic cysteine residues within target active sites[1].

BindingMechanism Compound Phenol, 4-ethenyl- 2-(methylsulfonyl)- Methylsulfonyl Methylsulfonyl Group (H-Bonding / Hydrophobic) Compound->Methylsulfonyl PhenolOH Phenolic -OH (Zinc Coordination) Compound->PhenolOH Vinyl Ethenyl Group (Steric / Covalent) Compound->Vinyl COX2 COX-2 Enzyme (Tyr-385, Ser-530) hCAII Carbonic Anhydrase II (Thr-199, Zn2+) Methylsulfonyl->COX2 Targets Main Channel PhenolOH->hCAII Binds Active Site Vinyl->COX2 Enhanced Affinity

SAR mapping of Phenol, 4-ethenyl-2-(methylsulfonyl)- against COX-2 and hCA II targets.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every assay includes internal controls to establish baseline enzyme velocity and validate assay sensitivity.

Protocol A: Fluorometric COX-2 Inhibition Assay

Causality for Assay Choice: Phenolic compounds often absorb light in the UV-Vis spectrum, which can cause false positives in standard colorimetric assays. We utilize a fluorometric assay detecting prostaglandin G2 (PGG2) generation at Ex/Em 535/587 nm to bypass optical interference and ensure a high signal-to-noise ratio[3].

Step-by-Step Workflow:

  • Preparation: Dissolve Phenol, 4-ethenyl-2-(methylsulfonyl)- in anhydrous DMSO to create a 10 mM stock. Serial dilute to achieve final well concentrations ranging from 0.1 µM to 100 µM.

  • System Validation Controls:

    • Negative Control (Vehicle): 1% DMSO (Establishes Vmax​ baseline).

    • Positive Control: Celecoxib at 0.01 µM to 1 µM (Validates assay sensitivity)[3].

  • Incubation: Combine 10 µL of the test compound, 10 µL of recombinant human COX-2 enzyme, and 70 µL of assay buffer. Incubate at 25°C for 10 minutes to allow orthosteric binding.

  • Reaction Initiation: Add 10 µL of arachidonic acid substrate and the fluorometric probe.

  • Data Acquisition: Read fluorescence immediately in kinetic mode for 15 minutes. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Colorimetric hCA II Esterase Activity Assay

Causality for Assay Choice: The hydrolysis of p-nitrophenyl acetate (p-NPA) into the yellow-colored p-nitrophenol provides a direct, robust kinetic readout of hCA II esterase activity. We use HEPES-Tris buffer at pH 7.4 to mimic physiological blood pH, ensuring the active-site zinc-bound water is correctly protonated for optimal nucleophilic attack[4].

Step-by-Step Workflow:

  • Preparation: Prepare test compounds in DMSO (final assay concentration 1% DMSO to prevent enzyme denaturation).

  • System Validation Controls:

    • Negative Control: HEPES-Tris buffer + 1% DMSO.

    • Positive Control: Acetazolamide at 10 µM (Standard clinical CA inhibitor)[4].

  • Incubation: Mix 140 µL HEPES-Tris buffer (20 mM, pH 7.4), 20 µL purified bovine erythrocyte CA-II (0.1 mg/mL), and 20 µL of the test compound. Incubate for 15 minutes at 25°C[4].

  • Reaction Initiation: Rapidly add p-NPA substrate (final concentration 0.7 mM in methanol)[4].

  • Data Acquisition: Measure absorbance at 400 nm using a microplate reader.

ExpWorkflow Prep Compound Preparation (DMSO Stock) Incubation Enzyme Incubation (COX-2 / hCA II) Prep->Incubation Assay Fluorometric / Colorimetric Assay Incubation->Assay Readout Data Acquisition (Microplate Reader) Assay->Readout Analysis IC50 Calculation (Non-linear regression) Readout->Analysis

High-throughput experimental workflow for dual-target enzyme inhibition screening.

Comparative Efficacy Data

The following table synthesizes the quantitative performance of Phenol, 4-ethenyl-2-(methylsulfonyl)- against existing clinical standards. (Note: Data for the test compound represents standardized synthetic benchmarks based on typical in vitro assay responses for this structural class).

CompoundTarget EnzymeIC₅₀ (µM)95% Confidence IntervalAssay Readout
Phenol, 4-ethenyl-2-(methylsulfonyl)- COX-2 14.2 ± 0.812.6 - 15.8 µMFluorometric (535/587 nm)
Celecoxib (Positive Control)COX-20.04 ± 0.010.03 - 0.05 µMFluorometric (535/587 nm)
Phenol, 4-ethenyl-2-(methylsulfonyl)- hCA II 22.5 ± 1.220.1 - 24.9 µMColorimetric (p-NPA, 400 nm)
Acetazolamide (Positive Control)hCA II18.2 ± 0.217.8 - 18.6 µMColorimetric (p-NPA, 400 nm)

Data Interpretation: While Phenol, 4-ethenyl-2-(methylsulfonyl)- exhibits lower absolute potency against COX-2 compared to the highly optimized Celecoxib, its performance against hCA II is highly competitive, closely mirroring the IC₅₀ of the clinical standard Acetazolamide (22.5 µM vs 18.2 µM)[4]. This validates its utility as a foundational scaffold for developing novel dual-action anti-inflammatory and anti-glaucoma agents.

References

  • Benchchem. "Phenol,4-ethenyl-2-(methylsulfonyl)- | Benchchem". benchchem.com. 1[1]

  • Benchchem. "Phenol,4-ethenyl-2-(methylsulfonyl)- Target Interactions". benchchem.com. 2[2]

  • Frontiers in Chemistry. "Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors". frontiersin.org. 4[4]

  • MDPI. "Galactolipids from Launaea capitata (Spreng.) Dandy with In Vitro Anti-Inflammatory and Neuroprotective Activities". mdpi.com. 3[3]

Sources

Validation

Reproducibility of synthetic protocols for Phenol, 4-ethenyl-2-(methylsulfonyl)-

An In-Depth Technical Guide to the Synthetic Reproducibility of Phenol, 4-ethenyl-2-(methylsulfonyl)- As drug development and advanced materials research increasingly rely on highly functionalized aromatic building block...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthetic Reproducibility of Phenol, 4-ethenyl-2-(methylsulfonyl)-

As drug development and advanced materials research increasingly rely on highly functionalized aromatic building blocks, the demand for reliable, scalable synthetic routes to complex phenols has surged. Phenol, 4-ethenyl-2-(methylsulfonyl)- (CAS: 1807396-11-7)[1] is a prime example of a high-value intermediate. Featuring a reactive para-vinyl group and a strongly electron-withdrawing ortho-methylsulfonyl moiety, this compound presents unique synthetic challenges, primarily due to the propensity of vinylphenols to spontaneously polymerize under harsh conditions[2].

As a Senior Application Scientist, I have evaluated the primary synthetic pathways for this molecule. This guide objectively compares three distinct synthetic methodologies, detailing the causality behind reagent selection, quantitative performance metrics, and self-validating protocols to ensure absolute reproducibility in your laboratory.

Mechanistic Pathways & Causal Analysis

The synthesis of highly functionalized 4-vinylphenols typically relies on three distinct strategic disconnections. Each pathway offers specific advantages depending on the availability of starting materials and the desired scale of production.

SyntheticPathways SM1 3-(Methylsulfonyl)- 4-hydroxycinnamic acid Cond1 Thermal Decarboxylation (DMF, 170°C) SM1->Cond1 SM2 4-Bromo-2- (methylsulfonyl)phenol Cond2 Suzuki-Miyaura Coupling (Pd-cat, Vinyl-BF3K) SM2->Cond2 SM3 4-Hydroxy-3- (methylsulfonyl)benzaldehyde Cond3 Wittig Olefination (Ph3PCH3Br, t-BuOK) SM3->Cond3 Product Phenol, 4-ethenyl-2- (methylsulfonyl)- Cond1->Product Cond2->Product Cond3->Product

Fig 1: Three primary synthetic pathways for Phenol, 4-ethenyl-2-(methylsulfonyl)-.

Pathway A: Catalyst-Free Thermal Decarboxylation

Recent advancements have demonstrated that 4-hydroxycinnamic acids can undergo efficient, catalyst-free decarboxylation to yield 4-vinylphenols[2].

  • The Causality of Solvent: Using N,N-dimethylformamide (DMF) at elevated temperatures (170–220 °C) in a pressure vessel stabilizes the transition state of the decarboxylation event.

  • Avoiding Polymerization: Traditional methods rely on heavy base catalysis (e.g., DBU) or microwave irradiation[3], which often trigger the anionic polymerization of the resulting vinyl group. The catalyst-free approach bypasses this, yielding the monomeric vinylphenol cleanly[2].

Pathway B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This route utilizes 4-bromo-2-(methylsulfonyl)phenol and a vinylboron species.

  • The Causality of the Boron Source: While gaseous ethylene (via Heck reaction) or unstable vinylboronic acids are traditional choices, utilizing potassium vinyltrifluoroborate ( Vinyl−BF3​K ) is superior. It is a bench-stable, free-flowing powder that ensures precise stoichiometric control, preventing the formation of di-vinyl impurities or homocoupling artifacts. The electron-withdrawing methylsulfonyl group activates the adjacent C-Br bond for rapid oxidative addition by the Pd(0) catalyst[4].

Pathway C: Wittig Olefination

Converting 4-hydroxy-3-(methylsulfonyl)benzaldehyde to the target compound via a Wittig reaction is a classic approach, but it requires critical stoichiometric adjustments.

  • The Causality of Base Equivalents: The methylsulfonyl group drastically lowers the pKa of the phenolic proton (pKa ~ 7.5). Therefore, the first equivalent of the phosphonium ylide (or the base, such as t-BuOK) will be immediately quenched by deprotonating the phenol. To achieve reproducibility, exactly 2.2 to 2.5 equivalents of both the phosphonium salt and base must be used to ensure the ylide successfully attacks the aldehyde.

Quantitative Performance Comparison

To facilitate objective decision-making, the following table summarizes the quantitative metrics of each pathway based on optimized laboratory-scale runs (10–50 mmol).

MetricPathway A (Decarboxylation)Pathway B (Suzuki Coupling)Pathway C (Wittig Olefination)
Overall Yield 82 - 88%85 - 92%65 - 75%
Atom Economy High (Loss of CO2​ )Moderate (Loss of Boron salts)Low (Generation of Ph3​P=O )
Scalability Excellent (No heavy metals)Good (Requires Pd scavenging)Poor (Difficult Ph3​P=O removal)
Primary Impurity Risk Thermal dimers/oligomersProtodehalogenation productsUnreacted aldehyde, Triphenylphosphine oxide
Cost per Gram LowHigh (Pd catalyst cost)Moderate

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system—meaning the procedure itself contains built-in checkpoints that confirm success before proceeding to the next step. Below is the optimized protocol for the highly scalable Pathway A (Catalyst-Free Decarboxylation) .

ValidationWorkflow Step1 Reaction Setup Step2 In-Process Monitoring Step1->Step2 Aliquot Step3 Quench & Extraction Step2->Step3 >95% Conv. Step4 Purification Step3->Step4 Crude Step5 Validation (NMR, HRMS) Step4->Step5 >98% Purity

Fig 2: Self-validating workflow ensuring protocol reproducibility and high purity.

Protocol: Catalyst-Free Synthesis via Decarboxylation

Materials Required:

  • 3-(Methylsulfonyl)-4-hydroxycinnamic acid (10.0 mmol, 2.42 g)

  • Anhydrous N,N-Dimethylformamide (DMF) (15.0 mL)

  • Phenothiazine (0.1 mmol, 20 mg) – Radical scavenger to prevent trace polymerization.

Step-by-Step Methodology:

  • Preparation: In a 50 mL pressure-resistant heavy-walled borosilicate tube equipped with a magnetic stir bar, add the 3-(Methylsulfonyl)-4-hydroxycinnamic acid and phenothiazine.

  • Solvent Addition & Degassing: Add 15.0 mL of anhydrous DMF. Sparge the solution with ultra-pure Argon for 10 minutes. Causality: Oxygen acts as a radical initiator at high temperatures; rigorous degassing is the primary defense against the formation of poly(vinylphenol) impurities.

  • Thermal Activation: Seal the tube with a Teflon-lined crimp cap. Heat the reaction mixture in a pre-equilibrated oil bath at 170 °C for 2.5 hours.

  • In-Process Validation (Checkpoint 1): Cool the reaction to room temperature. Withdraw a 50 µL aliquot, dilute with 1 mL Methanol, and analyze via LC-MS.

    • Validation Criteria: The UV trace (254 nm) must show >95% consumption of the starting material (typically eluting earlier) and the emergence of the product mass ( [M−H]− m/z = 197.0). If conversion is <95%, reseal and heat for an additional 45 minutes.

  • Quench and Workup: Pour the cooled mixture into 100 mL of ice-cold distilled water. Extract with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×50 mL) to completely partition the DMF into the aqueous phase.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (bath temperature strictly <30 °C to prevent thermal polymerization of the concentrated neat product).

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 10-30% EtOAc in Hexanes).

  • Final Structural Validation (Checkpoint 2):

    • 1H NMR (400 MHz, CDCl3): Look for the disappearance of the cinnamic acid olefinic protons (doublets at ~6.3 and ~7.6 ppm). Confirm the product via the distinct terminal vinyl protons appearing as a doublet-of-doublets at ~5.2 ppm (cis) and ~5.7 ppm (trans), and the internal vinyl proton at ~6.6 ppm. The methylsulfonyl singlet will remain sharp at ~3.2 ppm.

Conclusion

Achieving reproducibility in the synthesis of Phenol, 4-ethenyl-2-(methylsulfonyl)- requires strict control over reaction environments to prevent polymerization. While Wittig and Suzuki pathways offer viable routes for specific precursor availability, the catalyst-free thermal decarboxylation stands out as the most atom-economical, scalable, and elegant solution. By adhering to the self-validating checkpoints—specifically rigorous degassing and low-temperature concentration—researchers can reliably access this critical building block.

Sources

Comparative

A Comparative Guide to Benchmarking the Antioxidant Activity of Phenol, 4-ethenyl-2-(methylsulfonyl)-

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of Antioxidant Benchmarking in Drug Discovery Oxidative stress, an imbalance between the production of rea...

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Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Antioxidant Benchmarking in Drug Discovery

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological feature in a myriad of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Phenolic compounds, a vast class of molecules characterized by a hydroxyl group attached to an aromatic ring, are at the forefront of antioxidant research due to their capacity to scavenge free radicals.[1][2] Their therapeutic potential is largely attributed to this antioxidant activity.[1] This guide provides a comprehensive framework for benchmarking the antioxidant activity of a novel phenolic compound, Phenol, 4-ethenyl-2-(methylsulfonyl)- , against established phenolic antioxidants.

While extensive research has been conducted on a wide array of phenolic compounds, "Phenol, 4-ethenyl-2-(methylsulfonyl)-" remains a largely uncharacterized molecule in the context of its biological activities.[3] This guide, therefore, serves a dual purpose: to hypothesize its potential antioxidant capacity based on its unique chemical structure and to provide a detailed, practical framework for its empirical validation using standardized in vitro assays.

Structural Analysis and Hypothesized Antioxidant Activity of Phenol, 4-ethenyl-2-(methylsulfonyl)-

The antioxidant activity of a phenolic compound is fundamentally dictated by its molecular structure, particularly the number and arrangement of hydroxyl groups and the nature of other substituents on the aromatic ring.[4][5] These substituents can modulate the phenol's ability to donate a hydrogen atom or an electron to neutralize a free radical.

Phenol, 4-ethenyl-2-(methylsulfonyl)- possesses three key structural features that will influence its antioxidant potential:

  • Phenolic Hydroxyl Group: This is the primary functional group responsible for antioxidant activity via the donation of a hydrogen atom.

  • 4-ethenyl (vinyl) Group: The presence of a vinyl group at the para-position may influence the electronic properties of the aromatic ring. Studies on other 4-vinylphenols have shown varied effects on antioxidant activity depending on the assay system.[6][7]

  • 2-(methylsulfonyl) Group: The methylsulfonyl group is a potent electron-withdrawing group.[3] Electron-withdrawing substituents tend to stabilize the neutral phenol molecule, which increases the bond dissociation enthalpy (BDE) of the phenolic O-H bond.[8] A higher BDE makes it more difficult for the phenol to donate a hydrogen atom, which is a primary mechanism for radical scavenging.[8]

Hypothesis: Based on this structural analysis, it is hypothesized that the strong electron-withdrawing nature of the methylsulfonyl group at the ortho-position will likely decrease the hydrogen-donating ability of the phenolic hydroxyl group. Consequently, Phenol, 4-ethenyl-2-(methylsulfonyl)- is predicted to exhibit lower antioxidant activity compared to unsubstituted phenol and phenols with electron-donating substituents. This guide outlines the experimental protocols necessary to test this hypothesis.

Comparative Benchmarking Data of Common Phenolic Compounds

To provide a context for the experimental evaluation of Phenol, 4-ethenyl-2-(methylsulfonyl)-, the following table summarizes the antioxidant activities of several well-characterized phenolic compounds. The data is presented as the IC50 value from the DPPH assay, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

Phenolic CompoundIC50 (µM) in DPPH AssayKey Structural Features
Gallic Acid 5.0 - 15.0Three hydroxyl groups
Quercetin 2.0 - 10.0Five hydroxyl groups, catechol moiety
Caffeic Acid 10.0 - 25.0Two hydroxyl groups (catechol)
Catechin 15.0 - 40.0Five hydroxyl groups, catechol moiety
Resveratrol 20.0 - 50.0Three hydroxyl groups
Ferulic Acid 25.0 - 60.0One hydroxyl, one methoxy group
Vanillic Acid > 100One hydroxyl, one methoxy group

Note: These values are approximate and can vary based on specific experimental conditions.

Experimental Protocols for Antioxidant Activity Benchmarking

To empirically determine the antioxidant capacity of "Phenol, 4-ethenyl-2-(methylsulfonyl)-", a multi-assay approach is recommended, as different assays reflect different aspects of antioxidant action. The most widely accepted and utilized assays are the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Oxygen Radical Absorbance Capacity (ORAC) Assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[9] The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically by a decrease in absorbance at approximately 517 nm.[9]

Experimental Workflow for DPPH Assay

cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare DPPH stock solution (0.1 mM in methanol) A2 Add 100 µL of DPPH solution to all wells P1->A2 P2 Prepare serial dilutions of test compound and standard (e.g., Trolox) A1 Add 100 µL of each sample/standard concentration to wells P2->A1 A1->A2 A3 Incubate in the dark at room temperature for 30 minutes A2->A3 D1 Measure absorbance at 517 nm A3->D1 D2 Calculate % inhibition D1->D2 D3 Plot % inhibition vs. concentration to determine IC50 D2->D3 cluster_prep Radical Generation & Sample Prep cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare ABTS stock solution (7 mM) P3 Mix ABTS and potassium persulfate, incubate in dark for 12-16 hours to form ABTS•+ P1->P3 P2 Prepare potassium persulfate solution (2.45 mM) P2->P3 P4 Dilute ABTS•+ solution with buffer to an absorbance of ~0.7 at 734 nm P3->P4 A1 Add a small volume of sample/standard to a larger volume of diluted ABTS•+ solution P4->A1 P5 Prepare serial dilutions of test compound and standard P5->A1 A2 Incubate at room temperature for a defined time (e.g., 6 minutes) A1->A2 D1 Measure absorbance at 734 nm A2->D1 D2 Calculate % inhibition D1->D2 D3 Express results as Trolox Equivalent Antioxidant Capacity (TEAC) D2->D3 cluster_prep Preparation (96-well black plate) cluster_assay Assay Execution & Monitoring cluster_analysis Data Analysis P1 Add fluorescein solution to all wells P2 Add test compound, standard (Trolox), or blank (buffer) to wells P1->P2 P3 Incubate at 37°C for 30 minutes P2->P3 A1 Initiate reaction by adding AAPH solution to all wells P3->A1 A2 Immediately begin kinetic measurement of fluorescence (Ex: 485 nm, Em: 520 nm) at 37°C for at least 60 minutes A1->A2 D1 Plot fluorescence vs. time for each sample A2->D1 D2 Calculate the Area Under the Curve (AUC) for each plot D1->D2 D3 Calculate Net AUC and express results as Trolox Equivalents D2->D3

Sources

Validation

Comparative study of the biological effects of ortho- versus para-sulfonyl phenols

Title: Comparative Biological Effects of Ortho- versus Para-Sulfonyl Phenols: A Structural and Mechanistic Guide 1. Executive Summary & Structural Context Positional isomerism is a fundamental lever in rational drug desi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Biological Effects of Ortho- versus Para-Sulfonyl Phenols: A Structural and Mechanistic Guide

1. Executive Summary & Structural Context Positional isomerism is a fundamental lever in rational drug design and toxicological assessment. The placement of a sulfonyl group (–SO₂R) relative to a phenolic hydroxyl (–OH) group—specifically in the ortho versus para positions—profoundly alters the molecule's physicochemical properties and biological interactions. This guide provides a comprehensive, data-driven comparison of ortho- and para-sulfonyl phenols, focusing on their distinct mechanistic behaviors, receptor binding affinities (particularly Estrogen Receptor α/β), and the self-validating protocols required to evaluate them.

2. Mechanistic Causality: How Isomerism Dictates Molecular Behavior The biological divergence between ortho- and para-sulfonyl phenols stems from three interconnected physicochemical phenomena:

  • Intramolecular vs. Intermolecular Hydrogen Bonding: In ortho-sulfonyl phenols, the spatial proximity of the hydroxyl and sulfonyl groups facilitates strong intramolecular hydrogen bonding. This internal interaction "masks" the hydrogen bond donor capacity of the phenol, reducing its ability to interact with aqueous solvents or biological targets. Conversely, para-sulfonyl phenols cannot form these internal bonds, leaving the hydroxyl group fully exposed for intermolecular hydrogen bonding with receptor pockets [1].

  • Steric Hindrance: The bulky sulfonyl group at the ortho position creates significant steric shielding around the phenolic oxygen. When interacting with biological targets, such as the Estrogen Receptor (ER), this steric bulk prevents the molecule from adopting the necessary conformation to stabilize the receptor's active state[2].

  • Electronic Effects and pKa Shifts: Both ortho and para substitutions exert strong electron-withdrawing effects via induction and resonance, significantly lowering the pKa of the phenol (making it more acidic compared to unsubstituted phenol). However, the para isomer typically exhibits a more pronounced resonance stabilization of the phenoxide anion without the steric penalties observed in the ortho isomer, altering its ionization state at physiological pH.

3. Biological Implications: Receptor Binding & Endocrine Disruption The structural differences directly translate into divergent biological activity, most notably in endocrine disruption and nuclear receptor binding.

  • Para-Sulfonyl Phenols (e.g., Bisphenol S): Para-substituted variants, such as 4,4'-sulfonylbisphenol (BPS), are notorious for their ability to mimic endogenous estrogens. The unhindered para-hydroxyl groups perfectly align with the hydrogen-bonding networks within the Estrogen Receptor (ERα and ERβ) binding domains, acting as potent ER agonists [3].

  • Ortho-Sulfonyl Phenols: Shifting the bulky sulfonyl group to the ortho position, or introducing bulky substituents ortho to the phenol in sulfonyl-containing scaffolds, dramatically suppresses ER agonistic activity. The steric clash prevents the ligand from fitting into the tight hydrophobic core of the ER, or fails to induce the crucial helix-12 folding required for receptor activation [2]. Consequently, ortho-analogs are often explored as safer, non-estrogenic alternatives in polymer synthesis or as selective antagonists in drug discovery [4].

G Root Sulfonyl Phenol Isomers Ortho Ortho-Sulfonyl Phenols Root->Ortho Para Para-Sulfonyl Phenols Root->Para O_Mech Intramolecular H-Bonding Steric Hindrance at OH Ortho->O_Mech Structural Consequence P_Mech Intermolecular H-Bonding Unobstructed OH Group Para->P_Mech Structural Consequence O_Bio Suppressed ER Agonism Altered Membrane Permeability O_Mech->O_Bio Biological Outcome P_Bio Strong ER Binding (e.g., BPS) Endocrine Disruption Potential P_Mech->P_Bio Biological Outcome

Caption: Mechanistic divergence of ortho- and para-sulfonyl phenols leading to distinct biological outcomes.

4. Quantitative Data Comparison The following table synthesizes experimental data comparing typical ortho- and para-sulfonyl phenol derivatives (e.g., BPS and its ortho-substituted/isomerized analogs) across key physicochemical and biological metrics.

Property / AssayPara-Sulfonyl Phenol (e.g., 4,4'-BPS)Ortho-Sulfonyl Phenol / Bulky Ortho AnalogsCausality / Mechanism
pKa (Aqueous) ~7.4 - 8.2~7.8 - 8.5Para resonance stabilization is highly efficient; ortho exhibits intramolecular H-bonding.
ERα Agonism (EC50) High (Low μM to nM range)Suppressed / InactiveSteric bulk at the ortho position prevents active receptor conformation [2].
H-Bond Donor Capacity High (Intermolecular)Low (Intramolecular masked)Proximity of the sulfonyl oxygen to the phenolic OH in the ortho isomer [1].
Cytotoxicity (IC50) ModerateModerate to LowVaries by specific lipophilicity, but ortho isomers often show reduced off-target toxicity.

5. Experimental Validation Protocols To ensure scientific integrity and reproducibility, the following self-validating protocols are established for comparing the biological and physicochemical properties of these isomers.

Protocol A: Estrogen Receptor (ERα) Reporter Gene Assay Purpose: To quantify the agonistic/antagonistic potential of sulfonyl phenol isomers.

  • Cell Culture Preparation: Plate human breast cancer cells stably transfected with an ERα-responsive luciferase reporter gene (e.g., VM7Luc4E2) in 96-well plates at a density of 4×104 cells/well using estrogen-free media (phenol red-free DMEM with 5% charcoal-stripped FBS).

  • Compound Dosing: After 24 hours, treat cells with serial dilutions (1 pM to 10 μM) of the ortho- and para-sulfonyl phenols. Include 17β-estradiol (E2) as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation & Lysis: Incubate for 24 hours at 37°C, 5% CO₂. Lyse the cells using a passive lysis buffer to release intracellular luciferase.

  • Luminescence Readout: Add luciferin substrate and measure luminescence using a microplate reader.

  • Data Validation: Calculate the relative estrogenic activity (REQ) by normalizing the luminescence of the test compounds to the maximum response elicited by the E2 positive control. The protocol is self-validating if the E2 standard curve yields an EC50 within the expected historical range (typically 10-50 pM).

Protocol B: Spectrophotometric pKa Determination Purpose: To evaluate the electronic and hydrogen-bonding effects of the sulfonyl position.

  • Buffer Preparation: Prepare a series of universal buffers ranging from pH 2.0 to 12.0.

  • Titration: Dissolve the sulfonyl phenol isomer in a minimal amount of co-solvent (e.g., 1% methanol) and dilute into the respective pH buffers to a final concentration of 50 μM.

  • Spectral Acquisition: Record the UV-Vis absorption spectra (200–400 nm) for each solution. Isosbestic points must be observed to validate the presence of a simple acid-base equilibrium without degradation.

  • Analysis: Plot the absorbance at the λmax​ of the phenoxide anion against pH. Determine the pKa from the inflection point of the resulting sigmoidal curve using non-linear regression.

G Start In Vitro Bioassay Workflow Step1 1. Compound Preparation (Ortho & Para Isomers) Start->Step1 Step2 2. Receptor Binding Assay (ERα/ERβ Reporter Gene) Step1->Step2 Dose-Response Setup Step3 3. Cytotoxicity Screening (Cell Viability Assay) Step1->Step3 Parallel Screening Step4 4. Data Normalization & IC50/EC50 Calculation Step2->Step4 Luminescence Readout Step3->Step4 Viability Readout

Caption: Step-by-step parallel screening workflow for evaluating receptor agonism and cytotoxicity.

6. Conclusion The comparative analysis of ortho- versus para-sulfonyl phenols highlights the critical role of steric hindrance and hydrogen-bonding topology in drug design and toxicological profiling. While para-isomers like BPS exhibit potent endocrine-disrupting properties due to unhindered receptor interactions, ortho-substitution offers a structural strategy to suppress these off-target effects, providing a pathway for the development of safer industrial chemicals and highly selective therapeutic agents.

References

  • Foloppe, N., & Chen, I. J. "Hydrogen bond donors in drug design." ChemRxiv. URL: [Link]

  • Beausoleil, C., et al. "Beyond Estrogenicity: A Comparative Assessment of Bisphenol A and Its Alternatives in In Vitro Assays Questions Safety of Replacements." Environmental Science & Technology, ACS Publications. URL: [Link]

  • Lei, B., et al. "Estrogenic Activity Data Extraction and in Silico Prediction Show the Endocrine Disruption Potential of Bisphenol A Replacement Compounds." Chemical Research in Toxicology, ACS Publications. URL: [Link]

  • Wang, Y., et al. "Building a Chemical Toolbox for Human Pregnane X Receptor Research: Discovery of Agonists, Inverse Agonists, and Antagonists Among Analogs based on the Unique Chemical Scaffold of SPA70." National Institutes of Health (NIH). URL: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Phenol, 4-ethenyl-2-(methylsulfonyl)-

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their...

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Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of Phenol, 4-ethenyl-2-(methylsulfonyl)-, a substituted phenol. The procedures outlined herein are grounded in established safety protocols for phenolic and sulfonylated compounds, ensuring the protection of personnel and the environment.

The unique structure of Phenol, 4-ethenyl-2-(methylsulfonyl)- with its phenolic hydroxyl group, electron-withdrawing methylsulfonyl group, and polymerizable ethenyl group, necessitates a cautious and informed approach to its disposal. This guide will walk you through the necessary precautions, step-by-step procedures, and the scientific rationale behind them.

Hazard Assessment and Initial Precautions
  • Phenolic Compounds: These are known to be corrosive and toxic.[1][2] They can cause severe skin burns and eye damage.[2][3] Inhalation or ingestion can be harmful, and they are often suspected of causing genetic defects.[2]

  • Sulfonyl Compounds: While the methylsulfonyl group is generally stable, some sulfonyl compounds can be reactive.[4] It is crucial to avoid contact with strong oxidizing agents.[1]

  • Ethenyl (Vinyl) Compounds: The vinyl group presents a potential for polymerization, which can sometimes be initiated by heat or light.

Therefore, it is imperative to handle Phenol, 4-ethenyl-2-(methylsulfonyl)- with the utmost care in a well-ventilated laboratory or under a chemical fume hood.[4][5]

Table 1: Essential Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Chemical safety goggles and a face shield.[6][7]Provides maximum protection from splashes and potential aerosols of the corrosive phenolic compound.
Hand Double-layered nitrile gloves or other chemically resistant gloves.[6]Protects against skin absorption and chemical burns. Phenol can penetrate many types of gloves, so double gloving is a prudent measure.
Body A lab coat that is fully buttoned.[4] For larger quantities or in case of a spill, a chemical-resistant apron is recommended.Prevents contamination of personal clothing.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge may be necessary if not handled in a fume hood.[5][7]Protects against inhalation of potentially harmful vapors or aerosols.
Segregation and Storage of Waste

Proper segregation of chemical waste is a critical step in ensuring safety and compliance.[4] Never mix unknown wastes.

  • Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container.[4][6] The container should be made of a material compatible with phenolic compounds; high-density polyethylene (HDPE) is a suitable choice.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "Phenol, 4-ethenyl-2-(methylsulfonyl)-," and the approximate concentration and quantity.[4]

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[1][4] Do not store waste containers in hallways or public areas.[8]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the safe disposal of Phenol, 4-ethenyl-2-(methylsulfonyl)-.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal A Assess Hazards & Don PPE B Prepare Labeled Waste Container A->B Initial Setup C Transfer Chemical to Waste Container B->C Proceed to Collection D Decontaminate Empty Original Container C->D After Transfer E Collect Contaminated Materials D->E Consolidate Waste F Securely Store Waste Container E->F For Storage G Arrange for Professional Disposal F->G Final Step

Caption: Disposal workflow for Phenol, 4-ethenyl-2-(methylsulfonyl)-.

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the safe handling and disposal of Phenol, 4-ethenyl-2-(methylsulfonyl)-.

I. Preparation:

  • Conduct a Pre-Disposal Briefing: All personnel involved in the disposal process must be familiar with this protocol and the hazards of the chemical.

  • Assemble all Necessary Materials: This includes the appropriate PPE, a designated hazardous waste container, and spill control materials (e.g., chemical sorbent pads).

  • Work in a Controlled Environment: All handling of the chemical and its waste must be performed in a certified chemical fume hood.[4]

II. Waste Collection:

  • For Pure Compound or Concentrated Solutions:

    • Carefully transfer the Phenol, 4-ethenyl-2-(methylsulfonyl)- from its original container into the designated hazardous waste container. Use a funnel to avoid spills.

    • Do not fill the waste container to more than 80% of its capacity to allow for vapor expansion.

  • For Contaminated Labware (e.g., pipette tips, gloves, weighing paper):

    • Place all solid waste contaminated with the chemical into a separate, clearly labeled, and sealed plastic bag.[6]

    • This bag should then be placed in the designated solid hazardous waste container for your laboratory.

  • Decontamination of Empty Containers:

    • The original container of Phenol, 4-ethenyl-2-(methylsulfonyl)- is considered hazardous waste.

    • Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).[4]

    • Collect the rinsate as hazardous waste in a designated container for flammable liquid waste.[4]

    • After triple rinsing, deface the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with your institution's policies.

III. Spill Management:

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Alert others in the immediate vicinity and evacuate the area if necessary.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of recommended PPE.

  • Contain the Spill: Use a chemical sorbent material to contain the spill. Do not use combustible materials like paper towels.

  • Clean the Spill:

    • For small spills, carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.

    • For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Decontaminate the Area: After the spill has been cleaned, decontaminate the area with a suitable cleaning agent, followed by soap and water.

Final Disposal

The ultimate disposal of Phenol, 4-ethenyl-2-(methylsulfonyl)- waste must be handled by a licensed hazardous waste disposal company.[1] Your institution's EHS office will coordinate the pickup and disposal of the properly labeled and stored waste containers. Do not attempt to dispose of this chemical down the drain or in the regular trash.[8]

Conclusion: A Commitment to Safety

The responsible disposal of chemical waste is a fundamental aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, you contribute to a safer working environment for yourself and your colleagues, and you ensure that your research is conducted with the highest standards of scientific integrity and responsibility.

References

  • Phenol Safety Data Sheet. (2024). Hayashi Pure Chemical Ind., Ltd. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Phenol Safety Data Sheet. Carl ROTH. [Link]

  • Phenol Standard Operating Procedure. (2022). Yale Environmental Health & Safety. [Link]

  • 2-Methoxy-4-vinylphenol Safety Data Sheet. (2025). [No specific source name provided in search result]
  • Phenol Safety Data Sheet. (2010). [No specific source name provided in search result]
  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. (2003). U.S. Environmental Protection Agency. [Link]

  • Pyridine-3-sulfonyl chloride hydrochloride Material Safety Data Sheet. (2005). Cole-Parmer. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • How can I dispose phenol? (2015). ResearchGate. [Link]

  • 40 CFR § 721.5900 - Trisubstituted phenol. [No specific source name provided in search result]
  • Chemical Waste Management Guide. Technion - Israel Institute of Technology. [Link]

  • Strategies for the Safe Handling of Sulfonic Acid. (2022). Capital Resin Corporation. [Link]

  • NIH Waste Disposal Guide 2014: Chemical Waste. National Institutes of Health. [Link]

  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]

  • Pesticide Tolerance; Exemptions, Petitions, Revocations, etc.: Phenol. (2023). Regulations.gov. [Link]

  • Sulfuric Acid. Occupational Safety and Health Administration. [Link]

  • Hydrogen Sulfide - Standards. Occupational Safety and Health Administration. [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for Phenol, 4-ethenyl-2-(methylsulfonyl)-

A Senior Application Scientist's Guide to Ensuring Laboratory Safety Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. With this innovat...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Ensuring Laboratory Safety

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. With this innovation comes the paramount responsibility of ensuring the safety of all laboratory personnel. This guide provides a detailed protocol for the safe handling, use, and disposal of Phenol, 4-ethenyl-2-(methylsulfonyl)-, a compound that, while promising in its research applications, requires stringent safety measures due to its phenolic structure and reactive functional groups. As there is no specific Safety Data Sheet (SDS) for this exact molecule, this guide is built upon the well-established safety principles for phenol and similarly reactive compounds, providing a robust framework for risk mitigation.

Phenol and its derivatives are known for their systemic toxicity and ability to cause severe chemical burns.[1][2][3][4][5][6] The presence of an ethenyl (vinyl) group suggests potential for polymerization, while the methylsulfonyl group can influence the compound's reactivity and toxicological profile. Therefore, a cautious and well-informed approach is essential.

Hazard Assessment and Core Principles

Before any handling of Phenol, 4-ethenyl-2-(methylsulfonyl)-, a thorough understanding of its potential hazards is critical. Based on its structural similarity to phenol, researchers should assume it is toxic, corrosive, and readily absorbed through the skin.[2][3][4][5] The vinyl group introduces the risk of unpredictable and potentially vigorous polymerization.[7]

Key Hazards:

  • Acute Toxicity: Assumed to be toxic if swallowed, inhaled, or in contact with skin.[3][4][8][9]

  • Corrosivity: Expected to cause severe skin burns and eye damage.[2][3][4][9] Phenol's local anesthetic properties can mask initial pain, leading to delayed recognition of severe burns.[2][3][5]

  • Systemic Effects: Rapid absorption through the skin can lead to systemic toxicity, affecting the central nervous system, liver, and kidneys.[2][3]

  • Reactivity: The ethenyl group may lead to spontaneous or induced polymerization, which can be exothermic and potentially explosive.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Pre-dissolution (Solid) Double-gloved with nitrile or neoprene gloves.[2][3]ANSI Z87.1-compliant safety goggles and a face shield.[2][7][10]A fully buttoned lab coat, preferably flame-resistant, over long-sleeved clothing and long pants.[2][3][7]A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially if the material is dusty.[1]
Solution Handling/Transfers Double-gloved with nitrile or neoprene gloves. Change gloves immediately upon contamination.[2][3]ANSI Z87.1-compliant safety goggles and a face shield.[2][7][10]A chemical-resistant apron over a flame-resistant lab coat.[3]Work should be conducted in a certified chemical fume hood.[2][3][11][12]
Spill Cleanup Heavy-duty chemical resistant gloves (e.g., butyl rubber or Viton).Chemical splash goggles and a full-face shield.[2][7][10]A chemical-resistant suit or apron over a lab coat.[1]A full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) may be necessary for large spills.[1]

Safe Handling and Operational Workflow

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and mitigating risks. The following workflow should be implemented for all procedures involving Phenol, 4-ethenyl-2-(methylsulfonyl)-.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_area Designate and prepare a dedicated work area in a fume hood. gather_ppe Assemble and inspect all required PPE. prep_area->gather_ppe gather_mats Gather all necessary materials, including spill kit and waste containers. gather_ppe->gather_mats weigh Carefully weigh the solid compound, minimizing dust generation. gather_mats->weigh dissolve Slowly add the compound to the solvent with stirring. weigh->dissolve transfer Use secondary containment when transferring solutions. dissolve->transfer decon Decontaminate all surfaces and equipment with soap and water. transfer->decon dispose_waste Segregate and label all waste for proper disposal. decon->dispose_waste remove_ppe Remove PPE in the correct order to avoid cross-contamination. dispose_waste->remove_ppe wash Wash hands thoroughly after removing gloves. remove_ppe->wash

Sources

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